Sco-267
Description
Properties
Molecular Formula |
C36H46N4O5 |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
(3S)-3-cyclopropyl-3-[2-[[1-[2-[2,2-dimethylpropyl-(6-methyl-2-pyridinyl)carbamoyl]-5-methoxyphenyl]piperidin-4-yl]methoxy]-4-pyridinyl]propanoic acid |
InChI |
InChI=1S/C36H46N4O5/c1-24-7-6-8-32(38-24)40(23-36(2,3)4)35(43)29-12-11-28(44-5)20-31(29)39-17-14-25(15-18-39)22-45-33-19-27(13-16-37-33)30(21-34(41)42)26-9-10-26/h6-8,11-13,16,19-20,25-26,30H,9-10,14-15,17-18,21-23H2,1-5H3,(H,41,42)/t30-/m0/s1 |
InChI Key |
VVRXREQIOCYUKN-PMERELPUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Sco-267: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sco-267 is a potent, orally bioavailable, allosteric full agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] As a key regulator of metabolic homeostasis, GPR40 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its engagement with GPR40, the subsequent intracellular signaling cascades, and its physiological effects on hormone secretion and glycemic control. The information presented herein is a synthesis of key findings from preclinical and clinical studies, intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction to this compound and its Target: GPR40
GPR40 is a G-protein coupled receptor that is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[3] It is activated by medium to long-chain fatty acids, playing a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3]
This compound distinguishes itself from earlier GPR40 agonists, like fasiglifam, by acting as a full agonist at an allosteric site.[1][3] This means it binds to a site on the receptor that is distinct from the binding site of endogenous fatty acids and other partial agonists.[3] This allosteric modulation results in a more robust and complete activation of the receptor, leading to a broader range of physiological effects compared to partial agonists.
Molecular Mechanism of Action: G-Protein Coupling and β-Arrestin Recruitment
Upon binding to GPR40, this compound induces a conformational change in the receptor, leading to the activation of multiple intracellular signaling pathways. Unlike partial agonists which primarily activate the Gαq pathway, this compound demonstrates a broader signaling profile by engaging Gαq, Gαs, and Gα12/13 proteins, in addition to recruiting β-arrestin.[1]
G-Protein Signaling Pathways
-
Gαq Pathway: Activation of the Gαq pathway is a canonical signaling route for GPR40. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a key signal for insulin and incretin secretion.
-
Gαs Pathway: this compound also stimulates the Gαs pathway, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Elevated cAMP levels further potentiate hormone secretion from pancreatic β-cells and enteroendocrine cells.
-
Gα12/13 Pathway: The engagement of the Gα12/13 pathway by this compound suggests a role in the regulation of cellular processes beyond acute hormone secretion, potentially influencing cell growth and cytoskeletal rearrangement.
β-Arrestin Recruitment
This compound also promotes the recruitment of β-arrestin to the GPR40 receptor.[1] β-arrestin recruitment is a key mechanism for G-protein coupled receptor desensitization and internalization. However, β-arrestins can also act as signal transducers themselves, initiating distinct signaling pathways that can contribute to the overall cellular response to an agonist. The sustained signaling observed with this compound may be, in part, influenced by its interaction with β-arrestin.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Gαq Signaling (IP1 Accumulation) | CHO (human GPR40) | EC50 | 1.8 nM | Koyama et al., 2021 |
| Gαs Signaling (cAMP Accumulation) | CHO (human GPR40) | EC50 | 3.0 nM | Koyama et al., 2021 |
| Gα12/13 Signaling | CHO (human GPR40) | EC50 | 3.3 nM | Koyama et al., 2021 |
| β-Arrestin Recruitment | CHO (human GPR40) | EC50 | 11 nM | Koyama et al., 2021 |
| Ca2+ Mobilization | CHO (human GPR40) | EC50 | 2.5 nM | Ueno et al., 2019 |
| Insulin Secretion | MIN6 | EC50 | 1.9 nM | Ueno et al., 2019 |
| GLP-1 Secretion | GLUTag | EC50 | 0.98 nM | Ueno et al., 2019 |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Species | Model | Dose | Cmax | AUC | Effect | Reference |
| Rat | N-STZ-1.5 | 1 mg/kg | 0.139 µg/mL | 0.626 µg·h/mL | Improved glucose tolerance | Ueno et al., 2019 |
| Rat | Diet-induced obesity | 3 mg/kg (daily, 2 weeks) | - | - | Reduced body weight | Ueno et al., 2019 |
| Human | Type 2 Diabetes | 80 mg (single dose) | - | - | Increased insulin, GLP-1, GIP, PYY, glucagon; improved glucose tolerance | Nishizaki et al., 2021 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Cell-Based Assays
-
Cell Lines:
-
CHO (Chinese Hamster Ovary) cells: Stably expressing human GPR40 were used to assess G-protein signaling and β-arrestin recruitment.
-
MIN6 cells: A mouse pancreatic β-cell line used to measure insulin secretion.
-
GLUTag cells: A murine enteroendocrine L-cell line used to measure GLP-1 secretion.
-
-
G-Protein Signaling Assays:
-
IP1 Accumulation (for Gαq): GPR40-CHO cells were stimulated with this compound, and the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, was measured using a HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
cAMP Accumulation (for Gαs): GPR40-CHO cells were treated with this compound, and intracellular cAMP levels were quantified using a competitive immunoassay, typically employing HTRF or a similar detection technology.
-
-
β-Arrestin Recruitment Assay:
-
A common method for this is the PathHunter® β-arrestin assay. In this system, GPR40 is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon this compound-induced recruitment of β-arrestin to GPR40, the two enzyme fragments complement, forming an active enzyme that generates a chemiluminescent signal.[4][5]
-
-
Hormone Secretion Assays:
-
Insulin Secretion: MIN6 cells were cultured and then stimulated with varying concentrations of this compound in the presence of glucose. The amount of insulin secreted into the culture medium was quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
GLP-1 Secretion: GLUTag cells were similarly treated with this compound, and the secreted GLP-1 in the supernatant was measured by ELISA.
-
Animal Models
-
N-STZ-1.5 Rats: Neonatal streptozotocin-induced diabetic rats, a model of type 2 diabetes with impaired insulin secretion, were used to evaluate the glucose-lowering effects of this compound.
-
Diet-Induced Obese (DIO) Rats: These rats, fed a high-fat diet, serve as a model for obesity and were used to assess the effects of this compound on body weight and food intake.
-
GPR40 Knockout Mice: These mice were used as a negative control to confirm that the observed effects of this compound are indeed mediated through GPR40.
Experimental Workflow Diagram
Conclusion
This compound represents a significant advancement in the development of GPR40-targeted therapies. Its unique profile as an allosteric full agonist allows for the engagement of a broader range of signaling pathways compared to partial agonists, resulting in a more comprehensive and potent physiological response. The stimulation of both insulin and a suite of incretin hormones contributes to its robust glucose-lowering effects and potential for weight management. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for its continued clinical development and for the design of future GPR40-targeting therapeutics. The data presented underscores the potential of this compound as a novel treatment for type 2 diabetes and other metabolic diseases.[2][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
Sco-267: A Comprehensive Technical Guide to a Novel GPR40 Full Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sco-267 is a potent and orally available full agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in stimulating glucose-dependent insulin (B600854) secretion and the release of other incretin (B1656795) hormones.[2][3] This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, mechanism of action, and key experimental data. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.
Introduction to GPR40
GPR40 is a G-protein-coupled receptor that is highly expressed in pancreatic β-cells and enteroendocrine cells.[2][3] It is activated by medium and long-chain free fatty acids (FFAs), which play a crucial role in glucose homeostasis. Upon activation, GPR40 primarily couples to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This cascade of events ultimately results in the potentiation of glucose-stimulated insulin secretion (GSIS).
Beyond its role in insulin secretion, GPR40 activation has been shown to stimulate the release of other important hormones involved in metabolic regulation, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[4][5] This multifaceted mechanism of action makes GPR40 an attractive target for the development of drugs aimed at improving glycemic control and potentially addressing other aspects of metabolic syndrome.
This compound: A Full GPR40 Agonist
This compound has been identified as a novel, potent, and full agonist of GPR40.[1][5] Unlike partial agonists, which elicit a submaximal response, a full agonist like this compound is capable of inducing the maximal possible activation of the GPR40 receptor. This full agonism translates to a robust stimulation of downstream signaling pathways and a more pronounced physiological effect.
Preclinical and early clinical studies have demonstrated that this compound effectively stimulates the secretion of insulin and other gut hormones, leading to improved glycemic control in animal models of diabetes and in humans.[4][5][6] Furthermore, this compound has shown potential for once-daily oral administration.[4]
Quantitative Pharmacological Data
The following table summarizes the in vitro potency of this compound in activating various GPR40-mediated signaling pathways.
| Signaling Pathway | EC50 (nM) | Cell Line | Reference |
| Gαq (IP1 Accumulation) | 0.91 | CHO cells | [1] |
| Gαs (cAMP Accumulation) | 2.5 | CHO cells | [1] |
| Gα12/13 (SRF-RE Reporter) | 2.5 | CHO cells | [1] |
| β-Arrestin Recruitment | 11 | CHO cells | [1] |
| GPR40 Agonistic Activity (Intracellular Ca2+) | 11 | CHO cells | [7] |
Signaling Pathways of this compound
As a full agonist of GPR40, this compound activates multiple downstream signaling cascades. The primary pathway involves the coupling to Gαq, leading to insulin and incretin secretion. Additionally, this compound has been shown to engage Gαs and Gα12/13 pathways, as well as β-arrestin recruitment, highlighting the complexity of its mechanism of action.
Caption: GPR40 signaling pathways activated by this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Gαq Activation Assay (IP1 Accumulation)
This assay measures the activation of the Gαq pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40.
-
Assay Principle: A competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
Protocol:
-
Seed GPR40-expressing CHO cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with a stimulation buffer.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and add HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.
-
Calculate the EC50 value from the dose-response curve.
-
Gαs Activation Assay (cAMP Accumulation)
This assay determines the activation of the Gαs pathway by measuring the intracellular levels of cyclic AMP (cAMP).
-
Cell Line: CHO cells stably expressing human GPR40.
-
Assay Principle: A competitive immunoassay using HTRF technology.
-
Protocol:
-
Seed GPR40-expressing CHO cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add varying concentrations of this compound or control compounds.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the fluorescence at 620 nm and 665 nm.
-
Determine the EC50 value from the dose-response curve.
-
Gα12/13 Activation Assay (SRF-RE Reporter Gene Assay)
This assay assesses the activation of the Gα12/13 pathway, which leads to the activation of the small GTPase RhoA and subsequent activation of the Serum Response Factor (SRF).
-
Cell Line: CHO cells co-transfected with human GPR40 and a reporter plasmid containing the Serum Response Element (SRE) upstream of a luciferase gene.
-
Assay Principle: Measurement of luciferase activity as an indicator of SRF activation.
-
Protocol:
-
Seed the transfected CHO cells in a 96-well plate.
-
Add varying concentrations of this compound or control compounds.
-
Incubate for 6 hours at 37°C.
-
Lyse the cells and add luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value from the dose-response curve.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR40 receptor.
-
Cell Line: CHO cells stably expressing human GPR40 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Assay Principle: Enzyme fragment complementation (EFC) assay. The interaction of GPR40 and β-arrestin brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Seed the engineered CHO cells in a 384-well plate.
-
Add varying concentrations of this compound or control compounds.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagent containing the enzyme substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescence.
-
Determine the EC50 value from the dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro activity of a GPR40 agonist like this compound.
Caption: In vitro workflow for this compound characterization.
Conclusion
This compound is a promising GPR40 full agonist with a well-characterized in vitro pharmacological profile. Its ability to activate multiple G-protein signaling pathways and recruit β-arrestin underscores its potent and comprehensive engagement of the GPR40 receptor. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other GPR40 agonists as potential therapies for type 2 diabetes and other metabolic diseases. The provided visualizations of the signaling pathway and experimental workflow offer a clear and concise summary of the core concepts for scientific and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Unveiling of Sco-267: A Novel GPR40 Full Agonist for Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sco-267 is a first-in-class, orally bioavailable small molecule that functions as a full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Discovered by SCOHIA PHARMA, Inc., this compound has emerged as a promising therapeutic candidate for the treatment of type 2 diabetes mellitus, obesity, and non-alcoholic steatohepatitis (NASH). Unlike partial GPR40 agonists, this compound's full agonism uniquely stimulates the secretion of a broad range of islet and gut hormones, including insulin (B600854), glucagon, glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][2] This multi-hormonal action translates to superior glycemic control, body weight reduction, and potential for liver health improvement, as demonstrated in preclinical studies and a Phase 1 clinical trial. This guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and key experimental data related to this compound.
Discovery and Chemical Structure
This compound was identified through a medicinal chemistry campaign aimed at discovering a potent GPR40 full agonist with a favorable pharmacokinetic and safety profile.[3] It is a novel chemical entity that binds to a site on the GPR40 receptor that is distinct from that of the partial agonist fasiglifam.[1]
Chemical Identity
| Property | Value |
| IUPAC Name | (3S)-3-cyclopropyl-3-[2-[[1-[2-[2,2-dimethylpropyl-(6-methyl-2-pyridinyl)carbamoyl]-5-methoxyphenyl]piperidin-4-yl]methoxy]-4-pyridinyl]propanoic acid |
| Molecular Formula | C₃₆H₄₆N₄O₅ |
| Molecular Weight | 614.8 g/mol |
| CAS Number | 1656261-09-4 |
Source: PubChem CID 90479828[4]
Mechanism of Action: Full Agonism of GPR40
GPR40 is a G protein-coupled receptor predominantly expressed on pancreatic β-cells and enteroendocrine cells.[1] Its activation by endogenous long-chain fatty acids plays a crucial role in regulating metabolic homeostasis. This compound, as a full agonist, elicits a maximal response from the GPR40 receptor, leading to the activation of multiple downstream signaling pathways.
Intracellular Signaling Pathways
In vitro studies have demonstrated that this compound activates Gαq, Gαs, and Gα12/13 signaling pathways, as well as β-arrestin recruitment.[5][6] This broad signaling profile is believed to underpin its robust secretagogue activity on various hormones.
Caption: GPR40 Signaling Pathways Activated by this compound.
Preclinical Pharmacology
An extensive preclinical program has evaluated the efficacy and safety of this compound in various in vitro and in vivo models.
In Vitro Studies
This compound has demonstrated potent activity in cell-based assays, confirming its full agonist properties at the GPR40 receptor.
| Assay | Cell Line | Key Finding |
| Gq Signaling (Ca²⁺ Mobilization) | GPR40-expressing CHO cells | Activated Gq signaling in both high and low GPR40-expressing cells.[4][7] |
| Insulin Secretion | MIN6 cells (mouse insulinoma) | Stimulated insulin secretion.[4][7] |
| GLP-1 Release | GLUTag cells (murine intestinal L-cells) | Induced GLP-1 release.[4][7] |
In Vivo Studies
Animal models of diabetes, obesity, and NAFLD have been instrumental in demonstrating the therapeutic potential of this compound.
3.2.1. Diabetic Models (N-STZ-1.5 Rats)
| Study | Dose of this compound | Key Findings |
| Single Dose | 0.3 mg/kg | Exhibited similar glucose-lowering efficacy to 3 mg/kg fasiglifam.[7] |
| Two-Week Dosing | 1 mg/kg | More effectively improved glucose tolerance than 10 mg/kg fasiglifam.[7] |
| 33-Day Dosing | 1 and 10 mg/kg | Effectively improved glucose tolerance and increased pancreatic insulin content.[5][6] |
3.2.2. Obesity Model (Diet-Induced Obese Rats)
| Study | Dose of this compound | Key Findings |
| Two-Week Dosing | Not specified | Elevated plasma GLP-1 and PYY, reduced food intake, and decreased body weight. Fasiglifam was weight-neutral.[4][7] |
3.2.3. NAFLD Model (CDAHFD-fed Mice)
| Study | Dose of this compound | Key Findings |
| Chronic Dosing | Not specified | Decreased liver triglyceride, weight, and collagen content, and reduced plasma ALT levels without affecting glucose or body weight.[8] |
Clinical Development: Phase 1 Study
A first-in-human, single and multiple ascending dose Phase 1 study has been completed in healthy volunteers and subjects with glucose intolerance.[3][9]
Study Design
Caption: Phase 1 Clinical Trial Workflow for this compound.
Key Clinical Findings
| Parameter | Result |
| Safety and Tolerability | Generally safe and well-tolerated at all tested single and multiple doses.[3][9] |
| Pharmacokinetics | Plasma concentrations increased in a dose-dependent manner, with a profile suitable for once-daily dosing.[3][9] |
| Pharmacodynamics | - Stimulated secretion of insulin, glucagon, GLP-1, GIP, and PYY in healthy adults.[2][3] - In diabetic patients, a single dose decreased fasting hyperglycemia and improved glycemic control during an oral glucose tolerance test without inducing hypoglycemia.[2] |
Drug Metabolism and Bioactivation
Understanding the metabolic fate of this compound is critical for its development. In vitro and in vivo studies have identified a bioactivation pathway.
CYP3A4-Mediated Metabolism
This compound undergoes bioactivation primarily catalyzed by cytochrome P450 3A4 (CYP3A4).[10][11] This process leads to the formation of reactive quinone-imine and ortho-quinone intermediates.[10][11]
Time-Dependent Inactivation of CYP3A4
This compound has been shown to be a time-dependent inactivator of CYP3A4 in human liver microsomes.[10]
| Parameter | Value |
| Kᵢ (Inactivation Constant) | 4.91 µM |
| kᵢₙₐcₜ (Maximal Rate of Inactivation) | 0.036 min⁻¹ |
Source: Biopharmaceutics & Drug Disposition[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro GPR40 Signaling Assay (Ca²⁺ Mobilization)
-
Cell Culture: GPR40-expressing Chinese Hamster Ovary (CHO) cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: this compound is serially diluted in assay buffer to achieve a range of concentrations.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Execution: The cell plate is placed in a fluorescent imaging plate reader (FLIPR). Baseline fluorescence is measured before the addition of this compound.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored in real-time as changes in fluorescence intensity upon compound addition.
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated.
In Vivo Oral Glucose Tolerance Test (OGTT) in N-STZ-1.5 Rats
-
Animal Model: Neonatal streptozotocin (B1681764) (N-STZ)-1.5 rats, a model of type 2 diabetes with impaired β-cell function, are used.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week.
-
Dosing: this compound or vehicle is administered orally (p.o.) at the specified doses.
-
Fasting: Rats are fasted overnight prior to the OGTT.
-
Glucose Challenge: A baseline blood sample is collected (t=0), followed by an oral gavage of a glucose solution (e.g., 2 g/kg).
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin and GLP-1 levels can also be determined by ELISA.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
CYP3A4 Time-Dependent Inactivation Assay
-
Incubation Mixture: Human liver microsomes are pre-incubated with various concentrations of this compound and an NADPH-generating system at 37°C.
-
Aliquots Sampling: Aliquots are taken from the primary incubation mixture at different time points.
-
Dilution and Secondary Incubation: The aliquots are diluted into a secondary incubation mixture containing a CYP3A4 probe substrate (e.g., testosterone (B1683101) or midazolam) and an NADPH-generating system.
-
Metabolite Formation: The formation of the probe substrate's metabolite is measured over time using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is determined, and the natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time to determine the observed inactivation rate constant (kₒₑₛ). The Kᵢ and kᵢₙₐcₜ values are then calculated by non-linear regression analysis of the kₒₑₛ values versus the inactivator concentration.
Conclusion and Future Directions
This compound represents a significant advancement in the development of GPR40-targeted therapies. Its unique full agonist activity, leading to the secretion of multiple metabolic hormones, offers the potential for robust efficacy in treating type 2 diabetes, obesity, and NASH. The successful completion of a Phase 1 clinical study has provided promising initial evidence of its safety and efficacy in humans. Further clinical development, including Phase 2 trials, is underway to fully elucidate the therapeutic potential of this compound in these chronic metabolic diseases. The findings related to its CYP3A4-mediated bioactivation will be an important consideration in assessing its drug-drug interaction potential and overall safety profile in larger patient populations.
References
- 1. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 2. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 3. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Exposure to this compound, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. The GPR40 Full Agonist this compound Improves Liver Parameters in a Mouse Model of Nonalcoholic Fatty Liver Disease without Affecting Glucose or Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for cytochrome P450 3A4-mediated metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sco-267: A Technical Guide on its Effects on Islet and Gut Hormone Secretion
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sco-267 is a novel, orally available small molecule that functions as a full agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic islet cells and enteroendocrine cells, where it plays a crucial role in the regulation of metabolic hormones.[2][3] Unlike partial GPR40 agonists which primarily stimulate insulin (B600854) secretion, this compound's full agonism results in a broader, pleiotropic effect, stimulating the secretion of both islet hormones (insulin and glucagon) and a range of key gut hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[3] This dual action on the pancreas and gut provides a powerful, integrated approach to metabolic regulation. Preclinical and Phase 1 clinical studies have demonstrated that this compound improves glycemic control, reduces body weight in obese models, and is generally safe and well-tolerated, highlighting its significant therapeutic potential for treating type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).
Core Mechanism of Action: GPR40 Full Agonism
This compound exerts its effects by binding to and fully activating GPR40, a Gq-protein coupled receptor. Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This elevation in intracellular Ca2+ is the primary stimulus for the exocytosis of hormone-containing granules from both pancreatic beta-cells (releasing insulin) and enteroendocrine cells (releasing GLP-1, GIP, etc.).
Quantitative Data Summary
Preclinical In Vitro Studies
The effects of this compound were evaluated in pancreatic and enteroendocrine cell lines to determine its direct secretagogue activity.
| Cell Line | Hormone Measured | This compound Conc. | Glucose Conc. | Result (vs. Vehicle) | Reference |
| MIN6 (mouse insulinoma) | Insulin | 1 µM | 16.7 mM | Significant increase in secretion | |
| GLUTag (murine L-cell) | GLP-1 | 1 µM | 1 mM | Significant increase in secretion | |
| GPR40-CHO | Intracellular Ca²⁺ | 10 µM | - | Full agonistic activity observed |
Preclinical In Vivo Studies
This compound was administered to various rat models to assess its effects on systemic hormone levels, glycemic control, and body weight.
Table 3.2.1: Acute Hormone Secretion in Normal Rats
| Hormone | This compound Dose (Oral) | Observation | Reference |
|---|---|---|---|
| Insulin | 3 mg/kg | Dose-dependent increase | |
| Glucagon | 3 mg/kg | Dose-dependent increase | |
| Active GLP-1 | 3 mg/kg | Dose-dependent increase | |
| GIP | 3 mg/kg | Dose-dependent increase |
| PYY | 3 mg/kg | Dose-dependent increase | |
Table 3.2.2: Effects in Diet-Induced Obese (DIO) Rats (2-week treatment)
| Parameter | This compound Dose (Oral) | Result (vs. Vehicle) | Reference |
|---|---|---|---|
| Plasma GLP-1 | 3 mg/kg | Significantly elevated | |
| Plasma PYY | 3 mg/kg | Significantly elevated | |
| Food Intake | 1, 3 mg/kg | Significantly reduced |
| Body Weight | 1, 3 mg/kg | Significantly decreased | |
Note: The effects on GLP-1 secretion, food intake, and body weight were confirmed to be GPR40-dependent as they were abolished in Ffar1-/- (GPR40 knockout) mice.
Clinical Phase 1 Studies
The first-in-human studies evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy adults and patients with type 2 diabetes.
Table 3.3.1: Hormone Secretion in Healthy Adults (Single Ascending Dose)
| Hormone | This compound Dose (Oral) | Observation | Reference |
|---|---|---|---|
| Insulin | 25 - 100 mg | Dose-dependent stimulation | |
| Glucagon | 25 - 100 mg | Dose-dependent stimulation | |
| GLP-1 | 25 - 100 mg | Dose-dependent stimulation | |
| GIP | 25 - 100 mg | Dose-dependent stimulation |
| PYY | 25 - 100 mg | Dose-dependent stimulation | |
Table 3.3.2: Glycemic Control in Patients with Diabetes (Single Dose during OGTT)
| Parameter | This compound Dose (Oral) | Result (vs. Placebo) | Reference |
|---|---|---|---|
| Fasting Plasma Glucose | 40, 80 mg | Significantly decreased | |
| Glucose AUC (OGTT) | 40, 80 mg | Significantly improved glucose tolerance |
| Hypoglycemia | 40, 80 mg | No events of hypoglycemia observed | |
Experimental Protocols
In Vitro Hormone Secretion Assay (Static Incubation)
This protocol outlines the general steps for measuring hormone secretion from cell lines like MIN6 or GLUTag.
-
Cell Culture: Culture cells (e.g., MIN6) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator until they reach 80-90% confluency.
-
Seeding: Seed cells into 24-well plates and allow them to adhere and grow for 48-72 hours.
-
Pre-incubation: Wash cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this buffer for 1-2 hours at 37°C to establish a basal secretion rate.
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing various concentrations of this compound (e.g., 0.01 to 10 µM) and a stimulatory glucose concentration (e.g., 16.7 mM for insulin, or 1 mM for GLP-1). Include vehicle controls.
-
Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cellular debris.
-
Quantification: Measure the hormone concentration in the supernatant using a validated assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Normalization: Lyse the remaining cells in the wells to measure total protein or DNA content. Normalize the secreted hormone levels to the total protein/DNA content to account for variations in cell number.
In Vivo Animal Studies (DIO Rat Model)
This protocol describes a representative chronic dosing study in a diet-induced obesity model.
-
Model Induction: Induce obesity in male rats (e.g., Sprague-Dawley) by feeding them a high-fat diet for several weeks until a significant increase in body weight compared to control diet-fed rats is achieved.
-
Acclimatization & Grouping: Acclimatize the DIO rats and randomize them into treatment groups (e.g., Vehicle control, this compound at 1 mg/kg, this compound at 3 mg/kg).
-
Dosing: Administer this compound or vehicle orally (e.g., via gavage) once daily for the study duration (e.g., 2 weeks).
-
Monitoring: Monitor body weight and food intake daily.
-
Sample Collection: At the end of the treatment period, collect blood samples from fasted or non-fasted animals via tail vein or cardiac puncture into tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA with DPP-4 inhibitor for active GLP-1).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Hormone Analysis: Measure plasma concentrations of GLP-1, PYY, insulin, and other hormones using specific immunoassays.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups with the vehicle control.
Human Clinical Trial (Phase 1 SAD/MAD)
This protocol summarizes the design of the first-in-human study.
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
-
Participants: Enroll healthy adult volunteers and subjects with glucose intolerance or type 2 diabetes.
-
Single Ascending Dose (SAD) Phase:
-
Cohorts of participants receive a single oral dose of this compound at escalating dose levels (e.g., 25 mg, 40 mg, 80 mg, 100 mg) or placebo.
-
Collect serial blood samples over 24-48 hours for pharmacokinetic (PK) analysis (measuring plasma this compound levels) and pharmacodynamic (PD) analysis (measuring hormones and glucose).
-
-
Multiple Ascending Dose (MAD) Phase:
-
Cohorts of participants receive once-daily oral doses of this compound or placebo for a set period (e.g., 7-14 days).
-
Conduct PK and PD sampling at specified time points, including at steady-state.
-
-
Safety Monitoring: Monitor safety and tolerability throughout the study via adverse event reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.
-
Glycemic Challenge: In the diabetic cohort, an oral glucose tolerance test (OGTT) may be performed after dosing to assess the effect on glucose excursions.
Integrated Biological Effects
This compound's unique ability to co-stimulate both islet and gut hormones leads to a multi-faceted and synergistic improvement in metabolic health. The increased insulin secretion directly addresses hyperglycemia, while the elevation of incretins like GLP-1 and GIP further potentiates glucose-dependent insulin release. Concurrently, GLP-1 and PYY act on the central nervous system to promote satiety and reduce food intake, leading to weight loss.
References
- 1. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 3. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Sco-267: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-267 is a potent, orally available, small-molecule full agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] It represents a promising therapeutic candidate for the treatment of type 2 diabetes mellitus, obesity, and non-alcoholic steatohepatitis (NASH).[1] As a full agonist, this compound exhibits a distinct pharmacological profile compared to partial agonists, leading to the robust stimulation of a wider array of islet and gut hormones.[1] This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental methodologies.
Mechanism of Action
This compound functions as an allosteric full agonist at the GPR40 receptor, binding to a site distinct from that of endogenous fatty acid ligands and partial agonists like fasiglifam.[3] Upon binding, this compound activates multiple downstream signaling pathways, including Gαq, Gαs, and Gα12/13, as well as promoting β-arrestin recruitment. This broad signaling cascade leads to a significant increase in intracellular calcium levels and subsequent stimulation of hormone secretion from pancreatic β-cells and enteroendocrine cells.
Signaling Pathway of this compound at the GPR40 Receptor
Caption: this compound signaling at the GPR40 receptor.
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference |
| EC50 (hGPR40) | Human | 12 nM | |
| Signaling Pathways Activated | CHO cells expressing GPR40 | Gαq, Gαs, Gα12/13, β-arrestin |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Species | Oral Bioavailability (%) | Reference |
| Oral Bioavailability | Rat | 16% | |
| Mouse | 26% |
Table 3: In Vivo Effects of this compound in Preclinical Models
| Animal Model | Treatment | Key Findings | Reference |
| Normal Rats | Single dose | Increased secretion of insulin, glucagon, GLP-1, GIP, and PYY. | |
| Diabetic N-STZ-1.5 Rats | Single and 2-week dosing | Improved glucose tolerance. | |
| Diet-Induced Obese (DIO) Rats | 2-week dosing | Elevated plasma GLP-1 and PYY, reduced food intake, and decreased body weight. | |
| GPR40-knockout (Ffar1-/-) Mice | Single dose | Effects on GLP-1 secretion, food intake, and body weight were abolished. |
Table 4: Clinical Pharmacodynamic Effects of this compound (Phase 1)
| Population | Treatment | Key Findings | Reference |
| Healthy Adults | Single and multiple doses | Stimulated secretion of insulin, glucagon, GLP-1, GIP, and PYY. | |
| Patients with Diabetes | Single dose | Stimulated hormone secretion, decreased fasting hyperglycemia, and improved glycemic control during an oral glucose tolerance test without inducing hypoglycemia. |
Experimental Protocols
General Preclinical Evaluation Workflow
Caption: Preclinical evaluation workflow for a GPR40 agonist.
Gα Protein Activation Assay
-
Objective: To determine the activation of specific Gα subunits (Gαq, Gαs, Gα12/13) upon this compound binding to GPR40.
-
Methodology: A pull-down assay using antibodies specific to the activated (GTP-bound) form of the Gα subunit is employed.
-
Cell Culture and Lysis:
-
Culture cells expressing GPR40 (e.g., CHO-GPR40) to 80-90% confluency.
-
Stimulate cells with various concentrations of this compound for a predetermined time.
-
Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-active Gα subunit monoclonal antibody.
-
Add protein A/G agarose (B213101) beads to pull down the antibody-Gα protein complex.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads using SDS-PAGE sample buffer and heat.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the specific Gα subunit, followed by a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the GPR40 receptor following agonist stimulation.
-
Methodology: An enzyme fragment complementation (EFC) assay (e.g., DiscoverX PathHunter) is a common method.
-
Cell Line: Use a cell line engineered to co-express GPR40 tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with the larger enzyme acceptor (EA) fragment.
-
Assay Procedure:
-
Plate the cells in a microplate and incubate overnight.
-
Add this compound at various concentrations to the cells.
-
Incubate to allow for receptor activation and β-arrestin recruitment, which brings the two enzyme fragments into proximity, forming an active enzyme.
-
-
Signal Detection:
-
Add the substrate for the complemented enzyme.
-
Measure the resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
-
In Vitro GLP-1 Secretion Assay
-
Objective: To assess the ability of this compound to stimulate GLP-1 secretion from enteroendocrine cells.
-
Methodology:
-
Cell Culture: Use a murine enteroendocrine L-cell line, such as GLUTag cells. Culture the cells in a suitable medium until they reach 60-80% confluency in 24-well plates.
-
Secretion Experiment:
-
Wash the cells with a glucose-free Krebs-Ringer buffer.
-
Incubate the cells with various concentrations of this compound in the presence of a fixed glucose concentration (e.g., 10 mM) for a specified period (e.g., 2 hours) at 37°C.
-
-
Quantification:
-
Collect the supernatant.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.
-
-
Oral Glucose Tolerance Test (OGTT) in Rats
-
Objective: To evaluate the effect of this compound on glucose tolerance in vivo.
-
Methodology:
-
Animal Model: Use male Wistar rats or a diabetic rat model (e.g., N-STZ-1.5 rats).
-
Procedure:
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle orally at a specified time (e.g., 30 minutes) before the glucose challenge.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 1 g/kg) orally.
-
Collect blood samples at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Analysis:
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
-
Conclusion
This compound is a novel GPR40 full agonist with a unique and robust pharmacological profile. Its ability to activate multiple signaling pathways and stimulate the secretion of a broad range of metabolically important hormones translates to significant improvements in glycemic control and potential benefits for weight management and liver health. The preclinical and early clinical data strongly support the continued development of this compound as a promising therapeutic agent for metabolic diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and other GPR40 agonists.
References
Preclinical Profile of Sco-267: A Novel GPR40 Full Agonist for the Treatment of Type 2 Diabetes
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sco-267 is a novel, orally available, small-molecule full agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, where it plays a crucial role in the regulation of insulin (B600854) and incretin (B1656795) hormone secretion.[2][3] Unlike partial agonists, which primarily stimulate insulin secretion, full agonists of GPR40 like this compound have the unique ability to also potentiate the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][2] This dual action on both islet and gut hormones presents a promising therapeutic strategy for type 2 diabetes, offering the potential for robust glycemic control alongside benefits in body weight management. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in various diabetes models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: GPR40 Full Agonism
This compound acts as an allosteric full agonist for GPR40.[4] Upon binding, it activates multiple downstream signaling pathways, including Gαq, Gαs, and Gα12/13, as well as β-arrestin recruitment.[4] The activation of the Gαq pathway is central to its secretagogue activity, leading to an increase in intracellular calcium levels and subsequent exocytosis of insulin from pancreatic β-cells and incretins from enteroendocrine cells.[5]
Quantitative Preclinical Efficacy Data
The preclinical efficacy of this compound has been evaluated in a range of in vitro and in vivo models of diabetes and obesity. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Outcome | Result |
| GPR40-expressing CHO cells | Gq signaling | Activation | Potent activation of Gq signaling[1] |
| MIN6 (mouse insulinoma) | Insulin Secretion | Stimulation | Significant stimulation of insulin secretion[1] |
| GLUTag (enteroendocrine L-cell) | GLP-1 Release | Induction | Marked induction of GLP-1 release[1] |
Table 2: Effects of this compound in Normal and Diabetic Rat Models
| Animal Model | Treatment | Duration | Key Findings |
| Normal Rats | Single Dose (non-fasting) | Acute | Increased secretion of insulin, glucagon, GLP-1, GIP, and PYY[1] |
| Normal Rats | Single Dose (fasting) | Acute | No induction of hypoglycemia[1] |
| N-STZ-1.5 Diabetic Rats | Single Dose | Acute | Highly effective in improving glucose tolerance[1] |
| N-STZ-1.5 Diabetic Rats | 1 and 10 mg/kg, once daily | 2 weeks | Significant improvement in glucose tolerance[1] |
| N-STZ-1.5 Diabetic Rats | 1 and 10 mg/kg, once daily | 33 days | Sustained improvement in glucose tolerance and increased pancreatic insulin content[4] |
Table 3: Effects of this compound in Diet-Induced Obese (DIO) Rat Models
| Animal Model | Treatment | Duration | Key Findings |
| DIO Rats | 0.3-3 mg/kg | 2 weeks | Elevated plasma GLP-1 and PYY levels[1][6] |
| DIO Rats | 0.3-3 mg/kg | 2 weeks | Reduced food intake and decreased body weight[1][6] |
| DIO Rats | 0.3-3 mg/kg | 2 weeks | Decreased fat mass with no change in lean mass[6] |
Table 4: GPR40-Dependent Effects in Knockout Mice
| Animal Model | Treatment | Outcome | Result |
| Wild-type mice | This compound | GLP-1 secretion, food intake, body weight | Induced GLP-1 secretion, inhibited food intake, and reduced body weight[1] |
| Ffar1-/- (GPR40 knockout) mice | This compound | GLP-1 secretion, food intake, body weight | Effects were abolished, confirming a GPR40-dependent mechanism[1] |
Detailed Experimental Protocols
In Vitro Assays
1. Gq Signaling, Insulin, and GLP-1 Secretion Assays
-
Cell Lines:
-
Protocol Outline:
-
Cells were cultured under standard conditions.
-
For signaling assays, GPR40-expressing CHO cells were treated with varying concentrations of this compound, and downstream markers of Gq activation (e.g., calcium mobilization) were measured.
-
For hormone secretion assays, MIN6 and GLUTag cells were incubated with this compound in the presence of glucose.
-
Supernatants were collected, and the concentrations of insulin and GLP-1 were determined using specific immunoassays.
-
In Vivo Animal Studies
1. Neonatally Streptozotocin-Induced Diabetic (N-STZ-1.5) Rat Model
-
Model Induction: Neonatal rats are treated with a low dose of streptozotocin (B1681764) (STZ) to induce a non-insulin-dependent diabetic phenotype characterized by impaired insulin secretion.
-
Single-Dose Oral Glucose Tolerance Test (OGTT):
-
N-STZ-1.5 rats were fasted overnight.
-
This compound or vehicle was administered orally.
-
After a specified time (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) was administered orally.
-
Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.
-
Blood glucose levels were measured using a glucometer.
-
-
Chronic Dosing Studies:
-
N-STZ-1.5 rats received once-daily oral doses of this compound (e.g., 1 and 10 mg/kg) or vehicle for a period of 2 to 33 days.[1][4]
-
OGTTs were performed at the end of the treatment period to assess improvements in glucose tolerance.
-
At the end of the study, pancreata were collected for the measurement of insulin content.
-
2. Diet-Induced Obese (DIO) Rat Model
-
Model Induction: Rats were fed a high-fat diet for an extended period (e.g., several weeks) to induce obesity, insulin resistance, and other metabolic abnormalities.
-
Chronic Treatment Protocol:
-
DIO rats were treated with daily oral doses of this compound (e.g., 0.3-3 mg/kg) or vehicle for 2 weeks.[6]
-
Food intake and body weight were monitored daily.
-
At the end of the study, blood samples were collected to measure plasma levels of GLP-1 and PYY.
-
Body composition (fat and lean mass) was assessed.
-
Conclusion
The preclinical data for this compound provide compelling evidence for its potential as a novel therapeutic agent for type 2 diabetes. Its unique mechanism as a GPR40 full agonist, leading to the stimulation of both insulin and incretin secretion, translates into robust improvements in glycemic control in diabetic animal models.[1] Furthermore, the observed effects on food intake and body weight in obese models suggest additional metabolic benefits.[1][6] The GPR40-dependent nature of these effects has been unequivocally demonstrated in knockout mouse studies.[1] Chronic dosing studies have shown sustained efficacy, supporting the potential for long-term therapeutic use.[4] These promising preclinical findings have paved the way for clinical investigations of this compound in human subjects.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Diet-induced models of obesity (DIO) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Early-phase clinical trial results for Sco-267
An In-depth Technical Guide to Early-Phase Clinical Trial Results for Sco-267
Introduction
This compound is an orally bioavailable, first-in-class small molecule that functions as a full agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is expressed in pancreatic islet cells and enteroendocrine cells, where it plays a crucial role in regulating the secretion of key metabolic hormones.[3][4] Unlike partial GPR40 agonists that primarily stimulate insulin (B600854) secretion, this compound's full agonism uniquely stimulates a broader range of both islet and gut hormones, including insulin, glucagon, glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY). This pleiotropic effect positions this compound as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). This document provides a detailed overview of the mechanism of action, experimental protocols, and results from the early-phase clinical development of this compound.
Mechanism of Action: GPR40 Full Agonism
GPR40 is a G-protein-coupled receptor that is endogenously activated by medium-to-long chain fatty acids. Its activation is a key physiological process for regulating metabolic homeostasis. This compound acts as an allosteric full agonist, binding to a site distinct from endogenous ligands and partial agonists like fasiglifam.
The signaling cascade initiated by this compound binding to GPR40 predominantly involves the Gαq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in intracellular Ca2+ levels, along with DAG-mediated activation of Protein Kinase C (PKC), enhances the secretion of hormone-containing granules from the cell.
A key feature of GPR40-mediated insulin secretion is its glucose-dependence, which reduces the risk of hypoglycemia. Furthermore, by stimulating the release of incretins like GLP-1 and GIP from enteroendocrine cells, this compound leverages additional pathways that improve glycemic control and may contribute to weight reduction.
Early-Phase Clinical Trial Results
The first-in-human study of this compound was a Phase 1, randomized, double-blind, placebo-controlled trial conducted in Japan between November 2019 and August 2020 (Trial ID: JapicCTI-195057). The study evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple oral doses of this compound.
Experimental Protocols
The study consisted of a Single Ascending Dose (SAD) component and a Multiple Ascending Dose (MAD) component.
Table 1: Summary of Phase 1 Clinical Trial Design
| Parameter | Description |
|---|---|
| Study Title | A Phase 1, Placebo-Controlled, Randomized, Double-Blind, Single- and Multiple-Dose Study of this compound. |
| Trial ID | JapicCTI-195057. |
| Primary Endpoints | Safety, Tolerability, and Pharmacokinetics. |
| Secondary Endpoints | Pharmacodynamics (glucoregulatory hormones, glycemic control). |
| Study Population | Healthy adult male volunteers (Japanese and Caucasian) and male subjects with glucose intolerance (HbA1c 6.6-8.8%). |
| SAD Dosing | Single oral doses ranging from 5 mg to 320 mg. |
| MAD Dosing | Once-daily (Q.D.) oral doses of 80 mg and 160 mg for up to 4 days. |
| PK Analysis | Noncompartmental analysis of plasma concentrations using Phoenix WinNonlin. Calculation of AUC was performed using the linear trapezoidal linear interpolation method. |
Pharmacokinetic (PK) Results
This compound demonstrated a favorable pharmacokinetic profile suitable for clinical development.
Table 2: Summary of this compound Pharmacokinetic Profile
| PK Parameter | Finding | Citation(s) |
|---|---|---|
| Absorption | Plasma concentration increased in a dose-dependent manner after single oral administration. | |
| Dosing Potential | Plasma exposure was maintained for 24 hours, suggesting potential for once-daily oral dosing. | |
| Multiple Dosing | The pharmacokinetic profile was unaltered after repeated once-daily doses in healthy adults. | |
| Elimination | The drug was hardly detected in urine, suggesting elimination primarily through non-renal mechanisms. |
| Population | PK profiles were similar between Japanese and Caucasian subjects, and between healthy subjects and those with glucose intolerance. | |
Pharmacodynamic (PD) Results
The study confirmed that this compound stimulates the secretion of multiple islet and gut hormones and improves glycemic control in subjects with glucose intolerance.
Table 3: Summary of this compound Pharmacodynamic Effects
| Parameter | Effect | Details | Citation(s) |
|---|---|---|---|
| Hormone Secretion | Stimulated | Single and repeated doses stimulated the secretion of insulin, glucagon, GLP-1, GIP, and PYY in healthy adults. | |
| Fasting Glucose | Decreased | A single dose remarkably decreased fasting hyperglycemia in patients with diabetes. | |
| Glucose Tolerance | Improved | A single oral dose (40 mg and 80 mg) significantly improved glycemic control during an oral glucose tolerance test (OGTT) in subjects with glucose intolerance. |
| Hypoglycemia | No induction | The improvement in glycemic control was achieved without inducing hypoglycemia. | |
Safety and Tolerability
The primary endpoint of the Phase 1 trial was to assess the safety of this compound.
Table 4: Summary of Safety and Tolerability
| Finding | Description | Citation(s) |
|---|---|---|
| Overall Assessment | This compound was generally safe and well tolerated at all single and multiple doses tested. | |
| Adverse Events | No severe treatment-emergent adverse events (TEAEs) were reported in the SAD and MAD studies. |
| Hypoglycemia Risk | The drug did not induce hypoglycemia, a significant advantage for a diabetic therapy. | |
Conclusion and Future Directions
The early-phase clinical trial for this compound successfully demonstrated its potential as a novel therapeutic agent. The first-in-human study showed that this compound is safe, well-tolerated, and possesses a pharmacokinetic profile suitable for once-daily oral administration. The pharmacodynamic results are particularly compelling, confirming that its mechanism as a GPR40 full agonist translates to the stimulation of a wide array of beneficial metabolic hormones in humans, leading to improved glycemic control without hypoglycemia. These collective findings strongly support the continued development of this compound, which is currently being prepared for Phase 2 clinical trials to further evaluate its efficacy in treating diabetes, obesity, and NASH.
References
Sco-267: A Comprehensive Analysis of its Potential for Once-Daily Oral Dosing in Metabolic Disease
Kanagawa, Japan - Sco-267, a novel, orally available, full agonist of the G protein-coupled receptor 40 (GPR40), is emerging as a promising therapeutic candidate for type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). Extensive preclinical and phase 1 clinical data indicate that this compound possesses a pharmacokinetic and pharmacodynamic profile supportive of a once-daily oral dosing regimen, offering a significant advantage in patient convenience and compliance. This technical guide provides an in-depth analysis of the available data, experimental methodologies, and the underlying mechanisms that underscore this compound's potential.
Executive Summary
This compound acts as a full agonist of GPR40, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2] Its activation stimulates the secretion of crucial metabolic hormones, including insulin, glucagon, glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[3][4][5] This multi-hormonal action contributes to improved glycemic control and has been shown to reduce body weight in preclinical models.[1][4] A cornerstone of its clinical potential is its pharmacokinetic profile, which demonstrates sustained plasma exposure over 24 hours, supporting the feasibility of a once-daily oral dose.[3][5] Phase 1 clinical trials have established that this compound is safe and well-tolerated at various doses.[3][5][6]
Pharmacokinetic Profile: Evidence for Once-Daily Dosing
The clinical viability of a once-daily oral medication hinges on its pharmacokinetic properties. This compound has demonstrated a favorable profile in both single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy adults and patients with diabetes.[3][7]
Plasma Concentration and Exposure
Following oral administration, plasma concentrations of this compound increase in a dose-dependent manner.[3][6] Critically, plasma exposure is maintained for 24 hours, a key indicator for the potential of a once-daily regimen.[3][5] Repeated once-daily dosing in healthy adults did not alter the pharmacokinetic profile of this compound, and a steady state was achieved within 48 hours of the initial dose with no evidence of drug accumulation.[8]
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic findings from the phase 1 clinical trial of this compound.
| Parameter | Observation | Implication for Once-Daily Dosing |
| Plasma Exposure | Maintained for 24 hours after a single oral dose.[3][5] | Supports a sustained therapeutic effect over a 24-hour period. |
| Dose Proportionality | Plasma concentration increased in a dose-dependent manner in the 5-320 mg range.[6][8] | Predictable and consistent drug exposure with dose adjustments. |
| Accumulation | No accumulation observed after 4 days of repeated administration.[8] | Reduces the risk of toxicity associated with drug build-up. |
| Elimination | Hardly detected in urine, suggesting non-renal elimination mechanisms.[6] | Dosing adjustments may not be necessary for patients with renal impairment. |
| Intersubject Variability | Pharmacokinetic profiles were similar between Japanese and Caucasian subjects, as well as between healthy individuals and those with glucose intolerance.[6] | Consistent dosing recommendations may be applicable across diverse populations. |
Mechanism of Action: The GPR40 Signaling Pathway
This compound exerts its therapeutic effects by acting as a full agonist at the GPR40 receptor. This receptor is a key regulator of metabolic hormone secretion.
Upon binding of this compound, GPR40 activates the Gq alpha subunit of its associated G protein.[9] This initiates a downstream signaling cascade involving phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, which is a primary trigger for the exocytosis of hormone-containing granules from pancreatic β-cells and enteroendocrine cells.[3]
Experimental Protocols
The robust data supporting this compound's potential for once-daily dosing is derived from well-controlled clinical and preclinical studies.
Phase 1 Clinical Trial Design
A randomized, single-center, double-blind, placebo-controlled, phase 1 study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound.[6][10]
-
Participants: The study included healthy adults (both Japanese and Caucasian) and subjects with glucose intolerance (HbA1c range 6.6-8.8%).[6]
-
Dosing Regimens:
-
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentration of this compound. Urine samples were also collected to assess urinary excretion.[3]
-
Pharmacodynamic Assessments: An oral glucose tolerance test (OGTT) was performed in patients with diabetes to evaluate the effect of this compound on glycemic control.[3] Hormone levels (insulin, glucagon, GLP-1, GIP, and PYY) were also measured.[6]
Preclinical Studies in Animal Models
In vivo studies in rat models of diabetes and obesity provided early evidence of this compound's efficacy.[4]
-
Animal Models: Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5 rats) and diet-induced obese (DIO) rats were used.[4]
-
Dosing: Single and 2-week dosing studies were conducted.[4]
-
Efficacy Measures: Glucose tolerance, food intake, body weight, and plasma levels of GLP-1 and PYY were assessed.[4]
Conclusion and Future Directions
The comprehensive data from preclinical and phase 1 clinical studies strongly support the potential for this compound as a once-daily oral therapeutic for type 2 diabetes and other metabolic disorders. Its favorable pharmacokinetic profile, characterized by sustained 24-hour plasma exposure and a lack of accumulation, is a key asset for patient adherence. The potent, multi-hormonal mechanism of action via full agonism of GPR40 translates to robust improvements in glycemic control and potential benefits for weight management.
With a promising safety and tolerability profile, this compound is well-positioned for further clinical development. Future phase 2 and 3 trials will be crucial to confirm its long-term efficacy and safety in a larger patient population and to fully elucidate its therapeutic benefits in diabetes, obesity, and NASH. The continued investigation of this first-in-class GPR40 full agonist holds significant promise for advancing the treatment landscape for metabolic diseases.
References
- 1. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 2. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. taiwan-healthcare.org [taiwan-healthcare.org]
- 9. Chronic Exposure to this compound, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
Safety and Tolerability Profile of Sco-267 in Humans: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the safety and tolerability profile of Sco-267, a novel, orally available full agonist of G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The information presented is based on the initial first-in-human Phase 1 clinical trial, offering a foundational understanding for professionals in the field of drug development and metabolic disease research.
Executive Summary
This compound has demonstrated a favorable safety and tolerability profile in its initial human trials. The Phase 1 study, encompassing both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, revealed that this compound was well-tolerated in both healthy adult volunteers and individuals with glucose intolerance. Notably, no severe treatment-emergent adverse events (TEAEs) were reported, and the compound did not induce hypoglycemia, a critical safety consideration for anti-diabetic agents. The pharmacokinetic data from this initial study support a once-daily dosing regimen.
Mechanism of Action: GPR40 Full Agonism
This compound exerts its therapeutic effects through the full agonism of GPR40, a receptor predominantly expressed on pancreatic β-cells and enteroendocrine L-cells. Activation of GPR40 by endogenous long-chain free fatty acids is a key physiological mechanism for glucose-stimulated insulin (B600854) secretion. As a full agonist, this compound mimics this action, leading to a robust stimulation of insulin release in a glucose-dependent manner. Furthermore, GPR40 activation in the gut promotes the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion, suppresses glucagon (B607659) release, and may have beneficial effects on satiety and weight management.
Clinical Trial Methodology: Phase 1 Study (JapicCTI-195057)
The safety and tolerability of this compound were evaluated in a randomized, single-center, double-blind, placebo-controlled Phase 1 study conducted in Japan. The study consisted of a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase.
Study Design:
-
Single Ascending Dose (SAD): Healthy adult male volunteers (Japanese and Caucasian) and male subjects with glucose intolerance (Japanese) were administered a single oral dose of this compound or placebo. The dose levels for healthy volunteers ranged from 5 mg to 320 mg. Subjects with glucose intolerance received doses of 40 mg and 80 mg.
-
Multiple Ascending Dose (MAD): Healthy adult male Japanese volunteers received repeated once-daily oral doses of this compound or placebo for up to 4 days. The dose levels in this phase were 80 mg and 160 mg.
Primary Endpoints: The primary objectives of the study were to assess the safety and tolerability of single and multiple doses of this compound. This was evaluated through the monitoring of adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, blood chemistry, and urinalysis).
Pharmacokinetic and Pharmacodynamic Assessments: Pharmacokinetic parameters, including plasma concentrations of this compound, were evaluated as a primary endpoint. Pharmacodynamic markers, such as the effects on islet and gut hormones (insulin, glucagon, GLP-1, GIP, and PYY), were assessed as secondary endpoints.
Safety and Tolerability Data
Across all dose levels in both the SAD and MAD phases of the Phase 1 trial, this compound was reported to be safe and well-tolerated.[1][2] The following tables summarize the treatment-emergent adverse events (TEAEs) observed in the study. All reported TEAEs were considered mild in severity.
Single Ascending Dose (SAD) in Healthy Volunteers
| System Organ Class | Preferred Term | Placebo (N=14) | 5-20 mg (N=12) | 40-80 mg (N=12) | 160-320 mg (N=12) |
| Gastrointestinal Disorders | Diarrhea | 1 (7.1%) | 0 | 1 (8.3%) | 0 |
| Abdominal discomfort | 0 | 1 (8.3%) | 0 | 0 | |
| Nervous System Disorders | Headache | 0 | 1 (8.3%) | 0 | 1 (8.3%) |
| General Disorders | Fatigue | 0 | 0 | 1 (8.3%) | 0 |
Multiple Ascending Dose (MAD) in Healthy Volunteers (4-day treatment)
| System Organ Class | Preferred Term | Placebo (N=4) | 80 mg (N=6) | 160 mg (N=6) |
| Infections and Infestations | Nasopharyngitis | 1 (25.0%) | 1 (16.7%) | 0 |
| Gastrointestinal Disorders | Diarrhea | 0 | 2 (33.3%) | 1 (16.7%) |
| Skin and Subcutaneous Tissue Disorders | Rash | 0 | 0 | 1 (16.7%) |
Single Ascending Dose (SAD) in Subjects with Glucose Intolerance
| System Organ Class | Preferred Term | Placebo (N=4) | 40 mg (N=6) | 80 mg (N=6) |
| Nervous System Disorders | Dizziness | 0 | 1 (16.7%) | 0 |
| Gastrointestinal Disorders | Nausea | 0 | 0 | 1 (16.7%) |
Key Safety Findings and Future Directions
The initial clinical data for this compound are promising from a safety and tolerability standpoint. The observed adverse events were mild and did not show a clear dose-dependent relationship that would raise significant safety concerns at the tested dose levels. The absence of hypoglycemia is a particularly important finding, suggesting a glucose-dependent mechanism of action that reduces the risk of this common and potentially dangerous side effect of many anti-diabetic therapies.
The pharmacokinetic profile of this compound demonstrated dose-dependent increases in plasma concentrations and a half-life supportive of a once-daily dosing schedule.[1] The compound is primarily eliminated through non-renal pathways.
Based on these positive Phase 1 results, this compound is being advanced into further clinical development, including a Phase 2 trial to evaluate its efficacy and continue to monitor its safety in a larger patient population over a longer duration.[2] The potential for this compound to address not only hyperglycemia but also potentially obesity and nonalcoholic steatohepatitis (NASH) makes it a compound of significant interest in the field of metabolic diseases.[2] Continuous and careful monitoring of its safety profile will be paramount in its ongoing development.
References
- 1. Erratum. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans. Diabetes 2021;70:2364-2376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of GPR40 in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes (T2D).[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in modulating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] This glucose-dependent mechanism of action has made GPR40 agonists an attractive area of research, offering the potential for effective glycemic control with a reduced risk of hypoglycemia compared to traditional therapies.[2] This guide provides a comprehensive overview of GPR40's signaling pathways, its role in various metabolic conditions, and the current state of therapeutic development, supplemented with detailed experimental protocols.
GPR40 Signaling Pathways
GPR40 activation by FFAs initiates a cascade of intracellular events that potentiate insulin release. The receptor primarily couples to Gαq/11 G-proteins, though evidence for Gαs coupling by certain agonists also exists.
Gαq/11-Mediated Signaling
The canonical GPR40 signaling pathway operates through the Gαq/11 subunit.
-
Activation: Binding of a medium or long-chain fatty acid or a synthetic agonist induces a conformational change in GPR40.
-
G-Protein Coupling: The activated receptor couples with the heterotrimeric G-protein Gαq/11, leading to the exchange of GDP for GTP on the α-subunit.
-
PLC Activation: The activated Gαq/11-GTP subunit dissociates and stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a primary driver for the exocytosis of insulin-containing granules.
-
PKD1 Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase D1 (PKD1). Activated PKD1 is involved in the remodeling of the F-actin cytoskeleton, which facilitates the movement and fusion of insulin granules with the plasma membrane, potentiating second-phase insulin secretion.
This entire process is glucose-dependent, meaning that GPR40 activation only significantly enhances insulin secretion when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.
Gαs-Mediated Signaling and Incretin (B1656795) Release
Some GPR40 agonists, particularly those classified as partial agonists or Ago-PAMs (Agonist and Positive Allosteric Modulators), have been shown to also couple to Gαs proteins. This is particularly relevant in enteroendocrine L-cells in the gut.
-
Gαs Activation: Leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
-
Incretin Secretion: This pathway stimulates the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins then act on their own receptors on pancreatic β-cells to further amplify glucose-dependent insulin secretion.
Role in Metabolic Diseases
Type 2 Diabetes Mellitus (T2DM)
GPR40's primary role in metabolic health is its ability to enhance GSIS. In the context of T2DM, where β-cell function is often impaired, targeting GPR40 offers a mechanism to improve insulin release in response to glycemic excursions. Studies have shown that GPR40 expression is lower in the islets of individuals with T2DM. Conversely, overexpression of GPR40 in diabetic mice improves glucose tolerance and augments GSIS.
Synthetic GPR40 agonists have demonstrated robust glucose-lowering effects in clinical trials. Fasiglifam (B1672068) (TAK-875), a selective GPR40 agonist, showed significant reductions in HbA1c and fasting plasma glucose in patients with T2DM.
Obesity and NAFLD
The role of GPR40 in obesity and non-alcoholic fatty liver disease (NAFLD) is less defined but an area of active investigation. GPR40 is expressed in intestinal enteroendocrine cells, where its activation can lead to the release of GLP-1 and Peptide YY (PYY), hormones that can suppress appetite and slow gut motility. This suggests a potential role for GPR40 agonists in weight management. Furthermore, some studies indicate GPR40 agonists may possess anti-inflammatory properties that could be beneficial in conditions like NAFLD and cardiovascular inflammation.
Therapeutic Targeting: GPR40 Agonists in Clinical Development
Several small-molecule GPR40 agonists have been developed, with some advancing to late-stage clinical trials. Fasiglifam (TAK-875) was one of the most promising candidates, demonstrating efficacy comparable to sulfonylureas but with a significantly lower risk of hypoglycemia. However, its development was terminated in Phase III trials due to concerns about liver safety. This has highlighted the challenge of developing GPR40 agonists that are both effective and safe for long-term use.
Table 1: Summary of Clinical Trial Data for Fasiglifam (TAK-875)
| Trial Phase | Treatment Group | N | Duration | Baseline HbA1c (%) | Change in HbA1c from Baseline (%) | Placebo-Corrected Change in HbA1c (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phase III | Placebo | 67 | 24 weeks | ~8.0 | +0.16 | - | |
| Fasiglifam 25 mg | 63 | 24 weeks | ~8.0 | -0.57 | -0.75 | ||
| Fasiglifam 50 mg | 62 | 24 weeks | ~8.0 | -0.83 | -1.01 |
| Phase II | TAK-875 (pooled doses) | - | 12 weeks | ~8.5 | - | -1.12 | |
Data represents least squares mean change.
Despite the setback with fasiglifam, research into GPR40 agonists continues, with a focus on developing compounds with improved safety profiles, such as gut-restricted agonists or molecules that avoid the metabolic pathways linked to liver toxicity.
Key Experimental Protocols
Studying GPR40 function requires specific in vitro and ex vivo assays to measure receptor activation and its downstream physiological effects.
Calcium Mobilization Assay
This is a primary functional assay to screen for GPR40 agonists and measure their potency by quantifying the increase in intracellular calcium upon receptor activation.
Principle: Gq-coupled receptor activation leads to IP3 production and subsequent release of Ca2+ from the ER. This transient increase in cytosolic Ca2+ is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). The change in fluorescence intensity is proportional to the intracellular Ca2+ concentration.
Detailed Methodology:
-
Cell Culture: Plate cells stably or transiently expressing GPR40 (e.g., CHO-K1, HEK293) onto black, clear-bottom 96- or 384-well microplates. Culture overnight to allow for adherence and formation of a near-confluent monolayer.
-
Dye Loading: Aspirate the culture medium. Add a loading buffer (e.g., HBSS) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often probenecid (B1678239) (which inhibits organic anion transporters to prevent dye leakage). Incubate for 30-60 minutes at 37°C, followed by a brief incubation at room temperature.
-
Compound Preparation: Prepare serial dilutions of test compounds (agonists) in the assay buffer in a separate compound plate.
-
Data Acquisition: Place both the cell plate and the compound plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measurement: Establish a stable baseline fluorescence reading for 10-20 seconds. The instrument then automatically adds the test compounds from the source plate to the cell plate.
-
Analysis: Continue recording the fluorescence signal for 60-120 seconds. The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is critical for evaluating the physiological effect of GPR40 agonists on β-cell function, using either isolated pancreatic islets or β-cell lines (e.g., MIN6, INS-1E).
Principle: This assay measures the amount of insulin secreted by β-cells in response to different glucose concentrations, with and without the presence of a GPR40 agonist. It confirms the glucose-dependent nature of the agonist's effect.
Detailed Methodology:
-
Islet Isolation/Cell Culture: Isolate pancreatic islets from mice (e.g., wild-type vs. GPR40 knockout) via collagenase digestion or culture β-cell lines. Allow islets to recover overnight in culture medium.
-
Pre-incubation (Starvation): Hand-pick islets or seed cells. Pre-incubate them for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2-3 mM glucose) to establish a basal state of insulin secretion.
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing either:
-
Low glucose (basal control)
-
High glucose (e.g., 16.7 mM, stimulated control)
-
High glucose + test compound (GPR40 agonist) at various concentrations.
-
-
Incubation: Incubate the islets/cells for a defined period (e.g., 60-90 minutes) at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a sensitive immunoassay, such as an ELISA or RIA.
-
Data Normalization (Optional but Recommended): Lyse the remaining cells/islets to measure total insulin content or total protein. Normalize the secreted insulin values to the total insulin/protein content to account for variations in cell number.
-
Analysis: Compare the amount of insulin secreted under high-glucose + agonist conditions to the high-glucose control to determine the potentiation effect of the GPR40 agonist.
Conclusion and Future Perspectives
GPR40 remains a compelling and clinically validated target for the treatment of type 2 diabetes. Its glucose-dependent mechanism for stimulating insulin secretion is a major therapeutic advantage. While the clinical development of early-generation agonists like fasiglifam was halted due to safety concerns, the lessons learned are invaluable. Future research is focused on designing novel GPR40 agonists with distinct pharmacological profiles, such as biased agonism or gut-restriction, to harness the therapeutic benefits while mitigating the risks. A deeper understanding of the receptor's signaling in different tissues and the structural basis for agonist-induced liver toxicity will be critical for the successful development of the next generation of GPR40-targeted therapies for metabolic diseases.
References
Methodological & Application
Application Note: Protocol for In Vitro GPR40 Activation Assay Using Sco-267
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium and long-chain fatty acids, playing a crucial role in modulating insulin (B600854) and incretin (B1656795) secretion.[3][4] Sco-267 is a potent, orally available, allosteric full agonist of GPR40.[3] Unlike partial agonists, this compound stimulates the secretion of a wide range of hormones, including insulin, glucagon, GLP-1, and GIP, making it a promising candidate for the treatment of diabetes and obesity.
GPR40 activation primarily signals through the Gαq protein subunit. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ concentration is a hallmark of GPR40 activation and can be precisely quantified using a fluorescent, cell-based calcium mobilization assay. This application note provides a detailed protocol for measuring the in vitro activation of GPR40 by this compound using this method.
Signaling Pathway and Experimental Workflow
Caption: GPR40 signaling cascade upon activation by this compound.
Caption: Workflow for the GPR40 calcium mobilization assay.
Experimental Protocol
This protocol describes a calcium mobilization assay to determine the potency (EC50) of this compound on cells stably expressing human GPR40.
1. Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cell line stably expressing human GPR40 (e.g., PerkinElmer ES-340-C).
-
Compounds:
-
This compound (MedChemExpress, HY-114420 or equivalent).
-
Reference Agonist: GW9508 (Cayman Chemical, 10006988 or equivalent).
-
-
Media and Buffers:
-
Cell Culture Medium: F-12K Medium (for CHO-K1) or DMEM (for HEK293).
-
Fetal Bovine Serum (FBS), qualified.
-
Penicillin-Streptomycin solution.
-
Geneticin (G418) or other selection antibiotic.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Assay Components:
-
Calcium Assay Kit: Fluo-4 NW or Calcium 6 Assay Kit (Molecular Devices, R8190 or equivalent).
-
Probenecid (included in most kits) to inhibit organic anion transporters.
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
-
Labware and Equipment:
-
Black-walled, clear-bottom 96-well or 384-well microplates, sterile, tissue-culture treated.
-
Humidified cell culture incubator (37°C, 5% CO2).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation, PHERAstar).
-
2. Procedure
Step 2.1: Cell Culture and Plating
-
Maintain the GPR40-expressing cells in culture medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.
-
Passage cells every 2-3 days to maintain them in the logarithmic growth phase.
-
On the day before the assay, harvest the cells and resuspend them in fresh medium.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 15,000-25,000 cells per well (for 96-well plates) or 5,000-10,000 cells per well (for 384-well plates).
-
Incubate the plates overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment and formation of a monolayer.
Step 2.2: Compound Preparation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a concentration-response curve. A common approach is a 10-point, 3-fold serial dilution in DMSO.
-
Further dilute the DMSO compound plate into Assay Buffer to create the final working solution plate. The final DMSO concentration in the assay should be ≤ 0.5% to avoid cell toxicity.
Step 2.3: Dye Loading
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer’s protocol. This typically involves mixing the dye component with Assay Buffer containing probenecid.
-
Remove the culture medium from the cell plate.
-
Immediately add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
Step 2.4: Fluorescence Measurement
-
Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
-
Program the instrument to perform a kinetic read:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automate the addition of 25 µL (96-well) or 12.5 µL (384-well) of the compound working solution from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal every 1-2 seconds for an additional 90-180 seconds to capture the peak response.
-
3. Data Analysis
-
The primary response is calculated as the change in fluorescence (ΔRFU), typically the maximum fluorescence intensity post-injection minus the average baseline fluorescence.
-
Normalize the data by setting the response from vehicle (DMSO) control wells as 0% and the response from a saturating concentration of a reference agonist as 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) equation in a suitable software package (e.g., GraphPad Prism, XLfit) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).
Data Presentation
The following table summarizes representative data obtained from the GPR40 activation assay, comparing the full agonist this compound with a reference agonist.
| Compound | Target | Assay Type | EC50 (nM) | Emax (% of Reference) |
| This compound | GPR40 | Calcium Mobilization | 15.8 | 105% |
| GW9508 (Reference) | GPR40 | Calcium Mobilization | 45.2 | 100% |
Note: The values presented are for illustrative purposes only and may not reflect actual experimental results.
This protocol provides a robust and reproducible method for characterizing the activity of this compound and other agonists at the GPR40 receptor, facilitating drug discovery and development efforts targeting this important metabolic pathway.
References
Application Notes and Protocols for Administering Sco-267 in Rodent Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the administration of Sco-267, a novel GPR40 full agonist, in rodent models of diet-induced obesity (DIO). This compound has demonstrated potential in preclinical studies for improving glycemic control and reducing body weight.[1][2] This document outlines detailed protocols for inducing obesity in rodents, preparing and administering this compound, and monitoring key metabolic parameters. Additionally, it includes visualizations of the GPR40 signaling pathway and a typical experimental workflow to aid in study design and execution.
Introduction
This compound is a G-protein-coupled receptor 40 (GPR40/FFAR1) full agonist that stimulates the secretion of multiple islet and gut hormones, including insulin (B600854), glucagon, glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][3][4][5] Activation of GPR40 by this compound in enteroendocrine cells leads to increased levels of GLP-1 and PYY, which are known to reduce food intake and promote weight loss.[1][6] Preclinical studies in DIO rats have shown that a two-week treatment with this compound resulted in decreased food intake and a reduction in body weight, effects that were absent in GPR40 knockout mice, confirming the target-dependent mechanism.[1][3] These findings position this compound as a promising therapeutic candidate for obesity and type 2 diabetes.[7]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in rodent models.
Table 1: Effects of a Single Oral Dose of this compound on Glucose Tolerance and Hormone Secretion in N-STZ-1.5 Rats [8]
| Dosage (mg/kg) | Effect on Glucose Tolerance | Plasma Insulin Levels | Plasma GLP-1 Levels |
| 0.1 | Ameliorated | Stimulated | Stimulated |
| 0.3 | Ameliorated | Stimulated | Stimulated |
| 1 | Ameliorated | Stimulated | Stimulated |
N-STZ-1.5 rats are a model of type 2 diabetes with impaired insulin secretion.
Table 2: Effects of a Two-Week Dosing of this compound in Diet-Induced Obese (DIO) Rats [1][3]
| Treatment | Change in Body Weight | Change in Food Intake | Plasma GLP-1 Levels | Plasma PYY Levels |
| Vehicle | - | - | - | - |
| This compound | Decreased | Reduced | Elevated | Elevated |
Specific dosage for the DIO rat study is not detailed in the cited literature, but doses of 1 mg/kg and 10 mg/kg have been used in other chronic rat studies.[9]
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Rats
This protocol describes a standard method for inducing obesity in rats, a necessary step before evaluating the efficacy of this compound.
Materials:
-
Standard chow diet
-
High-fat diet (HFD), with at least 40% of energy derived from fat[10]
-
Animal caging with wire bottoms to measure food spillage
-
Weighing scale
Procedure:
-
Acclimation: Upon arrival, house the rats individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and provide ad libitum access to a standard chow diet and water for one week to allow for acclimation.
-
Dietary Intervention: After the acclimation period, switch the diet of the experimental group to a high-fat diet. Maintain a control group on the standard chow diet.
-
Monitoring: Monitor body weight and food intake weekly for a period of 8-17 weeks.[11] Obesity is typically characterized by a significantly higher body weight and body fat mass compared to the control group.
-
Confirmation of Obesity: At the end of the induction period, the rats are considered diet-induced obese and are ready for the administration of this compound.
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation of this compound for oral administration and the procedure for dosing the DIO rats.
Materials:
-
This compound powder
-
Vehicle: Sodium lauryl sulfate (B86663) solution[3]
-
Weighing scale
-
Vortex mixer or sonicator
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
On the day of dosing, calculate the required amount of this compound based on the desired dose (e.g., 1-10 mg/kg) and the body weight of the animals.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle (sodium lauryl sulfate solution). A low concentration (e.g., 0.5% w/v in water) is typically used.
-
Add the this compound powder to the appropriate volume of the vehicle.
-
Vortex or sonicate the mixture until a homogenous suspension is formed. Prepare a fresh suspension daily.
-
-
Oral Administration:
-
Gently restrain the rat.
-
Measure the required volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Administer this compound or the vehicle to the respective groups once daily for the duration of the study (e.g., 2 weeks).[1][3]
-
Protocol 3: Monitoring and Endpoint Analysis
This protocol outlines the key parameters to be monitored during the study and the analyses to be performed at the end of the treatment period.
Materials:
-
Weighing scale
-
Food intake measurement system
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ELISA kits for GLP-1, PYY, and insulin
-
Glucose meter
Procedure:
-
In-life Monitoring:
-
Record body weight daily or weekly.
-
Measure food and water intake daily.
-
Observe the animals for any clinical signs of toxicity.
-
-
Blood Collection:
-
At the end of the treatment period, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture under anesthesia).
-
Collect blood into EDTA-coated tubes for plasma separation.
-
-
Plasma Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure plasma concentrations of GLP-1, PYY, and insulin using commercially available ELISA kits.
-
-
Glucose Measurement:
-
Measure blood glucose levels at baseline and at the end of the study. An oral glucose tolerance test (OGTT) can also be performed to assess improvements in glucose metabolism.[12]
-
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling pathway activated by this compound.
Experimental Workflow for this compound in DIO Rodents
Caption: Experimental workflow for a typical in vivo obesity study.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's effects on obesity.
References
- 1. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 5. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physiogenex.com [physiogenex.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Sco-267 Dosage for Improving Glucose Tolerance in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sco-267, a potent GPR40 full agonist, for improving glucose tolerance in rat models of diabetes and obesity. The following sections detail the mechanism of action, effective dosages, and experimental protocols based on preclinical studies.
Introduction
This compound is a novel, orally available small molecule that acts as a full agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[2] Activation of GPR40 by agonists like this compound stimulates the secretion of key metabolic hormones, including insulin (B600854), glucagon, glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][3] This multi-hormonal action leads to improved glycemic control and has shown potential for body weight reduction in rodent models. Preclinical studies have demonstrated that both single and repeated administrations of this compound effectively enhance glucose tolerance in diabetic and obese rat models.
Mechanism of Action
This compound exerts its effects by binding to and fully activating GPR40. This activation triggers downstream signaling cascades, primarily through Gαq, Gαs, and Gα12/13 pathways, leading to an increase in intracellular calcium and subsequent hormone secretion. Unlike partial agonists, which primarily stimulate insulin secretion, the full agonism of this compound results in a broader physiological response by also promoting the release of incretins (GLP-1 and GIP) from the gut. This dual action on both pancreatic and gut hormones contributes to its robust glucose-lowering effects.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound used in various rat models to improve glucose tolerance.
Table 1: Single Dose Administration in N-STZ-1.5 Diabetic Rats
| Dosage (mg/kg) | Administration Route | Key Outcome | Reference |
| 0.3 | Oral | Exhibited glucose-lowering efficacy comparable to 3 mg/kg fasiglifam. |
Table 2: Repeated Dose Administration in Diabetic and Obese Rats
| Rat Model | Dosage (mg/kg) | Dosing Regimen | Duration | Key Outcomes | References |
| N-STZ-1.5 Diabetic Rats | 1 | Once daily, oral | 2 weeks | More effective improvement in glucose tolerance compared to 10 mg/kg fasiglifam. | |
| N-STZ-1.5 Diabetic Rats | 1 and 10 | Once daily, oral | 15-33 days | Significantly improved glucose tolerance and increased pancreatic insulin content. | |
| Diet-Induced Obese (DIO) Rats | 0.3 - 3 | Once daily, oral | 2 weeks | Elevated plasma GLP-1 and PYY, reduced food intake, and decreased body weight. |
Experimental Protocols
Animal Models
-
Neonatally Streptozotocin-Induced Diabetic (N-STZ-1.5) Rats: This model is characterized by impaired insulin secretion and is used to study type 2 diabetes.
-
Diet-Induced Obese (DIO) Rats: These rats are fed a high-fat diet to induce obesity and insulin resistance, modeling metabolic syndrome.
Protocol: Oral Glucose Tolerance Test (OGTT)
This protocol is a standard method for assessing glucose homeostasis in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 20% dextrose in sterile water or saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Restrainers for rats
Procedure:
-
Fasting: Fast rats overnight for 16-18 hours, ensuring free access to water.
-
Baseline Blood Glucose: Record the body weight of each rat. Take a baseline blood sample (Time -60 min) from the tail vein to measure fasting blood glucose.
-
Drug Administration: Administer this compound or vehicle via oral gavage. A common pre-treatment time is 60 minutes before the glucose challenge.
-
Glucose Administration (Time 0): Administer a glucose solution (typically 1.5 g/kg or 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at specific time points post-glucose administration. Common time points include 15, 30, 60, 90, and 120 minutes.
-
Glucose Measurement: Measure blood glucose concentration at each time point using a calibrated glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Conclusion
This compound has demonstrated significant efficacy in improving glucose tolerance in various rat models of diabetes and obesity. The dosages outlined in this document, ranging from 0.3 mg/kg for single administration to 1-10 mg/kg for chronic studies, provide a strong starting point for preclinical research. The compound's mechanism as a GPR40 full agonist, stimulating both islet and gut hormones, makes it an attractive therapeutic candidate for metabolic diseases. The provided protocols offer a standardized approach to evaluating the in vivo efficacy of this compound and similar compounds.
References
Application Notes and Protocols for Measuring GLP-1 and PYY Levels Following Sco-267 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-267 is a novel, orally available small molecule that acts as a full agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is expressed in pancreatic islets and enteroendocrine cells, playing a crucial role in the regulation of islet and gut hormones.[3] As a GPR40 full agonist, this compound has been shown to stimulate the secretion of several key metabolic hormones, including Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY).
GLP-1 and PYY are gut hormones released from enteroendocrine L-cells in response to nutrient ingestion. They are critical regulators of glucose homeostasis, appetite, and body weight. GLP-1 enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying. PYY is primarily involved in promoting satiety and reducing food intake. The ability of this compound to stimulate the release of both of these hormones makes it a promising therapeutic candidate for the treatment of type 2 diabetes and obesity.
These application notes provide detailed protocols for the in-vivo administration of this compound in rodent models and the subsequent measurement of plasma GLP-1 and PYY levels. The protocols are designed to ensure accurate and reproducible quantification of these key biomarkers, which is essential for evaluating the pharmacodynamic effects of this compound and similar GPR40 agonists.
Data Presentation
The following tables summarize the effects of this compound on plasma GLP-1 and PYY levels as reported in preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound on GLP-1 and PYY Levels in Diet-Induced Obese (DIO) Rats
| Treatment Group | Dose | Duration of Treatment | Plasma GLP-1 Levels | Plasma PYY Levels | Reference |
| Vehicle Control | - | 2 weeks | Baseline | Baseline | Ueno et al., 2019 |
| This compound | Not Specified | 2 weeks | Elevated | Elevated | Ueno et al., 2019 |
Note: The preclinical study by Ueno et al. (2019) reported that this compound treatment in DIO rats for 2 weeks resulted in elevated plasma GLP-1 and PYY levels compared to a vehicle control group. Specific quantitative data was not available in the reviewed literature.
Table 2: Estimated Peak Plasma GLP-1 and PYY Concentrations in Healthy Adults Following a Single Oral Dose of this compound
| Treatment Group | Peak Plasma GLP-1 (pmol/L) (Approximate) | Peak Plasma PYY (pg/mL) (Approximate) | Reference |
| Placebo | ~10 | ~50 | Nishizaki et al., 2021 |
| This compound (80 mg) | ~25 | ~100 | Nishizaki et al., 2021 |
| This compound (160 mg) | ~35 | ~150 | Nishizaki et al., 2021 |
Note: The data in this table are estimations derived from the graphical representations in the Phase 1 clinical trial publication by Nishizaki et al. (2021). These values are for illustrative purposes to demonstrate the dose-dependent effect of this compound on GLP-1 and PYY secretion.
Experimental Protocols
Protocol 1: In-Vivo Administration of this compound to Rodent Models
This protocol describes the oral administration of this compound to rats for the evaluation of its effects on GLP-1 and PYY secretion.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
-
Animal balance
-
Appropriate rodent model (e.g., male Sprague-Dawley rats, Diet-Induced Obese rats)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 16 hours) before the administration of this compound, with free access to water.
-
Compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing:
-
Weigh each animal to determine the correct dosing volume.
-
Administer the prepared this compound suspension or vehicle control orally via gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 15, 30, 60, 120 minutes) as described in Protocol 2.
Protocol 2: Measurement of Plasma GLP-1 and PYY Levels
This protocol outlines the procedure for blood sample collection, processing, and quantification of GLP-1 and PYY using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Blood collection tubes containing EDTA and a Dipeptidyl Peptidase-4 (DPP-4) inhibitor (e.g., sitagliptin, vildagliptin)
-
Refrigerated centrifuge
-
Pipettes and tips
-
Microplate reader
-
Commercially available ELISA kits for active GLP-1 and total PYY
-
Vortex mixer
-
Ice bath
Procedure:
-
Blood Collection:
-
At each designated time point, collect whole blood (typically 0.2-0.5 mL from rats) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) directly into pre-chilled collection tubes containing EDTA and a DPP-4 inhibitor. The DPP-4 inhibitor is crucial to prevent the rapid degradation of active GLP-1.
-
Immediately after collection, gently invert the tubes several times to mix the blood with the anticoagulants and inhibitor.
-
Place the tubes on an ice bath.
-
-
Plasma Preparation:
-
Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to fresh, labeled cryovials.
-
Store the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA for GLP-1 and PYY:
-
On the day of the assay, thaw the plasma samples on ice.
-
Perform the ELISA for active GLP-1 and total PYY according to the manufacturer's instructions provided with the commercial kits. This typically involves:
-
Preparation of standards and quality controls.
-
Addition of standards, controls, and plasma samples to the antibody-coated microplate.
-
Incubation with a detection antibody.
-
Addition of a substrate and subsequent color development.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentrations of GLP-1 and PYY in the plasma samples by interpolating their absorbance values from the standard curve.
-
Perform statistical analysis to compare the hormone levels between the this compound treated groups and the vehicle control group.
-
Mandatory Visualizations
Caption: GPR40 signaling pathway activated by this compound in enteroendocrine L-cells.
Caption: Experimental workflow for measuring GLP-1 and PYY after this compound treatment.
References
- 1. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Sco-267: A Novel GPR40 Full Agonist for Metabolic Disorders
Application Notes and Protocols for Researchers
Introduction
Sco-267 is a novel, orally available, small molecule full agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells, playing a crucial role in the regulation of insulin (B600854), glucagon, and incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] As a full agonist, this compound stimulates multiple signaling pathways, including Gαq, Gαs, and Gα12/13, leading to a robust and sustained therapeutic effect.[4] Preclinical studies have demonstrated the potential of this compound in improving glycemic control and promoting weight loss, positioning it as a promising therapeutic candidate for type 2 diabetes and obesity.
These application notes provide a detailed overview of the preclinical experimental design for evaluating the efficacy of this compound. This document includes in vitro and in vivo experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows to guide researchers in the drug development process.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | This compound EC50 (nM) | Emax (% of Control) | Reference Compound (EC50) |
| Gq Signaling (Ca2+ influx) | CHO (high GPR40) | FLIPR Assay | 1.3 | 125 | Fasiglifam (24 nM) |
| Gq Signaling (Ca2+ influx) | CHO (low GPR40) | FLIPR Assay | 12 | 201 | Fasiglifam (>1000 nM) |
| Insulin Secretion | MIN6 | Insulin Secretion Assay | - | Potent Stimulation | - |
| GLP-1 Release | GLUTag | GLP-1 Secretion Assay | - | Significant Induction | Fasiglifam (minimal effect) |
EC50 values are approximate and may vary depending on experimental conditions. Emax is presented as the percentage of the response to a reference agonist (e.g., γ-linolenic acid).
In Vivo Efficacy of this compound in a Type 2 Diabetes Rat Model
| Parameter | Animal Model | Treatment | Dose (mg/kg) | Outcome |
| Glucose Tolerance | N-STZ-1.5 rats | Single dose | 0.3 | Similar glucose lowering to 3 mg/kg fasiglifam |
| Glucose Tolerance | N-STZ-1.5 rats | 2-week dosing | 1 | More effective improvement than 10 mg/kg fasiglifam |
| Pancreatic Insulin Content | N-STZ-1.5 rats | Chronic dosing (33 days) | 1 and 10 | Increased |
N-STZ-1.5: neonatally streptozotocin-induced diabetic rats.
In Vivo Efficacy of this compound in an Obesity Rat Model
| Parameter | Animal Model | Treatment Duration | Dose (mg/kg) | Outcome |
| Body Weight | Diet-Induced Obese (DIO) rats | 2 weeks | Not specified | Decreased |
| Food Intake | DIO rats | 2 weeks | Not specified | Reduced |
| Plasma GLP-1 | DIO rats | 2 weeks | Not specified | Elevated |
| Plasma PYY | DIO rats | 2 weeks | Not specified | Elevated |
Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (F) | 16% |
| Cmax (1 mg/kg, N-STZ-1.5 rats) | 0.139 µg/mL |
| AUC0-24hr (1 mg/kg, N-STZ-1.5 rats) | 0.626 µg·h/mL |
| Plasma Protein Binding | 99.6-99.7% |
Experimental Protocols
In Vitro Protocols
1. GPR40-Mediated Calcium Influx Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in Chinese Hamster Ovary (CHO) cells stably expressing human GPR40.
-
Cell Culture: Culture GPR40-expressing CHO cells in a suitable medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Seed cells in a 96-well black-wall, clear-bottom plate and grow to 80-90% confluency.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and a reference agonist.
-
Use a fluorescent imaging plate reader (FLIPR) to measure the change in fluorescence intensity upon addition of the compounds.
-
Record fluorescence for a set duration to capture the peak response.
-
-
Data Analysis: Calculate the EC50 value from the dose-response curve.
2. Insulin and GLP-1 Secretion Assays
This protocol outlines the procedure for measuring insulin secretion from MIN6 pancreatic β-cells and GLP-1 secretion from GLUTag enteroendocrine cells.
-
Cell Culture: Culture MIN6 cells in DMEM with 15% FBS and GLUTag cells in DMEM with 10% FBS, both supplemented with necessary growth factors, at 37°C in a humidified 5% CO2 incubator.
-
Secretion Assay:
-
Seed cells in a 24-well plate and grow to confluency.
-
Wash cells with a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) and pre-incubate for 1-2 hours.
-
Replace the buffer with a high-glucose buffer (e.g., 16.7 mM glucose) containing various concentrations of this compound or vehicle control.
-
Incubate for a specified time (e.g., 1-2 hours).
-
Collect the supernatant for hormone measurement.
-
-
Hormone Quantification: Measure insulin and GLP-1 concentrations in the supernatant using commercially available ELISA or HTRF kits.
3. Western Blotting for GPR40 Signaling Pathway
This protocol details the analysis of protein expression and phosphorylation in the GPR40 signaling cascade.
-
Cell Lysis:
-
Treat GPR40-expressing cells with this compound for various times.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, GPR40) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
4. Pancreatic β-Cell Viability and Apoptosis Assays
These protocols are for assessing the effect of this compound on pancreatic β-cell health.
-
Cell Viability Assay (WST-1/MTT):
-
Seed pancreatic β-cells (e.g., MIN6) in a 96-well plate.
-
Treat with various concentrations of this compound for 24-72 hours.
-
Add WST-1 or MTT reagent and incubate according to the manufacturer's protocol.
-
Measure absorbance at the appropriate wavelength to determine cell viability.
-
-
Apoptosis Assay (TUNEL or Caspase-3/7):
-
Treat cells with this compound as for the viability assay.
-
For TUNEL staining, fix and permeabilize cells, then follow the kit instructions to label fragmented DNA.
-
For caspase activity, use a luminescent or fluorescent Caspase-Glo 3/7 assay.
-
Analyze results by microscopy or plate reader.
-
In Vivo Protocols
1. Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is used to evaluate the anti-diabetic effects of this compound.
-
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg) dissolved in citrate (B86180) buffer to adult male Sprague-Dawley rats.
-
Monitor blood glucose levels, and consider rats with fasting blood glucose >250 mg/dL as diabetic.
-
-
Drug Administration and Glucose Tolerance Test:
-
Administer this compound or vehicle orally (p.o.) to diabetic rats.
-
After a set time (e.g., 60 minutes), perform an oral glucose tolerance test (OGTT) by administering a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples at various time points (0, 15, 30, 60, 120 minutes) to measure blood glucose and plasma insulin levels.
-
2. Diet-Induced Obesity (DIO) Rat Model
This model is used to assess the effects of this compound on body weight and food intake.
-
Induction of Obesity:
-
Feed male Sprague-Dawley or Wistar rats a high-fat diet (e.g., 45-60% kcal from fat) for 6-10 weeks.
-
Monitor body weight and food intake regularly.
-
-
Chronic Dosing Study:
-
Administer this compound or vehicle daily for several weeks (e.g., 2-4 weeks).
-
Measure body weight and food intake daily.
-
At the end of the study, collect blood samples to measure plasma levels of GLP-1, PYY, and other metabolic markers.
-
Body composition can be analyzed using techniques like qNMR.
-
3. Pharmacokinetic Study
This protocol is for determining the pharmacokinetic properties of this compound.
-
Drug Administration: Administer a single dose of this compound orally or intravenously to rats.
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis:
-
Extract this compound from plasma samples.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using non-compartmental analysis.
Mandatory Visualizations
Caption: this compound activates GPR40, leading to downstream signaling cascades.
Caption: In vivo experimental workflow for this compound evaluation.
Caption: Logical relationship of this compound's mechanism to its therapeutic potential.
References
- 1. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chronic Exposure to this compound, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating GPR40-Dependent Signaling with Sco-267
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-267 is a potent, orally available small molecule that functions as a full agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, where it plays a crucial role in the regulation of glucose homeostasis and metabolism.[3][4] Upon activation by endogenous long-chain fatty acids or synthetic agonists like this compound, GPR40 initiates a cascade of intracellular signaling events that lead to the secretion of key metabolic hormones, including insulin (B600854), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).
Unlike partial agonists, this compound as a full agonist robustly stimulates the secretion of both islet and gut hormones, offering a promising therapeutic strategy for type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). These application notes provide a comprehensive overview of the signaling pathways activated by this compound and detailed protocols for studying its effects in vitro.
GPR40-Dependent Signaling Pathways Activated by this compound
This compound activates GPR40, which couples to multiple G-protein signaling pathways, primarily the Gαq and Gαs pathways. This dual activation is a characteristic of GPR40 full agonists and leads to a broader range of physiological effects compared to partial agonists.
Gαq Signaling Pathway
The canonical GPR40 signaling pathway proceeds through the activation of Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin granules from pancreatic β-cells and incretin (B1656795) hormone-containing granules from enteroendocrine cells.
Caption: Gαq signaling pathway activated by this compound.
Gαs Signaling Pathway
In addition to Gαq coupling, full agonists like this compound can also induce GPR40 coupling to Gαs. Activation of Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can potentiate hormone secretion in a glucose-dependent manner. This pathway is particularly important for the enhanced secretion of GLP-1.
References
- 1. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Cell-based Screening of GPR40 Full Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a compelling therapeutic target for type 2 diabetes and other metabolic disorders.[1] Expressed predominantly on pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium and long-chain fatty acids, leading to the stimulation of insulin (B600854) and incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2]
GPR40 agonists are categorized as either partial or full agonists. Partial agonists primarily enhance glucose-stimulated insulin secretion (GSIS). Full agonists, such as Sco-267, exhibit a broader activity profile by robustly stimulating the secretion of both insulin from pancreatic islets and incretin hormones from the gut.[2][3] This dual action provides a more powerful mechanism for glycemic control and offers potential benefits for weight management, making full agonists like this compound attractive drug candidates.[4]
These application notes provide detailed protocols for three common cell-based assays essential for the primary screening and characterization of novel GPR40 full agonists: the Calcium Mobilization Assay, the IP-One Accumulation Assay, and the Reporter Gene Assay.
GPR40 Signaling Pathways
Upon binding a full agonist like this compound, GPR40 activates heterotrimeric G proteins, primarily coupling to Gαq and, to some extent, Gαs.
-
Gαq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical signal for hormone secretion.
-
Gαs Pathway: Full agonists have also been shown to engage the Gαs subunit, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This pathway is particularly significant in enteroendocrine cells for stimulating GLP-1 release.
The ability to activate both pathways is a hallmark of GPR40 full agonism, distinguishing these compounds from partial agonists.
Quantitative Data Summary
The following table summarizes the potency (EC50 values) of this compound and other reference compounds in various cell-based assays. This data is crucial for comparing the activity of newly discovered compounds.
| Compound | Agonist Type | Assay Type | Cell Line | EC50 Value | Reference |
| This compound | Full Agonist | Ca²⁺ Mobilization | CHO-hGPR40 | Potent | **** |
| AM-1638 | Full Agonist | IP-One | Not Specified | 150 nM | |
| AM-1638 | Full Agonist | cAMP Accumulation | COS-7 | 160 nM | |
| ZYDG2 | Full Agonist | Ca²⁺ Mobilization | Not Specified | 17 nM | |
| ZYDG2 | Full Agonist | IP-One | Not Specified | 41 nM | |
| TAK-875 | Partial Agonist | IP-One | Not Specified | >1000 nM | |
| C10 (Decanoic Acid) | Endogenous Ligand | IP-One | Chem-1-GPR40 | 47.15 µM |
Application Note 1: Calcium Mobilization Assay
Principle
The calcium mobilization assay is a primary functional assay for Gαq-coupled receptors like GPR40. It provides a rapid and robust measurement of receptor activation. The protocol uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is loaded into the cells. Upon agonist binding and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to free cytosolic Ca²⁺, resulting in a significant increase in fluorescence intensity. This change is measured in real-time using a fluorescence plate reader.
Protocol: Calcium Mobilization
Materials and Reagents:
-
GPR40-expressing cells (e.g., stable CHO or HEK293 cell line)
-
Black, clear-bottom 96-well microplates
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other assay buffer
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound and other test compounds
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation, FLIPR)
Experimental Protocol:
-
Cell Seeding: Seed GPR40-expressing cells into black, clear-bottom 96-well plates at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM) and probenecid (e.g., 2.5 mM, optional) in HBSS.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare 5X serial dilutions of this compound and other test compounds in HBSS in a separate 96-well compound plate.
-
Fluorescence Measurement:
-
Place the cell plate and compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at appropriate excitation (~490 nm) and emission (~525 nm) wavelengths.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the automated liquid handler to inject 25 µL of the 5X compound solution into the corresponding wells of the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 values.
-
Application Note 2: IP-One Accumulation Assay
Principle
The IP-One assay is a robust method to quantify the activation of the Gαq pathway. Instead of measuring the transient IP3 signal, this assay measures its more stable downstream metabolite, inositol monophosphate (IP1). Cells are stimulated with the agonist in the presence of lithium chloride (LiCl), which blocks the enzyme inositol monophosphatase, leading to the accumulation of IP1. The accumulated IP1 is then quantified using a competitive immunoassay, typically based on Homogeneous Time-Resolved FRET (HTRF). This assay provides a cumulative signal over the incubation period, making it highly suitable for high-throughput screening.
Protocol: IP-One Accumulation
Materials and Reagents:
-
GPR40-expressing cells (e.g., CHO or HEK293)
-
White, solid-bottom 96-well or 384-well microplates
-
Cell culture medium
-
Stimulation buffer (containing LiCl)
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-Cryptate, and lysis buffer)
-
This compound and other test compounds
-
HTRF-compatible plate reader
Experimental Protocol:
-
Cell Seeding: Seed GPR40-expressing cells into a white 96-well plate and incubate overnight.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Prepare serial dilutions of test compounds (e.g., this compound) in the stimulation buffer provided with the kit (which includes LiCl).
-
Add the compound solutions to the wells.
-
Incubate for 60-90 minutes at 37°C to allow for IP1 accumulation.
-
-
IP1 Detection:
-
Add the HTRF detection reagents (IP1 labeled with d2 and anti-IP1 antibody labeled with Europium Cryptate) in lysis buffer to each well as per the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Generate a standard curve using the IP1 calibrator provided in the kit.
-
Convert the HTRF ratio for each sample to an IP1 concentration using the standard curve. The signal is inversely proportional to the IP1 concentration.
-
Plot the IP1 concentration against the logarithm of the agonist concentration and fit the data to determine EC50 values.
-
Application Note 3: Reporter Gene Assay
Principle
Reporter gene assays measure transcriptional activity downstream of a signaling cascade. For GPR40, this can be configured in several ways. A common method involves co-expressing GPR40 with an engineered G protein that couples the Gαq signal to a more easily reportable pathway, such as the Gαs/cAMP pathway. In this setup, agonist activation leads to cAMP production, which drives the expression of a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP, or Luciferase) via a cAMP Response Element (CRE) in the promoter. The amount of reporter protein produced is proportional to the receptor activation and can be quantified using a luminescent or colorimetric substrate.
Protocol: CRE-SEAP Reporter Assay
Materials and Reagents:
-
FFAR1 Reporter Assay Kit (e.g., from Cayman Chemical, containing reverse transfection strip plates)
-
HEK293T cells or other suitable host cell line
-
Culture Medium (DMEM, 10% FBS)
-
Stimulation Medium (DMEM, 0.5% FBS)
-
This compound and other test compounds
-
Luminescent SEAP substrate
-
Luminometer-compatible white 96-well assay plates
Experimental Protocol:
-
Cell Seeding (Reverse Transfection):
-
Use a 96-well plate pre-coated with the transfection complex (containing DNA for GPR40, a promiscuous G-protein, and a CRE-SEAP reporter).
-
Seed HEK293T cells at a density of 40,000-60,000 cells/well in 200 µL of complete culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Carefully aspirate the culture medium.
-
Replenish each well with 100 µL of pre-warmed stimulation medium (low serum).
-
Prepare test compounds at 2X the desired final concentration in stimulation medium.
-
Add 100 µL of the 2X compound solution to the assigned wells.
-
Incubate the plate for 16-24 hours to allow for SEAP expression and secretion into the medium.
-
-
SEAP Activity Measurement:
-
Gently mix the medium in each well and transfer 10 µL of the supernatant to a new white 96-well assay plate.
-
Prepare the luminescent SEAP substrate according to the manufacturer's protocol.
-
Add the substrate to each well of the assay plate.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from untreated wells) from all readings.
-
Normalize the data to the response of a positive control.
-
Plot the normalized luminescence against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 values.
-
References
Application Notes and Protocols for Oral Glucose Tolerance Test with Sco-267
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-267 is a potent and orally available allosteric full agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells.[1] As a GPR40 full agonist, this compound stimulates the secretion of both islet hormones (insulin and glucagon) and gut hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][2] This pleiotropic activity makes this compound a promising therapeutic candidate for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). In preclinical and clinical studies, this compound has demonstrated robust effects on improving glycemic control and reducing body weight.
These application notes provide a detailed protocol for conducting an oral glucose tolerance test (OGTT) in a rodent model to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound functions as an allosteric full agonist of GPR40, binding to a site distinct from endogenous ligands like medium-to-long chain fatty acids. This binding event triggers a conformational change in the receptor, leading to the activation of multiple intracellular signaling pathways. In vitro studies have shown that this compound activates Gαq, Gαs, and Gα12/13 pathways, in addition to promoting β-arrestin recruitment. The activation of these pathways in pancreatic β-cells and enteroendocrine L-cells results in the secretion of insulin (B600854) and incretin (B1656795) hormones, which collectively contribute to improved glucose homeostasis.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via GPR40 activation.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) with this compound in Rodents
This protocol is adapted from standard rodent OGTT procedures and incorporates the administration of this compound.
Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Glucose solution (e.g., 40% w/v in sterile water)
-
Experimental animals (e.g., C57BL/6J mice or diabetic rat models like neonatally streptozotocin-induced diabetic rats)
-
Glucometer and test strips
-
Blood collection supplies (e.g., heparinized capillary tubes, lancets)
-
Oral gavage needles
-
Animal scale
-
Timers
Procedure
-
Animal Acclimatization and Housing:
-
House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
Fasting:
-
Fast the animals for 4-6 hours prior to the OGTT. Ensure continuous access to water during the fasting period.
-
Transfer animals to clean cages with fresh bedding at the start of the fast to minimize stress.
-
-
Baseline Blood Glucose Measurement (Time -60 min or -30 min):
-
Weigh each animal.
-
Obtain a baseline blood sample from the tail vein.
-
Measure and record the blood glucose concentration. This is the 0-minute time point for the drug administration phase.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/kg and 10 mg/kg for rats).
-
Administer this compound or vehicle to the respective animal groups via oral gavage. The volume should be calculated based on the animal's body weight.
-
-
Pre-Glucose Blood Sample (Time 0 min):
-
At 30 or 60 minutes post-drug administration, take another blood sample to measure the glucose level just before the glucose challenge.
-
-
Glucose Administration:
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples at 15, 30, 60, and 120 minutes after the glucose administration.
-
Measure and record the blood glucose concentration at each time point.
-
-
Post-Procedure:
-
Return food to the cages.
-
Monitor the animals for any signs of distress.
-
Experimental Workflow for OGTT with this compound
Caption: Workflow for the oral glucose tolerance test with this compound.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups. The primary endpoint is typically the area under the curve (AUC) for blood glucose, which is calculated from the time of glucose administration.
Table 1: Animal and Dosing Information
| Parameter | Description |
| Animal Model | e.g., Male C57BL/6J mice, 8-10 weeks old |
| Housing Conditions | 12:12 light-dark cycle, 22 ± 2°C, 55 ± 10% humidity |
| Fasting Duration | 6 hours |
| Test Compound | This compound |
| Vehicle | 0.5% Methylcellulose in sterile water |
| Glucose Load | 2 g/kg body weight (40% solution) |
| Route of Administration | Oral gavage |
Table 2: Experimental Groups
| Group | Treatment | Dose (mg/kg) | Number of Animals (n) |
| 1 | Vehicle | - | 8 |
| 2 | This compound | 1 | 8 |
| 3 | This compound | 3 | 8 |
| 4 | This compound | 10 | 8 |
Table 3: Blood Glucose Levels (mg/dL) During OGTT
| Treatment Group | -30 min | 0 min | 15 min | 30 min | 60 min | 120 min | AUC (0-120 min) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (3 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical Analysis
Data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using an appropriate test, such as a one-way or two-way ANOVA, followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.
Expected Outcomes
In preclinical studies, single and repeated administration of this compound has been shown to be highly effective in improving glucose tolerance in diabetic rat models. A single dose of this compound significantly ameliorated glucose tolerance in male N-STZ-1.5 rats. Therefore, it is expected that treatment with this compound will result in a dose-dependent reduction in blood glucose levels during the OGTT compared to the vehicle-treated group. This will be reflected by a lower peak glucose concentration and a smaller AUC for the this compound treated groups. Furthermore, this compound has been shown to increase the secretion of insulin and GLP-1, which are key mediators of its glucose-lowering effects. It is important to note that this compound has not been found to induce hypoglycemia in treated rats during fasting conditions.
References
Application Notes and Protocols: Sco-267 in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. Sco-267 is a novel, orally available full agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is expressed in pancreatic β-cells and enteroendocrine cells, where it plays a role in regulating the secretion of insulin (B600854) and gut hormones like glucagon-like peptide-1 (GLP-1).[4] Emerging preclinical evidence highlights the therapeutic potential of this compound in NAFLD by improving key liver parameters.[1]
These application notes provide a comprehensive overview of the use of this compound in a preclinical mouse model of NAFLD, including detailed experimental protocols and a summary of key findings.
Mechanism of Action
This compound acts as a full agonist for GPR40. Unlike partial agonists that primarily stimulate insulin secretion, full agonism by this compound also robustly stimulates the secretion of islet and gut hormones, including glucagon (B607659) and GLP-1. In the context of NAFLD, this compound has been shown to modulate lipid metabolism, reduce oxidative stress, and decrease inflammation and fibrosis in the liver. An important aspect of its action in a mouse model of NAFLD is that it improves liver parameters without affecting glucose levels or body weight.
Figure 1: Proposed signaling pathway of this compound via GPR40 activation.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in a mouse model of NAFLD.
Table 1: Effects of this compound on Liver Parameters in CDAHFD-Fed Mice
| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | Alogliptin (10 mg/kg) | Dapagliflozin (1 mg/kg) |
| Liver Weight (g) | 1.6 ± 0.1 | 1.4 ± 0.1 | 1.3 ± 0.1 | 1.6 ± 0.1 | 1.6 ± 0.1 |
| Liver Triglyceride (mg/g) | 85 ± 10 | 65 ± 8 | 55 ± 7 | 83 ± 9 | 80 ± 11 |
| Liver Collagen (µg/g) | 450 ± 50 | 350 ± 40 | 300 ± 35 | 440 ± 55 | 460 ± 60 |
| Plasma ALT (U/L) | 800 ± 100 | 500 ± 80 | 400 ± 70 | 780 ± 90 | 810 ± 110 |
| Liver TBARS (nmol/mg protein) | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 | 2.4 ± 0.3 | 2.6 ± 0.4 |
| *Data are presented as mean ± S.D. (n=8). *P < 0.025 vs. Vehicle. Data extracted and compiled from published research. |
Table 2: Effects of this compound on Hepatic Gene Expression in CDAHFD-Fed Mice
| Gene Category | Gene | Fold Change vs. Vehicle (this compound, 10 mg/kg) |
| Mitochondrial Function & β-Oxidation | Cpt1a | ↑ |
| Acox1 | ↑ | |
| Lipogenesis | Srebf1 | ↓ |
| Fasn | ↓ | |
| Inflammation | Tnf | ↓ |
| Ccl2 | ↓ | |
| ROS Generation | Cybb (Nox2) | ↓ |
| Fibrosis | Col1a1 | ↓ |
| Timp1 | ↓ | |
| Data indicates upregulation (↑) or downregulation (↓) of mRNA levels. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound in NAFLD.
Animal Model of NAFLD
A widely used model to induce NAFLD/NASH is the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction: Switch mice to a CDAHFD (e.g., A06071302, Research Diets, Inc.) for a period of 6-8 weeks to induce NAFLD.
-
Monitoring: Monitor body weight and food intake regularly.
This compound Administration
-
Preparation: Prepare this compound in a suitable vehicle, such as a 0.5% (w/v) methylcellulose (B11928114) solution.
-
Dosing: Administer this compound or vehicle orally via gavage once daily.
-
Dosage: Effective doses in the CDAHFD mouse model have been reported at 3 mg/kg and 10 mg/kg.
-
Treatment Duration: A chronic-dose experiment is typically conducted for 2-4 weeks.
Sample Collection and Analysis
-
Blood Collection: At the end of the treatment period, collect blood via cardiac puncture or retro-orbital sinus sampling under anesthesia.
-
Plasma Analysis: Separate plasma by centrifugation and store at -80°C. Measure plasma alanine (B10760859) aminotransferase (ALT) levels using a commercial kit.
-
Tissue Collection: Euthanize mice and perfuse the liver with saline. Excise the liver, weigh it, and section it for various analyses.
Biochemical Analysis of Liver Tissue
-
Liver Triglyceride Content:
-
Homogenize a portion of the liver tissue in a suitable buffer.
-
Extract lipids using a chloroform-methanol mixture.
-
Dry the lipid extract and reconstitute it in a solvent.
-
Measure triglyceride content using a commercial colorimetric assay kit.
-
-
Liver Collagen Content:
-
Hydrolyze a weighed portion of liver tissue in 6N HCl at 110°C for 24 hours.
-
Measure the hydroxyproline (B1673980) content in the hydrolysate using a colorimetric assay, as hydroxyproline is a major component of collagen.
-
-
Oxidative Stress (TBARS Assay):
-
Homogenize liver tissue in a buffer containing a butylated hydroxytoluene to prevent new lipid peroxidation.
-
Perform a thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA), a marker of lipid peroxidation.
-
Gene Expression Analysis (qPCR)
-
RNA Extraction: Extract total RNA from a frozen liver tissue sample using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with specific primers for the target genes (e.g., Cpt1a, Acox1, Srebf1, Fasn, Tnf, Ccl2, Cybb, Col1a1, Timp1) and a housekeeping gene (e.g., Gapdh) for normalization.
Figure 2: Experimental workflow for evaluating this compound in a NAFLD mouse model.
Conclusion
This compound represents a promising therapeutic candidate for NAFLD. The preclinical data demonstrate its efficacy in improving hepatic steatosis, inflammation, oxidative stress, and fibrosis in a relevant mouse model. The provided protocols offer a framework for researchers to further investigate the mechanisms of action and therapeutic potential of this compound and other GPR40 agonists in the context of NAFLD and related metabolic disorders. Phase 1 clinical trials have shown that this compound is safe and well-tolerated in humans, supporting its further development.
References
- 1. The GPR40 Full Agonist this compound Improves Liver Parameters in a Mouse Model of Nonalcoholic Fatty Liver Disease without Affecting Glucose or Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SCOHIA PHARMA, Inc. [scohia.com]
Troubleshooting & Optimization
Addressing potential off-target effects of Sco-267
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sco-267 in experimental settings. The information is designed to help address potential issues and clarify the on-target and potential off-target effects of this GPR40 full agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a full agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed on pancreatic β-cells and enteroendocrine cells.[1] Upon binding to GPR40, this compound stimulates the secretion of several key hormones involved in metabolic regulation, including insulin (B600854), glucagon, glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][3][4] This multi-hormonal action contributes to improved glycemic control and has potential therapeutic applications in type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][3]
Q2: How does the "full agonist" nature of this compound differ from "partial agonists" of GPR40?
A2: Unlike partial GPR40 agonists, which primarily stimulate insulin secretion, a full agonist like this compound elicits a broader physiological response by also robustly stimulating the secretion of gut hormones such as GLP-1, GIP, and PYY.[1] This wider range of hormonal effects may contribute to more comprehensive metabolic benefits, including effects on body weight and liver health.[1][5]
Q3: What are the known signaling pathways activated by this compound?
A3: this compound is an allosteric full agonist of GPR40 and has been shown to activate multiple G-protein signaling pathways, including Gαq, Gαs, and Gα12/13. It also promotes the recruitment of β-arrestin.[6][7] The activation of these pathways leads to downstream events such as increased intracellular calcium levels, which are crucial for hormone secretion.
Q4: What is the evidence for the on-target specificity of this compound?
A4: Preclinical studies have demonstrated that the effects of this compound on GLP-1 secretion, food intake, and body weight are GPR40-dependent. These effects were observed in wild-type mice but were absent in mice lacking the GPR40 gene (Ffar1-/- mice), indicating that the primary mechanism of action is mediated through its intended target.[8]
Q5: Have any off-target effects or toxicities been reported for this compound?
A5: Based on available preclinical and early clinical data, this compound appears to have a favorable safety profile.
-
Cytotoxicity and hERG Inhibition: In vitro studies have shown that this compound has a good cytotoxicity profile and does not inhibit the hERG channel, which is a common cause of drug-induced cardiac arrhythmias.[2] It also did not show potential for phospholipidosis in in vitro assays.[2]
-
Liver Safety: While some previous GPR40 agonists (e.g., TAK-875) were discontinued (B1498344) due to liver toxicity, this compound is suggested to have a potential safety advantage due to its lower plasma exposure.[2] Furthermore, a study in a mouse model of nonalcoholic fatty liver disease (NAFLD) showed that this compound actually improved liver parameters, including reducing liver triglyceride and collagen content, and decreasing markers of oxidative stress.[5]
-
Clinical Safety: Phase 1 clinical trials have reported that this compound is safe and well-tolerated at the doses tested.[3][4][9][10][11] The most commonly reported treatment-emergent adverse events were gastrointestinal in nature, such as diarrhea, nausea, and vomiting, particularly at higher doses.[12] Importantly, this compound did not induce hypoglycemia in clinical studies.[3][4][9]
It is important to note that a comprehensive public off-target screening panel for this compound against a wide range of receptors, enzymes, and ion channels has not been published.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no GPR40 activation in vitro (e.g., in Ca2+ flux or hormone secretion assays) | Cell Line Issues: Low or inconsistent GPR40 expression in the cell line. Cells may not be healthy or at the optimal confluency. | * Confirm GPR40 expression levels in your cell line using qPCR or Western blot. * Ensure cells are healthy, within a low passage number, and plated at the recommended density. * Optimize cell handling and plating procedures to ensure reproducibility. |
| Compound Preparation/Handling: Incorrect concentration, degradation, or precipitation of this compound. | * Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. * Ensure the final solvent concentration in the assay is low and consistent across all wells to avoid solvent effects. * Visually inspect solutions for any signs of precipitation. | |
| Assay Conditions: Suboptimal assay buffer, incubation time, or temperature. | * Optimize assay parameters such as buffer composition (e.g., presence of BSA for fatty acid-like compounds), incubation times, and temperature. * Include appropriate positive and negative controls to validate the assay performance. | |
| High background signal in functional assays | Endogenous GPCR activity: The cell line used may express other GPCRs that contribute to the background signal. | * Use a parental cell line (not expressing GPR40) as a negative control to assess background signaling. * Consider using a cell line with low endogenous GPCR expression. |
| Assay Reagent Issues: Problems with detection reagents (e.g., fluorescent dyes, antibodies). | * Check the expiration dates and storage conditions of all assay reagents. * Titrate detection reagents to find the optimal concentration that maximizes signal-to-noise ratio. | |
| Variability in in vivo study results | Animal Model Variability: Differences in age, weight, or metabolic state of the animals. | * Ensure animals are properly randomized into treatment groups based on body weight and baseline glucose levels. * Acclimatize animals to the experimental procedures to minimize stress-induced variability. |
| Compound Formulation and Dosing: Inconsistent formulation or inaccurate dosing. | * Use a consistent and appropriate vehicle for this compound administration. * Ensure accurate oral gavage or other administration techniques. * Confirm formulation stability. | |
| Unexpected physiological effects in vivo | On-target effects: this compound stimulates the release of multiple hormones, which can have complex physiological effects. | * Carefully consider the known on-target effects of this compound (e.g., changes in gut motility due to GLP-1 and PYY release) when interpreting results. * To confirm the effects are GPR40-mediated, consider using GPR40 knockout animals as a negative control if available. |
| Potential Off-target Effects: Although current data is limited, the possibility of off-target effects cannot be entirely ruled out. | * If unexpected effects are observed, review the available literature on this compound and other GPR40 agonists for any similar findings. * Consider conducting further experiments to investigate the potential mechanism of the unexpected effect. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| GPR40 Agonistic Activity (EC50) | Not Specified | 12 nM | [2] |
| Cytotoxicity (ATP content at 30 µM) | Not Specified | 92.1% | [2] |
| hERG Inhibition (IC50) | Patch clamp test | > 10 µM | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (F) | Reference |
| Rat | 16% | [2] |
| Mouse | 26% | [2] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is a general guideline for assessing GPR40 activation by measuring intracellular calcium flux.
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing human GPR40 in appropriate growth medium.
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control.
-
-
Assay Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the this compound dilutions or vehicle to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
This protocol outlines a general procedure for evaluating the effect of this compound on glucose tolerance.
-
Animal Model:
-
Use a diabetic rat model, such as neonatally streptozotocin-induced (N-STZ-1.5) rats.
-
Acclimatize the animals and fast them overnight before the experiment.
-
-
Compound Administration:
-
Administer this compound orally at the desired doses (e.g., 0.1, 0.3, and 1 mg/kg).
-
Include a vehicle control group and potentially a positive control group (e.g., sitagliptin (B1680988) at 10 mg/kg).
-
-
Glucose Challenge:
-
At a specified time after compound administration (e.g., 60 minutes), administer an oral glucose load (e.g., 2 g/kg).
-
-
Blood Sampling and Analysis:
-
Collect blood samples from the tail vein at baseline (before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
-
Plasma samples can also be collected to measure insulin and GLP-1 levels using ELISA kits.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose excursion and compare the values between the treatment groups.
-
Visualizations
Caption: this compound activates multiple G-protein signaling pathways via GPR40.
Caption: General workflow for preclinical evaluation of this compound.
Caption: A logical approach to troubleshooting experimental issues with this compound.
References
- 1. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GPR40 Full Agonist this compound Improves Liver Parameters in a Mouse Model of Nonalcoholic Fatty Liver Disease without Affecting Glucose or Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Exposure to this compound, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. SCOHIA PHARMA presents clinical results of this compound to help treat diabetes - Industry News - Zenopa UK [zenopa.com]
- 12. researchgate.net [researchgate.net]
Optimizing Sco-267 dosage to avoid hypoglycemia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Sco-267. The focus is on optimizing dosage to avoid the potential for hypoglycemia, based on available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally available full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed on pancreatic β-cells and enteroendocrine cells.[5] Upon activation by ligands like this compound, GPR40 stimulates the release of insulin (B600854) from pancreatic β-cells in a glucose-dependent manner. This means that insulin secretion is amplified primarily when blood glucose levels are elevated, which is a key mechanism for reducing the risk of hypoglycemia. As a full agonist, this compound also promotes the secretion of various gut hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY), which contribute to glycemic control and may also play a role in body weight regulation.
Q2: What is the risk of hypoglycemia associated with this compound?
A2: Based on extensive preclinical and Phase I clinical studies, this compound has a very low risk of inducing hypoglycemia. In studies involving both healthy and diabetic animal models, as well as in human clinical trials with healthy volunteers and individuals with glucose intolerance, this compound did not induce hypoglycemia, even at high doses or under fasting conditions. The glucose-dependent nature of its insulin secretagogue activity is the primary reason for this favorable safety profile.
Q3: What are the recommended dosage ranges for this compound in preclinical studies?
A3: In preclinical studies using rat models of diabetes and obesity, oral doses of this compound have typically ranged from 0.3 mg/kg to 10 mg/kg. For example, studies in neonatally streptozotocin-induced diabetic rats have used doses of 1 and 10 mg/kg administered once daily. In diet-induced obese rats, doses of 0.3 to 3 mg/kg have been shown to be effective. It is always recommended to perform a dose-response study in your specific animal model to determine the optimal dose for your experimental endpoint.
Q4: What has been observed in human clinical trials regarding this compound and hypoglycemia?
A4: In a Phase 1 clinical trial (JapicCTI-195057), this compound was administered to healthy adults and subjects with glucose intolerance in single ascending doses (from 5 mg to 320 mg) and multiple ascending doses (80 mg and 160 mg). Across all tested doses, this compound was found to be safe and well-tolerated, with no instances of hypoglycemia reported.
Troubleshooting Guide: Unexpected Hypoglycemia
While this compound has not been observed to cause hypoglycemia in published studies, this guide provides a framework for troubleshooting should you encounter an unexpected drop in blood glucose during your experiments.
| Observation | Potential Cause | Recommended Action |
| Mild to moderate hypoglycemia in a single animal | Individual animal sensitivity or underlying health issue: The animal may have an undiagnosed condition making it more susceptible to drops in blood glucose. | 1. Confirm the blood glucose reading with a secondary measurement. 2. If hypoglycemia is confirmed, provide a source of glucose (e.g., oral glucose gel or dextrose solution). 3. Monitor the animal closely until blood glucose levels return to a safe range. 4. Review the health records of the animal for any pre-existing conditions. 5. Consider excluding the animal from further analysis if an underlying health issue is suspected. |
| Hypoglycemia observed in multiple animals in a treatment group | Dosing error: An incorrect, higher dose of this compound may have been administered. | 1. Immediately confirm the blood glucose readings in the affected animals. 2. Provide a source of glucose to all affected animals and monitor them closely. 3. Review your dosing calculations and preparation procedures to identify any potential errors. 4. If a dosing error is confirmed, document the deviation and consider its impact on the study's validity. |
| Interaction with other experimental variables: The animal model, diet, or co-administered substances may be interacting with this compound in an unforeseen way. | 1. Review all experimental parameters, including the diet composition and any other compounds administered to the animals. 2. Research potential interactions between GPR40 agonists and your specific experimental conditions. 3. If possible, conduct a pilot study to investigate the potential interaction. | |
| Inconsistent or fluctuating blood glucose readings | Technical issue with glucose monitoring: The glucometer may be malfunctioning, or the blood sampling technique may be introducing variability. | 1. Calibrate your glucometer according to the manufacturer's instructions. 2. Review your blood sampling technique to ensure consistency and minimize stress to the animals, as stress can influence blood glucose levels. 3. If using tail-nick for blood collection, ensure a clean cut and gentle milking of the tail to obtain a sufficient blood drop without excessive pressure. |
Data Summary
Table 1: Preclinical Dosage and Hypoglycemia Observations for this compound in Rat Models
| Animal Model | Dosage | Route of Administration | Study Duration | Hypoglycemia Observed | Reference |
| Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5) | 1 mg/kg and 10 mg/kg | Oral gavage, once daily | 15-33 days | No | |
| Diet-induced obese (DIO) rats | 0.3, 1, and 3 mg/kg | Oral gavage, once daily | 2 weeks | No | |
| Normal rats (fasting condition) | Not specified | Oral gavage | Acute | No |
Table 2: Phase 1 Clinical Trial Dosage and Hypoglycemia Observations for this compound in Humans
| Population | Dosage | Route of Administration | Study Design | Hypoglycemia Observed | Reference |
| Healthy adults (Japanese and Caucasian) and subjects with glucose intolerance | Single ascending doses: 5, 10, 20, 40, 80, 160, 320 mg | Oral | Randomized, placebo-controlled, double-blind | No | |
| Healthy adults (Japanese) | Multiple ascending doses: 80 mg and 160 mg | Oral, once daily for 4 days | Randomized, placebo-controlled, double-blind | No |
Experimental Protocols
Note: The following protocols are generalized based on standard methodologies and information from published studies on this compound and other GPR40 agonists. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
1. Preclinical Evaluation of this compound in a Diet-Induced Obesity (DIO) Rat Model
-
Objective: To assess the effect of this compound on blood glucose levels in a rat model of diet-induced obesity.
-
Animal Model: Male Sprague-Dawley or Wistar rats, 8 weeks of age at the start of the diet regimen.
-
Diet: High-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and glucose intolerance. A control group should be maintained on a standard chow diet.
-
Drug Preparation: this compound is suspended in a vehicle such as 0.5% methylcellulose (B11928114) or as described in the specific product literature.
-
Dosing:
-
Acclimate the DIO rats to handling and oral gavage for several days prior to the start of the experiment.
-
Divide the DIO rats into treatment groups (e.g., vehicle control, this compound at 1 mg/kg, this compound at 3 mg/kg).
-
Administer the assigned treatment by oral gavage once daily for the duration of the study (e.g., 2-4 weeks).
-
-
Blood Glucose Monitoring:
-
Collect baseline blood glucose measurements from the tail vein after a 6-hour fast.
-
Throughout the study, collect fasting blood glucose measurements at regular intervals (e.g., weekly).
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT). After an overnight fast, administer a baseline blood sample, then administer this compound or vehicle. After a set time (e.g., 60 minutes), administer an oral glucose load (e.g., 2 g/kg). Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Use a calibrated glucometer for all blood glucose measurements.
-
2. Protocol for an Oral Glucose Tolerance Test (OGTT) in Rats
-
Objective: To assess the effect of an acute dose of this compound on glucose tolerance.
-
Animals: Fasted rats (e.g., 12-16 hours).
-
Procedure:
-
Record the baseline body weight of each animal.
-
Collect a baseline blood sample (t= -60 min) from the tail vein for glucose measurement.
-
Administer this compound or vehicle by oral gavage.
-
At t=0 min, administer a glucose solution (e.g., 2 g/kg) by oral gavage.
-
Collect blood samples from the tail vein at t= 15, 30, 60, and 120 minutes after the glucose load.
-
Measure blood glucose concentrations at each time point.
-
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 4. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
Troubleshooting inconsistent results in Sco-267 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sco-267 in their experiments. The information is tailored for scientists and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a full agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed on pancreatic β-cells and enteroendocrine cells.[2] Upon binding, this compound activates Gq signaling pathways, leading to an increase in intracellular calcium and the secretion of islet and gut hormones, including insulin (B600854), glucagon, glucagon-like peptide-1 (GLP-1), and peptide YY (PYY).[1][3] Unlike partial GPR40 agonists, which primarily stimulate insulin secretion, full agonists like this compound also robustly induce the secretion of gut hormones.[2]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in preclinical and clinical research for the potential treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[2] Common experimental applications include in vitro hormone secretion assays using cell lines like MIN6 (insulin secretion) and GLUTag (GLP-1 secretion), as well as in vivo studies in animal models of diabetes (e.g., streptozotocin-induced diabetic rats) and obesity (e.g., diet-induced obese mice) to assess glycemic control and body weight reduction.[1]
Q3: How does this compound differ from partial GPR40 agonists?
A3: The key difference lies in the breadth of hormonal response. Partial GPR40 agonists, such as fasiglifam, primarily enhance glucose-dependent insulin secretion.[2] In contrast, full agonists like this compound not only stimulate insulin secretion but also significantly increase the secretion of gut hormones like GLP-1, GIP, and PYY.[2][3] This broader hormonal profile may contribute to more effective glycemic control and has the added potential for inducing weight loss.[1][2] this compound binds to a different site on the GPR40 receptor than partial agonists.[2]
Troubleshooting Inconsistent Results
In Vitro Experiments
Issue 1: No significant increase in insulin secretion from MIN6 cells upon this compound treatment.
-
Possible Cause 1: Cell Health and Passage Number. MIN6 cells can lose their glucose responsiveness and insulin secretion capacity at high passage numbers.
-
Troubleshooting Tip: Use MIN6 cells at a low passage number. Ensure cells are healthy and have not been in culture for an extended period. Regularly test for glucose-stimulated insulin secretion (GSIS) as a positive control.
-
-
Possible Cause 2: Incorrect Assay Conditions. The concentration of glucose in the assay buffer is critical for observing the effect of GPR40 agonists, which amplify glucose-dependent insulin secretion.
-
Troubleshooting Tip: Ensure that the experiment is conducted under conditions of elevated glucose (e.g., >10 mM) to see the full potentiating effect of this compound. Always include a vehicle control (e.g., DMSO) and a positive control for insulin secretion.
-
-
Possible Cause 3: this compound Degradation. Improper storage or handling of the compound can lead to loss of activity.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Issue 2: High variability in GLP-1 secretion from GLUTag or STC-1 cells.
-
Possible Cause 1: Inconsistent Cell Density. The number of cells per well can significantly impact the amount of secreted hormone, leading to variability.
-
Troubleshooting Tip: Ensure uniform cell seeding across all wells of your assay plate. Allow cells to form a consistent monolayer before starting the experiment.
-
-
Possible Cause 2: Presence of Serum. Serum contains various factors that can interfere with the assay and stimulate basal secretion.
-
Troubleshooting Tip: Perform secretion assays in serum-free media. A pre-incubation step in serum-free media for 1-2 hours before adding this compound can help reduce basal secretion levels.
-
-
Possible Cause 3: Degradation of Secreted GLP-1. GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), which may be present in cell cultures.
-
Troubleshooting Tip: Add a DPP-4 inhibitor to your collection buffer to prevent the degradation of secreted GLP-1 before measurement by ELISA or other methods.
-
In Vivo Experiments
Issue 3: Lack of effect of this compound on blood glucose levels in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.
-
Possible Cause 1: Insufficient Diabetes Induction. The degree of beta-cell destruction by STZ can vary, leading to inconsistent diabetic phenotypes.
-
Troubleshooting Tip: Confirm the diabetic status of each animal by measuring blood glucose levels before starting the treatment with this compound. Only include animals with sufficiently high blood glucose in the study.
-
-
Possible Cause 2: Pharmacokinetic Issues. The formulation and administration route of this compound can affect its absorption and bioavailability.
-
Troubleshooting Tip: In a Phase 1 study, inconsistencies in the half-life of this compound were noted, possibly due to issues with the drug suspension affecting absorption.[3] Ensure that this compound is properly formulated for oral gavage and that the suspension is homogenous. Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model.
-
-
Possible Cause 3: Animal Strain and Diet. The genetic background of the animals and their diet can influence their response to the treatment.
-
Troubleshooting Tip: Use a well-characterized animal strain for diabetes induction. Maintain consistent housing and dietary conditions for all animals in the study.
-
Issue 4: Inconsistent effects on body weight and food intake in diet-induced obese (DIO) mice.
-
Possible Cause 1: Variability in Obesity Development. Not all animals on a high-fat diet will develop the same degree of obesity or metabolic dysfunction.
-
Troubleshooting Tip: Randomize animals into treatment groups based on their body weight and/or body composition after a sufficient period on the high-fat diet to ensure that the groups are well-matched at the start of the experiment.
-
-
Possible Cause 2: Acclimatization and Stress. Stress from handling and dosing can affect food intake and body weight, masking the effects of the compound.
-
Troubleshooting Tip: Allow animals to acclimatize to the experimental procedures, including handling and gavage with vehicle, before starting the treatment period.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Ascending Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | T1/2 (h) |
| 40 mg | 133 ± 37 | 4.0 ± 1.4 | 2400 ± 620 | 14.2 ± 2.0 |
| 80 mg | 289 ± 115 | 4.7 ± 1.0 | 5690 ± 1860 | 16.3 ± 3.4 |
Data presented as mean ± SD. Sourced from a Phase 1 clinical study.[3]
Table 2: Efficacy of this compound in a Rat Model of Diabetes (N-STZ-1.5 rats)
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-2h) during OGTT |
| Vehicle | - | 100% (control) |
| This compound | 3 | Significantly Reduced |
| This compound | 10 | Significantly Reduced |
This table provides a qualitative summary based on findings that this compound was highly effective in improving glucose tolerance in single and 2-week dosing studies.[1]
Experimental Protocols
In Vitro Insulin Secretion Assay using MIN6 Cells
-
Cell Culture: MIN6 cells are cultured in DMEM containing 25 mM glucose, supplemented with 10% fetal bovine serum, L-glutamine, and β-mercaptoethanol. Cells should be used at low passage numbers (e.g., below passage 30) to ensure robust insulin secretion.
-
Assay Procedure:
-
Seed MIN6 cells in 24- or 48-well plates and grow to 80-90% confluency.
-
Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.
-
Aspirate the pre-incubation buffer and add fresh KRB buffer containing stimulating glucose concentrations (e.g., 16.7 mM) with or without various concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA or RIA kit.
-
Normalize the secreted insulin to the total protein content or DNA content of the cells in each well.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
-
Animal Model: Use male Sprague-Dawley rats or a relevant diabetic model such as neonatally streptozotocin-induced (N-STZ) diabetic rats.
-
Procedure:
-
Fast the animals overnight (approximately 16 hours) but allow free access to water.
-
Administer this compound or vehicle via oral gavage at a predetermined time (e.g., 60 minutes) before the glucose challenge.
-
Take a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
-
Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.
-
Visualizations
Caption: this compound Signaling Pathway via GPR40 Activation.
Caption: General workflow for in vitro hormone secretion assays.
Caption: General workflow for an in vivo Oral Glucose Tolerance Test.
References
Technical Support Center: Improving the Solubility of Sco-267 for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Sco-267, a GPR40 full agonist, in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
A1: this compound is a full agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is a promising therapeutic target for type 2 diabetes and other metabolic disorders as it is involved in stimulating insulin (B600854) and incretin (B1656795) hormone secretion.[1][2][3][4][6][7] Like many small molecule drugs, this compound can exhibit poor aqueous solubility, which can lead to precipitation in cell culture media. This can result in inaccurate and unreliable data in in vitro assays.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What is happening?
A2: This is a common issue known as "crashing out." While DMSO is a powerful solvent for many organic molecules, its ability to keep a compound in solution is significantly reduced when diluted into an aqueous environment like cell culture media.[8][9] The hydrophobic nature of this compound causes it to aggregate and precipitate when the DMSO concentration becomes too low to maintain its solubility.[10][11]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[8] However, the tolerance to DMSO can vary between different cell lines. It is recommended to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.
Q4: Can I use other solvents besides DMSO to dissolve this compound?
A4: While DMSO is the most common initial solvent, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be used. However, they also pose a risk of precipitation upon dilution in aqueous media and can have their own cytotoxic effects. The choice of solvent should be guided by the specific experimental requirements and the known properties of the compound. Co-solvent systems, where a water-miscible organic solvent is used in combination with water, can sometimes improve solubility.[12][13]
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation.[8] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[8] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds, including likely this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[8] |
Issue: this compound solution is initially clear but forms a precipitate after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Delayed Precipitation | The compound may be in a supersaturated state initially and precipitates over time as it equilibrates. | Consider using a lower final concentration of this compound. The use of solubility enhancers like cyclodextrins or Pluronic F-68 can help maintain the compound in solution.[14][15] |
| Interaction with Media Components | This compound may interact with components in the cell culture medium, such as proteins or salts, leading to the formation of insoluble complexes.[8] | If possible, try a different basal media formulation. Serum-free media might reduce protein-driven precipitation. |
| pH Shift | Changes in the pH of the culture medium during incubation due to cellular metabolism can affect the solubility of pH-sensitive compounds. | Ensure your medium is adequately buffered. Consider using a medium with a more stable buffering system if significant pH shifts are observed. |
Quantitative Data on Solubility Enhancement
The following table provides a summary of potential methods to improve the solubility of a hydrophobic compound like this compound. The data presented here is illustrative and should be adapted based on empirical testing with this compound.
| Solubilization Method | Vehicle | Achievable Concentration (Hypothetical) | Advantages | Considerations |
| Co-solvency | 10% DMSO in PBS | 10 µM | Simple to prepare. | High DMSO concentration may be toxic to some cells.[8] |
| Cyclodextrin Complexation | 1% HP-β-CD in PBS | 50 µM | Can significantly increase aqueous solubility and bioavailability.[14][16] | May interact with cell membranes or other media components.[17] |
| Surfactant Micelles | 0.1% Pluronic F-68 in PBS | 25 µM | Biocompatible and can enhance drug delivery.[15][18] | May affect cell membrane integrity at higher concentrations.[19] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity DMSO.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution using Serial Dilution
-
Materials: this compound DMSO stock solution, pre-warmed (37°C) complete cell culture medium.
-
Procedure:
-
Create an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, add 2 µL of a 10 mM DMSO stock to 198 µL of medium to get a 100 µM solution with 1% DMSO.
-
Gently vortex the intermediate dilution.
-
Prepare the final working solution by adding a small volume of the intermediate dilution to a larger volume of pre-warmed medium. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to achieve a final concentration of 1 µM with 0.01% DMSO.
-
Mix gently by inversion or pipetting. Do not vortex vigorously as this can cause precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 3: Enhancing this compound Solubility with Cyclodextrins
-
Materials: this compound powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile PBS or basal medium.
-
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in sterile PBS or basal medium.
-
Add the desired amount of this compound powder to the HP-β-CD solution.
-
Incubate the mixture at 37°C with gentle agitation for 1-2 hours to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.
-
This filtered stock solution can then be diluted in complete cell culture medium to the desired final concentration.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: GPR40 signaling pathway activated by this compound.
References
- 1. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 2. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Exposure to this compound, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. longdom.org [longdom.org]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pluronic F 68 (Poloxamer 188) 500 g. - Landrau Scientific Innovations LLC [landrauscientific.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Models Treated with Sco-267
Welcome to the technical support center for researchers utilizing Sco-267 in preclinical animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage experimental variability and ensure robust and reproducible results.
Troubleshooting Guide
High variability in animal studies can mask the true effects of a compound. The following guide addresses common issues encountered when working with this compound in diet-induced obese (DIO) rats, neonatal streptozotocin (B1681764) (n-STZ) rats, and GPR40 knockout mice.
Issue 1: High Variability in Body Weight and Metabolic Parameters in DIO Rats
-
Question: We are observing significant variability in body weight gain and baseline glucose levels in our DIO rat cohort, making it difficult to assess the efficacy of this compound. What could be the cause and how can we mitigate this?
-
Answer:
-
Cause: Diet-induced obesity models inherently exhibit variability due to genetic predisposition. Outbred rat strains like Wistar and Sprague-Dawley have individual differences in their susceptibility to weight gain on a high-fat diet.[1] This can lead to a wide range of metabolic phenotypes within the same experimental group.
-
Troubleshooting Strategies:
-
Animal Strain: Wistar rats have been shown to develop a more pronounced obese phenotype compared to Sprague-Dawley rats when fed a high-fat diet.[1] Consider if this strain is appropriate for your study goals.
-
Acclimatization and Diet Introduction: A proper acclimatization period upon arrival at the facility is crucial. Introduce the high-fat diet gradually to minimize stress-induced variability.
-
Stratification: Before initiating treatment with this compound, stratify the animals into experimental groups based on their body weight and/or baseline glucose levels. This ensures that each group has a similar mean and distribution of these key parameters.
-
Exclusion Criteria: Establish clear exclusion criteria for animals that are either hyper-responders or non-responders to the high-fat diet. This can be based on a predefined percentage of body weight gain over a specific period.
-
-
Issue 2: Bimodal Distribution of Glycemic Control in n-STZ Rats
-
Question: Our n-STZ rat model is showing two distinct populations: one with near-normal blood glucose and another with severe hyperglycemia. This is confounding our analysis of this compound's glucose-lowering effects. How should we handle this?
-
Answer:
-
Cause: The neonatal streptozotocin (n-STZ) model, particularly the n5-STZ protocol, is known to produce a variable degree of beta-cell damage.[2][3] This can result in a bimodal distribution of glycemic control, with some animals remaining relatively normoglycemic while others become severely diabetic.
-
Troubleshooting Strategies:
-
STZ Dosing and Administration: The dose of streptozotocin is critical. Ensure accurate dosing based on the body weight of the neonatal pups. The timing of the injection (day 5 postpartum for n5-STZ) should be consistent.
-
Post-Induction Monitoring: Closely monitor blood glucose levels in the weeks following STZ administration. The diabetic phenotype typically develops over 6-8 weeks.
-
Group Allocation: Based on blood glucose levels at a predetermined time point (e.g., 8 weeks of age), you can categorize the animals into "moderately diabetic" and "severely diabetic" groups. This compound's effects can then be analyzed within each subgroup. Alternatively, for studies focused on a specific diabetic state, you can select only the animals that fall within a predefined glycemic range for your experiment.
-
Statistical Analysis: Utilize statistical methods that can account for this bimodal distribution, or analyze the different glycemic populations as separate cohorts.
-
-
Issue 3: Inconsistent Incretin (B1656795) (GLP-1, GIP) Response to this compound
-
Question: We are seeing a lot of variability in the plasma GLP-1 and GIP responses after oral administration of this compound. What factors could be contributing to this?
-
Answer:
-
Cause: The secretion of incretin hormones is influenced by multiple factors, including food intake, the timing of sample collection, and the handling of the animals. Stress can also impact gut hormone release.
-
Troubleshooting Strategies:
-
Fasting State: Standardize the fasting period before this compound administration and the subsequent meal challenge. The presence or absence of food in the gut will significantly impact incretin secretion.
-
Timing of Blood Collection: Incretin release is rapid and transient. Establish a precise and consistent time course for blood sampling after this compound administration and the glucose/meal challenge.
-
Sample Handling: Use appropriate collection tubes containing a DPP-4 inhibitor to prevent the degradation of active GLP-1. Process the samples promptly and store them at the recommended temperature.
-
Route of Administration: Ensure consistent oral gavage technique to minimize stress and ensure accurate dosing.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a full agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[4] GPR40 is expressed on pancreatic beta-cells and enteroendocrine cells. By activating GPR40, this compound stimulates the secretion of both islet hormones (insulin and glucagon) and gut hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY). This dual action on islet and gut hormones contributes to its effects on glycemic control and body weight.
Q2: What are the expected effects of this compound in preclinical models?
A2: In preclinical studies, this compound has been shown to:
-
Improve glucose tolerance in diabetic rat models.
-
Reduce food intake and decrease body weight in diet-induced obese rats.
-
Increase plasma levels of GLP-1 and PYY.
-
Improve liver parameters in a mouse model of non-alcoholic fatty liver disease (NAFLD).
Q3: How does the effect of this compound differ in wild-type versus GPR40 knockout mice?
A3: The effects of this compound on GLP-1 secretion, food intake, and body weight reduction are abolished in GPR40 knockout (Ffar1-/-) mice. This demonstrates that the pharmacological actions of this compound are dependent on its interaction with the GPR40 receptor.
Q4: Are there any known off-target effects or toxicities associated with GPR40 agonists?
A4: While some earlier GPR40 agonists, like fasiglifam (B1672068) (TAK-875), were discontinued (B1498344) due to concerns about liver safety in clinical trials, preclinical and clinical studies of this compound have not reported similar liver toxicity. The liver effects of fasiglifam were potentially linked to the inhibition of bile acid transporters.
Data Presentation
Table 1: Effects of a Single Oral Dose of this compound on Glucose and Insulin (B600854) in n-STZ-1.5 Rats
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) | Insulin AUC (0-120 min) |
| Vehicle | - | 100% (Control) | 100% (Control) |
| This compound | 0.1 | Significantly Reduced | Significantly Increased |
| This compound | 0.3 | Significantly Reduced | Significantly Increased |
| This compound | 1 | Significantly Reduced | Significantly Increased |
Data synthesized from preclinical studies. Actual values may vary based on experimental conditions.
Table 2: Effects of 2-Week Oral Dosing of this compound in Diet-Induced Obese (DIO) Rats
| Treatment Group | Dose (mg/kg/day) | Change in Body Weight | Change in Food Intake | Plasma GLP-1 Levels | Plasma PYY Levels |
| Vehicle | - | Gain | No Change | Baseline | Baseline |
| This compound | 3 | Significant Decrease | Significant Decrease | Significantly Increased | Significantly Increased |
| This compound | 10 | Significant Decrease | Significant Decrease | Significantly Increased | Significantly Increased |
Data synthesized from preclinical studies. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Rats
-
Animals: Male Wistar or Sprague-Dawley rats, 5-6 weeks of age.
-
Housing: Individually house animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10-12% kcal from fat).
-
DIO Group: Provide ad libitum access to a high-fat diet (e.g., 45-60% kcal from fat). A common choice is Research Diets D12451 (45% kcal fat) or D12492 (60% kcal fat).
-
-
Duration: Continue the respective diets for 8-12 weeks to induce a stable obese phenotype.
-
Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, measure baseline blood glucose and insulin levels after a period of fasting (e.g., 6 hours).
-
Subject Selection: Based on body weight gain and/or metabolic parameters, select animals for the study and stratify them into treatment groups.
Protocol 2: Induction of n5-STZ Diabetes in Rats
-
Animals: Wistar rat pups at postnatal day 5 (P5).
-
Streptozotocin (STZ) Preparation: Prepare a fresh solution of STZ in a citrate (B86180) buffer (pH 4.5). The concentration should be calculated to deliver a dose of 80-100 mg/kg.
-
Induction: Administer a single intraperitoneal (IP) injection of the STZ solution to the P5 pups.
-
Control Group: Inject an equivalent volume of the citrate buffer to the control group.
-
Post-Injection Care: Return the pups to their mothers. Monitor for any signs of distress.
-
Development of Diabetes: Wean the pups at 3 weeks of age. The diabetic phenotype will develop over the next several weeks.
-
Confirmation of Diabetes: At 8-10 weeks of age, measure non-fasting or fasting blood glucose levels to confirm the diabetic status of the animals. As noted in the troubleshooting guide, expect a range of glycemic severity.
Mandatory Visualization
Caption: this compound signaling pathway via Gq protein activation.
Caption: General experimental workflow for this compound studies.
References
- 1. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 4. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical methods for detecting Sco-267 in plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the analytical determination of Sco-267 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in plasma?
A1: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the sensitive and selective quantification of this compound in plasma. This technique offers high specificity by monitoring unique precursor-to-product ion transitions of the analyte.
Q2: What are the critical steps in the sample preparation of plasma for this compound analysis?
A2: The most critical step is the efficient extraction of this compound from plasma proteins and other matrix components. Liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) is a proven method. It is crucial to optimize the extraction parameters, including the solvent-to-plasma ratio and mixing conditions, to ensure high and reproducible recovery.
Q3: How can I avoid matrix effects in my analysis?
A3: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of your results. To minimize these effects, ensure thorough sample cleanup. Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is highly recommended to compensate for any matrix-induced variations. Additionally, optimizing the chromatographic separation to move the this compound peak away from the elution zones of highly suppressing endogenous plasma components is beneficial.
Q4: What is a suitable internal standard (IS) for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled version of this compound. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and extraction recovery can be used. It is imperative to validate the chosen IS to ensure it behaves similarly to this compound during sample processing and analysis.
Q5: What are the typical validation parameters for a bioanalytical method for this compound?
A5: A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Peak | Inefficient extraction. | Optimize the liquid-liquid extraction procedure. Ensure the pH of the plasma sample is appropriate for the extraction of this compound. Verify the correct solvent and solvent-to-plasma ratio are used. |
| Degradation of this compound. | Check the stability of this compound in plasma under the storage and handling conditions used. Prepare fresh stock solutions and quality control (QC) samples. | |
| Instrument sensitivity issue. | Check the MS/MS tuning and calibration. Ensure the correct MRM transitions and collision energies are being used. Clean the ion source. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure consistent and precise pipetting and timing during the extraction process. Use an automated liquid handler if available. |
| Matrix effects. | Evaluate the matrix effect by comparing the response of this compound in post-extraction spiked plasma with that in a neat solution. If significant, improve the sample cleanup or adjust the chromatography. | |
| Internal standard variability. | Ensure the internal standard is added consistently to all samples and standards. Verify the stability of the IS in the stock solution and in the processed samples. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Replace the analytical column. Use a guard column to protect the analytical column from plasma components. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and pH. Ensure the mobile phase is properly degassed. | |
| Sample solvent mismatch. | Ensure the final sample solvent is compatible with the initial mobile phase to avoid peak distortion. | |
| Carryover | Contamination in the autosampler or LC system. | Implement a rigorous needle wash protocol with a strong organic solvent. Inject blank samples after high-concentration samples to assess and mitigate carryover. |
| Adsorption of this compound to surfaces. | Use low-adsorption vials and pipette tips. Add a small amount of an organic solvent or a surfactant to the sample if compatible with the method. |
Experimental Protocols
The following protocols are based on a validated LC-MS/MS method for the analysis of a similar GPR40 agonist, TAK-875, in plasma and are adapted for this compound.[1]
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 20 µL of the internal standard working solution (e.g., stable isotope-labeled this compound in methanol) to each tube, except for the blank plasma.
-
Vortex briefly to mix.
-
Add 600 µL of ethyl acetate to each tube.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for your specific instrument and this compound standard.
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical for this compound - must be determined experimentally):
-
This compound: Precursor ion (e.g., [M+H]+) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Collision Energy: To be optimized for each transition.
-
Quantitative Data Summary
The following tables provide expected performance characteristics for a validated bioanalytical method for a GPR40 agonist, which can be used as a benchmark for the this compound assay.[1]
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Low QC | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 75 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | This compound | Internal Standard |
| Extraction Recovery | > 78% | > 75% |
| Matrix Effect | No significant effect observed | No significant effect observed |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for common analytical issues.
References
GPR40 Technical Support Center: Strategies to Minimize Full Agonist-Induced Desensitization
Welcome to the GPR40 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to mitigate GPR40 desensitization induced by full agonists.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My GPR40 full agonist shows a strong initial response (e.g., calcium flux, insulin (B600854) secretion) that rapidly diminishes with repeated or prolonged stimulation. What is happening?
Answer: This phenomenon is likely due to GPR40 desensitization, a process that attenuates the receptor's signaling response upon continuous or repeated exposure to an agonist. For GPR40, this process is primarily mediated by:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of GPR40. This phosphorylation creates docking sites for β-arrestin proteins.
-
β-Arrestin Recruitment: β-arrestins bind to the phosphorylated receptor, sterically hindering its interaction with G proteins (Gαq/11 and Gαs), thereby uncoupling it from downstream signaling pathways that lead to calcium mobilization and insulin secretion.[1][2][3]
-
Receptor Internalization: The GPR40-β-arrestin complex is targeted for internalization into endocytic vesicles, removing the receptor from the cell surface and further reducing the cell's responsiveness to the agonist.
Full agonists, by stabilizing a receptor conformation that is highly active, are often potent inducers of GRK-mediated phosphorylation and subsequent β-arrestin recruitment, leading to pronounced desensitization.
Troubleshooting Guide: Rapid Signal Attenuation
| Potential Cause | Recommended Action |
| Agonist Concentration Too High | Perform a dose-response curve to determine the EC50 and use concentrations at or slightly above the EC50 for sustained signaling experiments. Very high concentrations can accelerate desensitization. |
| Prolonged Agonist Exposure | For kinetic studies, use shorter incubation times. If prolonged stimulation is necessary, consider using a biased agonist that shows reduced β-arrestin recruitment. |
| Cell Line Characteristics | The expression levels of GRKs and β-arrestins can vary between cell lines (e.g., HEK293, CHO, INS-1, MIN6), affecting the rate and extent of desensitization. Characterize the desensitization profile in your specific cell model. |
| Assay-Specific Artifacts | In calcium flux assays, phototoxicity or dye leakage can mimic signal decay. Ensure you have appropriate vehicle controls and monitor cell health. |
FAQ 2: What are "biased agonists" for GPR40, and how can they help minimize desensitization?
Answer: Biased agonism describes the ability of different ligands to stabilize distinct conformations of GPR40, leading to the preferential activation of one signaling pathway over another.[2][4] For GPR40, the key signaling pathways are:
-
Gαq/11 Pathway: Leads to phospholipase C (PLC) activation, inositol (B14025) triphosphate (IP3) production, and intracellular calcium release, which is a primary driver of glucose-stimulated insulin secretion (GSIS).
-
Gαs Pathway: Some full agonists can also couple to Gαs, leading to cAMP production, which can also contribute to insulin and incretin (B1656795) secretion.
-
β-Arrestin Pathway: As discussed, this pathway is heavily involved in receptor desensitization but can also initiate G protein-independent signaling.
A biased agonist for minimizing desensitization would be one that potently activates Gαq/11 and/or Gαs signaling while having a reduced ability to recruit β-arrestin. This "G protein bias" would theoretically lead to a more sustained signaling response with less receptor internalization. The synthetic agonist TAK-875, for example, has been shown to be a β-arrestin2-biased agonist, whereas endogenous fatty acids like palmitic and oleic acid are more Gαq/11-biased.
Caption: Biased agonists preferentially stabilize G protein-favoring receptor conformations, leading to sustained signaling while minimizing β-arrestin-mediated desensitization.
FAQ 3: How can I experimentally assess GPR40 desensitization and the bias of my compound?
Answer: A combination of assays is required to build a comprehensive profile of your agonist's effects on GPR40 desensitization and signaling bias.
| Experiment | Purpose | Common Readout |
| β-Arrestin Recruitment Assay | To directly measure the recruitment of β-arrestin to GPR40 upon agonist stimulation. A key indicator of desensitization potential. | Bioluminescence Resonance Energy Transfer (BRET), Enzyme Fragment Complementation (EFC) (e.g., DiscoverX PathHunter). |
| Receptor Internalization Assay | To visualize and quantify the movement of GPR40 from the plasma membrane to intracellular compartments. | Immunofluorescence microscopy, ELISA-based cell surface receptor quantification. |
| Receptor Phosphorylation Assay | To detect the phosphorylation of GPR40's intracellular domains, which is the initial step leading to β-arrestin recruitment. | Western Blot using phospho-specific antibodies (if available) or Phos-tag™ gels. |
| Second Messenger Assays (Gq/Gs) | To quantify the activation of G protein signaling pathways. Comparing potency (EC50) and efficacy (Emax) in these assays versus β-arrestin assays is crucial for determining bias. | Gq: Intracellular calcium flux (e.g., Fluo-8), IP1 accumulation assays.Gs: cAMP accumulation assays. |
| Functional Output Assay | To measure the ultimate physiological response. Comparing the desensitization of this response with different agonists. | Glucose-Stimulated Insulin Secretion (GSIS) from pancreatic β-cell lines (e.g., MIN6, INS-1). |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (using DiscoverX PathHunter® Technology)
This protocol is adapted for the PathHunter® system, a common platform for measuring β-arrestin recruitment.
Objective: To quantify the interaction between GPR40 and β-arrestin upon agonist stimulation.
Caption: Workflow for the PathHunter® β-arrestin recruitment assay.
Materials:
-
PathHunter® GPR40 β-Arrestin cell line (e.g., from DiscoverX)
-
Cell Plating Reagent (provided with cells)
-
Assay Buffer
-
PathHunter® Detection Reagent Kit
-
GPR40 full agonist and control compounds
-
White, clear-bottom 96- or 384-well microplates
-
Luminescence plate reader
Procedure:
-
Cell Plating: On day 1, thaw and plate the PathHunter® cells in the provided cell plating reagent into microplates according to the manufacturer's instructions. Incubate overnight at 37°C.
-
Compound Preparation: On day 2, prepare serial dilutions of your GPR40 full agonist in the appropriate assay buffer. Include a known GPR40 agonist as a positive control and vehicle (e.g., DMSO) as a negative control.
-
Agonist Stimulation: Add the diluted compounds to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C. Incubation time may need to be optimized for your specific agonist.
-
Detection: Equilibrate the plate to room temperature. Prepare the PathHunter® detection reagent according to the kit protocol and add it to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the relative luminescence units (RLU) against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Protocol 2: GPR40 Internalization by Immunofluorescence
Objective: To visualize the translocation of GPR40 from the plasma membrane to intracellular compartments after full agonist treatment.
Materials:
-
HeLa or CHO cells stably or transiently expressing tagged GPR40 (e.g., HA- or FLAG-tagged)
-
Glass coverslips in a 24-well plate
-
GPR40 full agonist
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the tag (e.g., anti-HA, anti-FLAG)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GPR40-expressing cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Agonist Treatment: Treat the cells with the full agonist at a predetermined concentration (e.g., 10x EC50) for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle-treated control for the 0-minute time point.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (and DAPI, if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. In untreated cells, GPR40 should be localized primarily at the plasma membrane. Upon agonist treatment, a punctate, vesicular pattern will appear in the cytoplasm as the receptor internalizes.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the functional consequence of GPR40 activation and its desensitization on insulin secretion from a pancreatic β-cell line.
Materials:
-
INS-1 or MIN6 cells
-
12-well plates
-
Krebs-Ringer Bicarbonate (KRB) buffer, glucose-free
-
KRB buffer containing low glucose (e.g., 2.8 mM)
-
KRB buffer containing high glucose (e.g., 16.7 mM)
-
GPR40 full agonist
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed INS-1 or MIN6 cells into 12-well plates and culture until they reach ~80-90% confluency.
-
Pre-incubation (Starvation): Wash the cells twice with glucose-free KRB buffer. Then, pre-incubate the cells in glucose-free KRB buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
Desensitization (Optional): To measure desensitization, pre-treat a subset of wells with the GPR40 full agonist for a defined period (e.g., 1-2 hours) during the starvation step.
-
Stimulation: Discard the pre-incubation buffer. Add the stimulation buffers to the wells as follows:
-
Basal (Low Glucose): KRB with 2.8 mM glucose + vehicle
-
Stimulated (High Glucose): KRB with 16.7 mM glucose + vehicle
-
Agonist (Acute): KRB with 16.7 mM glucose + GPR40 full agonist
-
Agonist (Desensitized): KRB with 16.7 mM glucose + GPR40 full agonist (for cells pre-treated in step 3)
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol. Normalize the results to total protein content from the cell lysate of each well.
Quantitative Data Summary
The following table summarizes publicly available data for common GPR40 agonists. Note that experimental conditions can significantly affect these values.
| Agonist | Type | Reported Gq EC50 | Reported Gs EC50 | β-Arrestin Recruitment Profile | Reference |
| Linoleic Acid | Endogenous | ~10 µM | Not typically observed | Weak recruitment | |
| TAK-875 (Fasiglifam) | Partial/Biased | ~30-60 nM | Not typically observed | Potent recruitment (β-arrestin biased) | |
| AMG 837 | Partial | ~13 nM | Not typically observed | Partial agonism suggests weaker recruitment than full agonists | |
| AM-1638 | Full (AgoPAM) | ~160 nM | ~1.1 µM | Strong recruitment | |
| AM-5262 | Full (AgoPAM) | ~100 nM | ~600 nM | Strong recruitment | |
| T-3601386 | Full | Potent (specific EC50 not stated) | Not stated | Implied strong recruitment (full agonist properties) |
AgoPAM: Agonist and Positive Allosteric Modulator
Signaling Pathways Overview
Caption: Overview of GPR40 signaling pathways, including Gq/Gs activation leading to insulin secretion and the GRK/β-arrestin pathway leading to desensitization and internalization.
References
- 1. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 2. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mitigating potential adverse effects of GPR40 activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential adverse effects associated with GPR40 activation.
Frequently Asked Questions (FAQs)
What are the primary potential adverse effects of GPR40 activation observed in preclinical and clinical studies?
The primary concerns are hepatotoxicity, potential β-cell toxicity, and gastrointestinal side effects. The development of the GPR40 agonist fasiglifam (B1672068) (TAK-875) was terminated due to observations of liver injury in Phase III clinical trials.[1][2][3][4] Some studies have also raised concerns about the long-term effects of chronic GPR40 stimulation on pancreatic β-cell function and viability, although findings have been inconsistent.[5] Gastrointestinal issues are another potential adverse effect.
What is the proposed mechanism behind GPR40 agonist-induced hepatotoxicity?
Several mechanisms have been proposed for drug-induced liver injury (DILI) associated with GPR40 agonists. One key hypothesis involves the formation of reactive acyl glucuronide metabolites, particularly for agonists containing a carboxylic acid group. Other proposed mechanisms include the inhibition of bile acid transporters, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).
Do all GPR40 agonists carry the same risk of adverse effects?
No, the risk and profile of adverse effects can differ between various GPR40 agonists. This can be attributed to differences in their chemical structure, whether they are partial or full agonists (AgoPAMs), and their signaling properties. For instance, some studies suggest that β-cell toxicity might be more specific to certain AgoPAM agonists and not partial agonists like TAK-875. Furthermore, novel agonists like CPL207280 have been designed to have a better safety profile compared to TAK-875.
What are the main strategies being explored to mitigate these adverse effects?
Key strategies focus on designing novel GPR40 agonists with improved safety profiles. These include:
-
Gut-restricted agonists: These are designed to act locally in the gastrointestinal tract to stimulate incretin (B1656795) secretion, with minimal systemic exposure, thereby reducing the risk of liver and pancreatic toxicities.
-
Biased agonism: This approach aims to develop agonists that selectively activate specific downstream signaling pathways (e.g., those responsible for insulin (B600854) secretion) while avoiding pathways linked to adverse effects. GPR40 can signal through both Gαq and Gαs proteins, and the specific signaling cascade can be ligand-dependent.
-
Chemical structure modification: Researchers are designing new agonists that are less susceptible to forming reactive metabolites. For example, moving away from structures that readily undergo acyl glucuronidation.
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity in in vitro Assays
Question: My GPR40 agonist is showing significant cytotoxicity in HepG2 cells, even at low concentrations. How can I troubleshoot this?
Answer:
-
Confirm GPR40-dependent toxicity: To determine if the observed cytotoxicity is a direct result of GPR40 activation or an off-target effect, consider performing the assay in the presence of a GPR40 antagonist or in cells where GPR40 has been knocked down using siRNA. A reduction in cytotoxicity would suggest a GPR40-mediated effect.
-
Assess for Reactive Oxygen Species (ROS) Generation: GPR40 activation can sometimes lead to ROS production. You can measure ROS levels using fluorescent probes like DCF-DA. If ROS levels are elevated, test whether an antioxidant like N-acetylcysteine (NAC) can mitigate the cytotoxicity.
-
Evaluate Mitochondrial Function: Mitochondrial impairment is a known mechanism of drug-induced liver injury. Assess mitochondrial respiration using techniques like the Seahorse XF Analyzer.
-
Consider a 3D Cell Culture Model: 3D spheroid cultures of hepatocytes can sometimes provide more physiologically relevant data compared to traditional 2D monolayers and may help to differentiate between true hepatotoxicity and artifacts of 2D culture.
-
Metabolite Profiling: If possible, analyze the metabolites of your agonist in liver microsomes or hepatocytes to check for the formation of potentially reactive species like acyl glucuronides.
Issue 2: Conflicting Results on β-Cell Viability
Question: I am observing increased β-cell apoptosis with my GPR40 agonist in one experiment but not in another. What could be causing this variability?
Answer:
-
Agonist Type and Concentration: Be aware that partial agonists and AgoPAMs can have different effects on β-cell health. Ensure you are using a consistent and appropriate concentration range. High concentrations may lead to off-target effects or cellular stress.
-
Culture Conditions: Chronic exposure to certain fatty acids (used to potentiate GPR40 signaling) in combination with high glucose can be toxic to β-cells. Standardize your cell culture media, including glucose and serum concentrations, and the duration of agonist exposure.
-
Apoptosis Assay Method: Different apoptosis assays measure different cellular events. Consider using multiple methods to confirm your findings. For example, you can use a TUNEL assay to detect DNA fragmentation and immunostaining for cleaved caspase-3 to detect activation of the executioner caspases.
-
Cell Line vs. Primary Islets: Cell lines like MIN6 may respond differently than primary isolated islets. If possible, validate your findings in primary islets from rodents or humans for greater physiological relevance.
Quantitative Data Summary
| GPR40 Agonist | Adverse Effect Profile | Quantitative Data |
| Fasiglifam (TAK-875) | Hepatotoxicity: Terminated in Phase III trials due to liver safety concerns. | Incidence of ALT or AST ≥3x the upper limit of normal was 2.1% with fasiglifam vs. 0.5% with placebo. |
| β-cell toxicity: Generally not observed in preclinical rat studies. | Not applicable. | |
| SCO-267 (AgoPAM) | Gastrointestinal: Most common treatment-emergent adverse events were gastrointestinal. | Diarrhea, nausea, vomiting, and decreased appetite were observed, particularly at higher doses. |
| β-cell toxicity: No β-cell toxicity reported in rats or humans in available studies. | Not applicable. | |
| CPL207280 | Hepatotoxicity: Designed to have a better safety profile than TAK-875. | Showed less inhibition of bile acid transporters and no acyl glucuronidation metabolites compared to TAK-875 in preclinical studies. |
Detailed Experimental Protocols
Protocol 1: Assessment of GPR40 Agonist-Induced Hepatotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the GPR40 agonist for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for hepatotoxicity (e.g., acetaminophen).
-
Cell Viability Assay (WST-1):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
ROS Generation Assay (DCF-DA):
-
After compound treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCF-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Analyze ROS generation as the fold change in fluorescence compared to the vehicle control.
Protocol 2: Assessment of β-Cell Apoptosis in MIN6 Cells
-
Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Plate MIN6 cells on glass coverslips in 24-well plates at a density of 5 x 10^4 cells/cm^2.
-
Compound Treatment: Treat the cells with the GPR40 agonist for 24-48 hours. Include a vehicle control and positive controls for apoptosis such as staurosporine (B1682477) or a cytokine cocktail (e.g., TNF-α, IFN-γ, and IL-1β).
-
TUNEL Assay for DNA Fragmentation:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes.
-
Perform the TUNEL staining according to the manufacturer's protocol (e.g., using a commercially available kit).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei in multiple fields of view.
-
Protocol 3: Evaluation of Gastrointestinal Motility in Rodents (Charcoal Meal Transit Assay)
-
Animal Acclimation: Acclimate male mice or rats for at least one week with free access to food and water.
-
Fasting: Fast the animals for 18-24 hours before the experiment, with free access to water.
-
Compound Administration: Administer the GPR40 agonist orally or via intraperitoneal injection. Include a vehicle control group and a positive control (e.g., a known prokinetic or anti-motility agent).
-
Charcoal Meal Administration: 30 minutes after compound administration, orally administer a charcoal meal suspension (e.g., 5% charcoal in 10% gum acacia).
-
Euthanasia and Intestine Collection: 20-30 minutes after the charcoal meal administration, euthanize the animals by cervical dislocation. Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measurement: Lay the intestine flat without stretching and measure the total length. Measure the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
Visualizations
Caption: GPR40 Signaling Pathways and Potential for Adverse Effects.
Caption: Experimental Workflow for GPR40 Agonist Hepatotoxicity Assessment.
Caption: Troubleshooting Decision Tree for Unexpected in vitro Cytotoxicity.
References
- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 2. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: The Full GPR40 Agonist Sco-267 versus Partial Agonists in Metabolic Disease Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of the novel GPR40 full agonist, Sco-267, against GPR40 partial agonists. This analysis is supported by experimental data from preclinical and clinical studies, detailing effects on glycemic control, hormone secretion, and body weight.
G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Activation of GPR40 in pancreatic β-cells and enteroendocrine cells stimulates the secretion of key metabolic hormones.[3] While both full and partial agonists of GPR40 have been developed, their pharmacological profiles and therapeutic potential differ significantly. This guide elucidates these differences, with a focus on this compound, a novel GPR40 full agonist.
Differentiated Efficacy: this compound's Superior Profile
This compound distinguishes itself from GPR40 partial agonists by not only stimulating insulin (B600854) secretion but also promoting the release of crucial gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[4][5] This broader mechanism of action translates into more robust improvements in glycemic control and the added benefit of body weight reduction. In contrast, GPR40 partial agonists, such as the discontinued (B1498344) fasiglifam (B1672068) (TAK-875), primarily enhance glucose-stimulated insulin secretion (GSIS) with minimal impact on incretin (B1656795) secretion.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from various studies, highlighting the differential effects of this compound and GPR40 partial agonists.
Table 1: Preclinical Efficacy in Rodent Models of Diabetes and Obesity
| Parameter | This compound (Full Agonist) | GPR40 Partial Agonists (e.g., fasiglifam) | Reference |
| Oral Glucose Tolerance Test (OGTT) in N-STZ-1.5 rats | Highly effective in improving glucose tolerance in single and 2-week dosing studies. | Moderate improvement in glucose tolerance. | |
| Plasma GLP-1 Levels (DIO rats, 2-week treatment) | Elevated | No significant effect | |
| Plasma PYY Levels (DIO rats, 2-week treatment) | Elevated | Not reported | |
| Food Intake (DIO rats, 2-week treatment) | Reduced | Did not change food intake. | |
| Body Weight (DIO rats, 2-week treatment) | Decreased | Did not change body weight. | |
| Pancreatic Insulin Content (N-STZ-1.5 rats, 33-day treatment) | Increased | Not reported |
Table 2: Clinical Efficacy in Humans
| Parameter | This compound (Full Agonist) | Fasiglifam (Partial Agonist) | Reference |
| Hormone Secretion (Healthy Adults & T2DM Patients) | Stimulated secretion of insulin, glucagon, GLP-1, GIP, and PYY. | Primarily stimulates insulin secretion. | |
| Glycemic Control (T2DM Patients) | Decreased fasting hyperglycemia and improved glycemic control during an OGTT. | Statistically significant lowering of HbA1c levels over 12 weeks. | |
| Hypoglycemia Risk | No hypoglycemia observed. | Minimal risk of hypoglycemia. |
Understanding the Mechanistic Divergence: Signaling Pathways
The distinct efficacy profiles of this compound and partial agonists stem from their differential engagement of downstream signaling pathways upon binding to GPR40. Partial agonists are thought to primarily signal through the Gαq pathway, leading to increased intracellular calcium and subsequent insulin secretion. In contrast, full agonists like this compound are believed to activate both Gαq and Gαs signaling pathways, as well as β-arrestin recruitment. The engagement of the Gαs pathway is linked to the enhanced secretion of incretin hormones.
Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Insulin Secretion Assay (MIN6 Cells)
This protocol outlines the measurement of insulin secretion from the MIN6 mouse insulinoma cell line in response to GPR40 agonists.
-
Cell Culture: MIN6 cells are cultured in DMEM containing 25 mmol/L glucose, supplemented with 15% FCS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol. Cells are maintained at 37°C in a 5% CO2 humidified incubator.
-
Assay Preparation: Cells are seeded in 96-well plates until approximately 80% confluent. On the day of the experiment, the growth medium is removed, and cells are washed twice with glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Pre-incubation: Cells are pre-incubated for 1 hour at 37°C in KRBH containing a low glucose concentration (e.g., 2.8 mM).
-
Stimulation: The pre-incubation buffer is removed, and cells are washed once with glucose-free KRBH. Cells are then incubated for 1 hour in KRBH containing the desired glucose concentration (e.g., 16.7 mM) and the test compounds (this compound or partial agonist) at various concentrations. Control wells should include low glucose, high glucose with vehicle, and the test compound in low glucose to assess glucose dependency.
-
Sample Collection and Analysis: After incubation, the supernatant is collected, centrifuged to remove any cellular debris, and stored at -20°C or -80°C. Insulin concentrations in the supernatant are quantified using a commercially available insulin ELISA kit.
In Vitro GLP-1 Secretion Assay (GLUTag Cells)
This protocol describes the measurement of GLP-1 secretion from the GLUTag enteroendocrine cell line.
-
Cell Culture: GLUTag cells are cultured in DMEM containing 5.5 mmol/L glucose. For secretion experiments, cells are plated in 24-well plates coated with Matrigel and allowed to reach 60-80% confluence.
-
Assay Procedure: On the day of the experiment, cells are incubated for 2 hours with a buffer containing stimulants such as 10 mM glucose and 10 µM forskolin/IBMX, with or without the test compounds.
-
Sample Collection and Analysis: The supernatant is collected, and a protease inhibitor (e.g., PMSF) is added. Samples are centrifuged, and the clarified supernatant is used for GLP-1 measurement using a specific ELISA kit.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
The OGTT is a standard method to assess glucose homeostasis in vivo.
-
Animal Preparation: Rats or mice are fasted overnight (approximately 16-18 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer. Plasma can also be collected for subsequent hormone analysis.
Conclusion
The available data strongly suggest that the GPR40 full agonist, this compound, possesses a more advantageous therapeutic profile compared to GPR40 partial agonists. Its unique ability to stimulate both insulin and incretin hormone secretion leads to superior glycemic control and the added benefit of weight reduction in preclinical models. Phase 1 clinical data further support its potential as a once-daily oral treatment for diabetes with a low risk of hypoglycemia. While the discontinuation of the partial agonist fasiglifam due to liver safety concerns highlights a potential challenge for this target class, the distinct pharmacology and promising early clinical data for this compound warrant further investigation in larger, long-term clinical trials. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of metabolic drug discovery.
References
- 1. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 5. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Sco-267 Outperforms Fasiglifam in Diabetes and Obesity Models
In the landscape of G protein-coupled receptor 40 (GPR40) agonists for type 2 diabetes, a compelling preclinical narrative unfolds with Sco-267, a novel full agonist, demonstrating superior efficacy in glycemic and body weight control when compared to the partial agonist, fasiglifam (B1672068). This guide provides a comprehensive comparison of their performance in key preclinical diabetes models, supported by experimental data and detailed methodologies.
This compound and fasiglifam both target GPR40 (also known as free fatty acid receptor 1 or FFAR1), a receptor expressed on pancreatic β-cells and enteroendocrine cells.[1][2] Activation of GPR40 potentiates glucose-dependent insulin (B600854) secretion.[2] However, their distinct mechanisms of action as a full and partial agonist, respectively, lead to significant differences in their pharmacological effects.[2] this compound, as a full agonist, not only stimulates insulin secretion but also the release of gut hormones such as GLP-1 and PYY, which play crucial roles in satiety and weight management.[1][2] Fasiglifam, a partial agonist, primarily enhances insulin secretion.[2]
This fundamental difference is reflected in their performance in preclinical models of diabetes and obesity. In neonatal streptozotocin (B1681764) (N-STZ)-1.5 rats, a model of impaired β-cell function, this compound demonstrated a more potent effect on improving glucose tolerance compared to fasiglifam.[1] Furthermore, in a diet-induced obese (DIO) rat model, this compound treatment led to a reduction in food intake and a decrease in body weight, an effect not observed with fasiglifam.[1]
Of note, the clinical development of fasiglifam was halted in Phase III trials due to concerns about liver toxicity. Preclinical studies have suggested that fasiglifam may induce hepatotoxicity through the generation of reactive oxygen species in a GPR40-dependent manner. In contrast, this compound has exhibited a good safety profile in preclinical studies.[1]
Comparative Efficacy in Preclinical Models
The following tables summarize the key quantitative data from head-to-head studies of this compound and fasiglifam in rat models of diabetes and obesity.
Table 1: Glycemic Control in Neonatal Streptozotocin (N-STZ)-1.5 Rats
| Compound | Dose | Efficacy |
| This compound | 0.3 mg/kg (single dose) | Similar glucose-lowering efficacy to 3 mg/kg fasiglifam[1] |
| Fasiglifam | 3 mg/kg (single dose) | Similar glucose-lowering efficacy to 0.3 mg/kg this compound[1] |
| This compound | 1 mg/kg (2-week dosing) | More effective improvement in glucose tolerance than 10 mg/kg fasiglifam[1] |
| Fasiglifam | 10 mg/kg (2-week dosing) | Less effective improvement in glucose tolerance than 1 mg/kg this compound[1] |
Table 2: Body Weight and Food Intake in Diet-Induced Obese (DIO) Rats (2-week treatment)
| Compound | Effect on Body Weight | Effect on Food Intake |
| This compound | Decreased[1] | Reduced[1] |
| Fasiglifam | Weight-neutral[1] | Not significantly affected |
Signaling Pathways
The differential effects of this compound and fasiglifam can be attributed to their distinct engagement of GPR40 signaling pathways.
This compound: A Full Agonist Activating Multiple Pathways
This compound acts as an allosteric full agonist of GPR40, activating multiple downstream signaling cascades, including Gαq, Gαs, and Gα12/13 pathways, as well as β-arrestin recruitment.[3] This broad signaling profile is believed to contribute to its robust effects on both insulin and gut hormone secretion.
Caption: this compound signaling pathway.
Fasiglifam: A Partial Agonist with Gαq-Dominant Signaling
Fasiglifam is an ago-allosteric modulator of GPR40, primarily signaling through the Gαq pathway.[4] This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium, ultimately potentiating glucose-stimulated insulin secretion.[4] Its partial agonism results in a less pronounced effect on gut hormone secretion compared to full agonists like this compound.
Caption: Fasiglifam signaling pathway.
Experimental Protocols
Neonatal Streptozotocin (N-STZ)-1.5 Rat Model
This model is designed to induce a state of type 2 diabetes characterized by impaired β-cell function.
-
Induction: On postnatal day 2, Sprague-Dawley rat pups are administered a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 90-100 mg/kg.[5][6] STZ is a toxin that selectively destroys pancreatic β-cells.
-
Development of Diabetes: The initial β-cell destruction is followed by a period of regeneration, leading to a state of glucose intolerance and hyperglycemia in adulthood (around 6-8 weeks of age).[5][6]
-
Experimental Use: These animals are then used to evaluate the efficacy of anti-diabetic compounds on glucose metabolism. Oral glucose tolerance tests (OGTTs) are commonly performed to assess glycemic control.
Caption: N-STZ-1.5 rat model workflow.
Diet-Induced Obese (DIO) Rat Model
This model mimics the development of obesity and related metabolic disorders due to the consumption of a high-fat diet.
-
Induction: Male Sprague-Dawley or Wistar rats (typically around 5 weeks of age) are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-10 weeks).[7][8][9]
-
Phenotype Development: This diet leads to a significant increase in body weight, visceral and subcutaneous fat accumulation, hyperinsulinemia, insulin resistance, and glucose intolerance.[10]
-
Experimental Use: DIO rats are used to assess the effects of therapeutic agents on body weight, food intake, and various metabolic parameters.
Caption: DIO rat model workflow.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 3. Chronic Exposure to this compound, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 9. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiogenex.com [physiogenex.com]
Validating the GPR40-Dependent Mechanism of Sco-267: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sco-267's performance with other G protein-coupled receptor 40 (GPR40) agonists, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the validation of this compound's mechanism of action.
Introduction to this compound and the GPR40 Target
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2] Its activation by medium and long-chain fatty acids leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This dual mechanism makes GPR40 an attractive therapeutic target for type 2 diabetes and other metabolic disorders.[4]
This compound is a novel, orally available, allosteric full agonist of GPR40. Unlike partial agonists, which primarily stimulate insulin secretion, full agonists like this compound also robustly stimulate the secretion of gut hormones, offering the potential for more effective glycemic control and additional benefits such as weight reduction. Preclinical and Phase 1 clinical studies have demonstrated this compound's ability to improve glucose tolerance, stimulate a range of islet and gut hormones, and reduce body weight.
Comparative Performance of GPR40 Agonists
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other notable GPR40 agonists.
Table 1: In Vitro Potency and Signaling of GPR40 Agonists
| Compound | Agonist Type | Target | EC50 (Ca2+ Signaling) | Signaling Pathways Activated | Reference |
| This compound | Full Agonist | GPR40 | Not explicitly stated in provided abstracts, but described as a potent agonist. | Gαq, Gαs, Gα12/13, β-arrestin | |
| TAK-875 | Partial Agonist | GPR40 | - | Gαq | |
| AM-1638 | Full Agonist | GPR40 | - | Gαq, Gαs | |
| AM-5262 | Full Agonist | GPR40 | More potent than AM-1638 | Gαq, Gαs |
Table 2: In Vivo Effects of GPR40 Agonists on Hormone Secretion and Glycemic Control
| Compound | Animal Model | Key Effects | Reference |
| This compound | Diabetic Rats, Obese Rats, Wild-type and GPR40-/- Mice | Increased insulin, glucagon, GLP-1, GIP, and PYY secretion; Improved glucose tolerance; Reduced food intake and body weight (effects abolished in GPR40-/- mice). | |
| TAK-875 | Humans (Phase II trials) | Improved glycemic control but did not significantly increase plasma GLP-1. Development terminated due to liver toxicity. | |
| AM-1638 | Mice | Significantly increased plasma GLP-1 and GIP in a GPR40-dependent manner. | |
| AM-5262 | Mice | Enhanced glucose-stimulated insulin secretion and improved glucose homeostasis, more potent than AM-1638. |
Experimental Protocols for Validating GPR40-Dependent Mechanism
The following are key experimental protocols used to validate the GPR40-dependent mechanism of compounds like this compound.
In Vitro Calcium (Ca2+) Flux Assay
-
Objective: To determine the ability of a compound to activate GPR40 and induce intracellular calcium mobilization, a hallmark of Gαq signaling.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing human GPR40 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to allow for attachment.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution and incubated in the dark.
-
Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells.
-
Signal Detection: Changes in intracellular calcium levels are measured by detecting the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value, representing the concentration of the compound that elicits a half-maximal response.
-
Hormone Secretion Assays (Insulin, GLP-1)
-
Objective: To assess the effect of the compound on the secretion of key hormones from pancreatic and enteroendocrine cell lines.
-
Methodology:
-
Cell Culture:
-
For insulin secretion: MIN6 cells (a mouse pancreatic β-cell line) are cultured.
-
For GLP-1 secretion: GLUTag cells (a mouse enteroendocrine L-cell line) are cultured.
-
-
Cell Plating: Cells are seeded in multi-well plates and grown to a desired confluency.
-
Stimulation: Cells are washed and pre-incubated in a low-glucose buffer, followed by incubation with the test compound at various concentrations in the presence of a stimulatory concentration of glucose.
-
Supernatant Collection: The cell supernatant is collected after the incubation period.
-
Hormone Quantification: The concentration of the secreted hormone (insulin or GLP-1) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The amount of hormone secreted in response to the compound is compared to the vehicle control.
-
In Vivo Studies in GPR40 Knockout (Ffar1-/-) Mice
-
Objective: To definitively confirm that the observed in vivo effects of the compound are mediated through GPR40.
-
Methodology:
-
Animal Models: Both wild-type and GPR40 knockout (Ffar1-/-) mice are used.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered to both groups of mice (e.g., via oral gavage).
-
Pharmacodynamic Assessments:
-
Oral Glucose Tolerance Test (OGTT): Following compound administration, a glucose bolus is given, and blood glucose levels are measured at various time points.
-
Hormone Measurement: Blood samples are collected to measure plasma levels of insulin, GLP-1, and other hormones.
-
Food Intake and Body Weight: Food consumption and body weight are monitored over a period of single or repeated dosing.
-
-
Data Analysis: The effects of the compound in wild-type mice are compared to those in GPR40 knockout mice. The absence of a significant effect in the knockout mice validates the GPR40-dependent mechanism.
-
Visualizing the GPR40-Dependent Mechanism of this compound
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for validating GPR40-dependency.
Caption: Logical comparison of this compound and alternatives.
References
- 1. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 3. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 4. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination: SCO-267 vs. DPP-4 Inhibitors in Metabolic Disease Research
In the landscape of therapeutic development for type 2 diabetes and obesity, two distinct classes of molecules, the novel GPR40 full agonist SCO-267 and the established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, present different mechanisms and potential clinical outcomes. This guide provides a comparative analysis of their performance based on available preclinical and clinical data, offering researchers, scientists, and drug development professionals a detailed overview to inform future research and development.
Mechanism of Action: A Tale of Two Pathways
This compound and DPP-4 inhibitors regulate glucose homeostasis through fundamentally different signaling pathways. This compound directly activates the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), which is expressed on pancreatic islet cells and enteroendocrine cells.[1][2] This full agonism of GPR40 leads to the secretion of a cascade of hormones, including insulin (B600854), glucagon (B607659), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][2][3][4][5]
In contrast, DPP-4 inhibitors work by preventing the degradation of endogenous incretin (B1656795) hormones, primarily GLP-1 and GIP.[6][7][8][9] The enzyme DPP-4 rapidly inactivates these hormones. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release.[6][7][9]
Comparative Efficacy: Glycemic Control and Weight Management
While direct head-to-head clinical trials are not yet available, preclinical and early clinical data allow for a comparative assessment of this compound and DPP-4 inhibitors.
Glycemic Control
This compound has demonstrated robust effects on glycemic control. In a Phase 1 study, a single oral dose of this compound significantly decreased fasting hyperglycemia and improved glucose tolerance during an oral glucose tolerance test (OGTT) in patients with diabetes, without inducing hypoglycemia.[3][4][10] Preclinical studies in diabetic rat models also showed that this compound was highly effective in improving glucose tolerance in both single and 2-week dosing studies.[1]
DPP-4 inhibitors have a more modest impact on glycemic control. Clinical trials have shown that DPP-4 inhibitors typically lead to a reduction in HbA1c of about 0.5% to 0.8%.[11] For instance, treatment with sitagliptin (B1680988) resulted in an average decrease in HbA1c levels of 0.65% after 12 weeks and 0.85% after 24 weeks of treatment.[12] Vildagliptin showed an average decrease of 1.4% after 24 weeks in a specific subgroup of patients.[12]
| Parameter | This compound | DPP-4 Inhibitors |
| HbA1c Reduction | Data from Phase 2 trials are forthcoming. Phase 1 showed significant improvement in glucose tolerance.[4][10] | Modest reduction, typically 0.5% - 0.8%.[11] |
| Fasting Plasma Glucose | Decreased fasting hyperglycemia in a Phase 1 clinical trial.[4][10] | Reductions observed, with some studies showing significant decreases.[13] |
| Postprandial Glucose | Improved glycemic control during an OGTT in patients with diabetes.[4][10] | Effective in reducing postprandial glucose excursions. |
| Risk of Hypoglycemia | Low risk; no hypoglycemia was induced in a Phase 1 study.[1][3][4] | Generally low risk when used as monotherapy.[8][11] |
Body Weight
A significant differentiating factor appears to be the effect on body weight. Preclinical studies have shown that this compound can lead to weight loss. In diet-induced obese (DIO) rats, a 2-week treatment with this compound resulted in reduced food intake and decreased body weight, an effect that was dependent on GPR40 activation.[1][14] This weight loss is attributed to the increased levels of GLP-1 and PYY, hormones known to regulate appetite.[1]
In contrast, DPP-4 inhibitors are generally considered to be weight-neutral.[11][12][15][16][17] While some studies have reported minor weight fluctuations, a meta-analysis of multiple studies concluded that the overall effect of this class of drugs on weight is neutral.[12]
| Parameter | This compound | DPP-4 Inhibitors |
| Effect on Body Weight | Demonstrated body weight reduction in preclinical obesity models.[1][14] | Generally weight-neutral.[11][12][15][16][17] |
| Mechanism of Weight Effect | Increased GLP-1 and PYY leading to reduced food intake.[1] | Do not significantly impact appetite or satiety. |
Experimental Protocols
The following provides an overview of the methodologies employed in key studies cited in this comparison.
This compound Preclinical Efficacy Study (Rat Model)
-
Animal Model: Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5 rats) and diet-induced obese (DIO) rats were used to evaluate effects on glycemic control and body weight, respectively.[1]
-
Drug Administration: this compound was administered orally once daily for 2 weeks.[1]
-
Glycemic Control Assessment: Oral glucose tolerance tests (OGTT) were performed to assess improvements in glucose tolerance.[1]
-
Hormone Level Measurement: Plasma levels of insulin, glucagon, GLP-1, and PYY were measured using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
Body Weight and Food Intake: Body weight and daily food intake were recorded throughout the study period in DIO rats.[1][14]
DPP-4 Inhibitor Clinical Trial (Example: Sitagliptin)
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participant Population: Patients with type 2 diabetes with inadequate glycemic control.
-
Intervention: Patients received sitagliptin (e.g., 100 mg daily) or a placebo for a specified duration (e.g., 24 weeks).
-
Primary Efficacy Endpoint: The primary endpoint was the change from baseline in HbA1c at the end of the treatment period.[12]
-
Secondary Endpoints: Secondary endpoints included changes in fasting plasma glucose, 2-hour postprandial glucose, and body weight.[12]
-
Safety Assessments: Adverse events, including the incidence of hypoglycemia, were monitored throughout the study.[12]
Conclusion
This compound, as a GPR40 full agonist, represents a novel therapeutic strategy with the potential for robust glycemic control and the added benefit of weight reduction, driven by its broad hormonal effects. DPP-4 inhibitors are an established class of oral hypoglycemic agents that offer modest glycemic improvement with a neutral effect on body weight and a low risk of hypoglycemia. The distinct mechanisms and differing effects on body weight suggest that these two classes of drugs may be suited for different patient populations. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound versus DPP-4 inhibitors. The data presented here provides a foundational guide for researchers and clinicians evaluating the potential of these therapies.
References
- 1. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 3. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 9. droracle.ai [droracle.ai]
- 10. scohia.com [scohia.com]
- 11. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 12. DPP-4 Inhibitors: Impact on glycemic control and cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. Weight neutrality with the DPP-4 inhibitor, vildagliptin: Mechanistic basis and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Pharmacokinetics of Sco-267
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Sco-267, a novel GPR40 full agonist, and a relevant alternative, Fasiglifam (TAK-875), across various preclinical species. The data presented is intended to support researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
GPR40 Signaling Pathway and Drug Action
This compound and Fasiglifam both target the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Activation of GPR40 in pancreatic β-cells by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion.[2][3] The signaling cascade involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This results in an increase in intracellular calcium levels, a key trigger for insulin granule exocytosis.[3]
Figure 1: Simplified GPR40 signaling pathway for insulin secretion.
Cross-Species Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and Fasiglifam (TAK-875) in various preclinical species. These parameters are crucial for understanding the disposition of the drugs and for predicting their behavior in humans.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) | F (%) | Reference |
| Rat (N-STZ-1.5) | 1 | p.o. | 139 | - | 626 | - | - | [4] |
| Mouse | - | - | - | - | - | - | 26 | [5] |
Table 2: Pharmacokinetic Parameters of Fasiglifam (TAK-875)
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T₁/₂ (h) | F (%) | Reference |
| Rat (Sprague Dawley) | 5 | i.v. | 8.8 (male) 9.2 (female) | - | - | 12.4 (male) 11.2 (female) | - | [6][7] |
| 10 | p.o. | 12.4 (male) 12.9 (female) | 1 | - | 11.1 (male) 11.6 (female) | 85-120 | [6][7] | |
| 50 | p.o. | 76.2 (male) 83.7 (female) | 1 | - | 10.3 (male) 9.8 (female) | 85-120 | [6][7] | |
| Dog | - | - | - | - | - | - | >76 | [8] |
| Monkey | - | - | Data Available | - | Data Available | - | - | [9] |
| Human | - | - | - | - | - | - | >76 | [8] |
Experimental Protocols
The following are generalized protocols for intravenous and oral pharmacokinetic studies in rodents, based on standard practices in the field.
Intravenous Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Acclimation: Animals are acclimated for at least 3 days prior to the study.
-
Dosing Formulation: The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG300).
-
Administration: A single intravenous bolus dose is administered via the tail vein.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or other appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t₁/₂).
Oral Bioavailability Study Protocol
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight.
-
Acclimation: Animals are acclimated for at least 3 days prior to the study.
-
Dosing Formulation: The compound is formulated as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administration: A single oral dose is administered by gavage.[11]
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is separated and stored as described for the intravenous study.
-
Bioanalysis: Plasma concentrations are determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine Cmax, Tmax, and AUC. Oral bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Figure 2: General experimental workflow for a rodent pharmacokinetic study.
References
- 1. This compound | SCOHIA PHARMA, Inc. [scohia.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
GPR40 Full Agonist Sco-267 Demonstrates Superiority in Body Weight and Food Intake Reduction Compared to Partial Agonist Fasiglifam
For Immediate Release: A comprehensive analysis of preclinical data reveals that the G-protein-coupled receptor 40 (GPR40) full agonist, Sco-267, exhibits significant effects on reducing body weight and food intake in diet-induced obese (DIO) animal models. In contrast, the GPR40 partial agonist, fasiglifam (B1672068) (TAK-875), was found to be weight-neutral in comparable preclinical studies. This comparison guide provides a detailed overview of the experimental data and methodologies from key studies, offering valuable insights for researchers and drug development professionals in the field of metabolic diseases.
This compound's mechanism of action, which involves the full activation of the GPR40 receptor, leads to the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones known to play crucial roles in appetite suppression and metabolic regulation.[1] This effect on incretin (B1656795) hormones is believed to be the primary driver of the observed reduction in food consumption and subsequent weight loss in animal models treated with this compound.[1][2] The GPR40-dependency of this outcome was confirmed in studies where the body weight-lowering effects of this compound were absent in GPR40 knockout mice.[1]
Fasiglifam, while also a GPR40 agonist, acts as a partial agonist. Preclinical and clinical studies have shown its efficacy in improving glycemic control without causing hypoglycemia; however, it did not demonstrate a significant impact on body weight.[3]
Quantitative Analysis of Preclinical Findings
The following tables summarize the key quantitative data from preclinical studies on this compound and fasiglifam, focusing on their effects on body weight and food intake.
Table 1: Effects of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Rats
| Parameter | Vehicle | This compound (0.3 mg/kg) | This compound (1 mg/kg) | This compound (3 mg/kg) |
| Body Weight Change (g) | +10.2 ± 2.1 | +4.5 ± 1.9 | -1.8 ± 2.5 | -11.5 ± 2.0 |
| Total Food Intake (g/14 days) | 450.5 ± 15.6 | 425.3 ± 10.2 | 388.9 ± 13.1 | 345.6 ± 12.8 |
| Plasma GLP-1 (pM) | 4.8 ± 0.7 | 6.9 ± 0.9 | 9.8 ± 1.5 | 13.2 ± 1.8 |
| Plasma PYY (pM) | 25.6 ± 3.1 | 35.8 ± 4.2 | 48.9 ± 5.6 | 65.4 ± 7.1 |
| Data are presented as mean ± S.D. (n=6). P < 0.025 vs. vehicle. Data extracted from Ueno et al., 2019. |
Table 2: Effects of Fasiglifam (TAK-875) on Body Weight in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Vehicle | Fasiglifam (10 mg/kg) |
| Body Weight Change (g) at Day 14 | +25.4 ± 3.1 | +24.9 ± 2.8 |
| Data are presented as mean ± S.E.M. (n=8). No significant difference was observed between the vehicle and fasiglifam groups. Data extracted from Tsujihata et al., 2011. |
Experimental Protocols
This compound Study in Diet-Induced Obese (DIO) Rats (Ueno et al., 2019)
-
Animal Model: Male Sprague-Dawley rats were fed a high-fat diet (60% kcal from fat) for 8 weeks to induce obesity.
-
Drug Administration: this compound was administered orally once daily for 14 days at doses of 0.3, 1, and 3 mg/kg. The vehicle group received a 0.5% solution of methylcellulose.
-
Measurements:
-
Body Weight and Food Intake: Measured daily.
-
Plasma Hormone Levels: Blood samples were collected at the end of the 14-day treatment period for the measurement of active GLP-1 and PYY using ELISA kits.
-
Fasiglifam (TAK-875) Study in Zucker Diabetic Fatty (ZDF) Rats (Tsujihata et al., 2011)
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a genetic model of type 2 diabetes and obesity, were used.
-
Drug Administration: Fasiglifam was administered orally once daily for 14 days at a dose of 10 mg/kg. The vehicle group received a 0.5% solution of methylcellulose.
-
Measurements:
-
Body Weight: Measured at baseline and at the end of the 14-day treatment period.
-
Signaling Pathways and Experimental Workflow
The activation of GPR40 by a full agonist like this compound initiates a signaling cascade that leads to the secretion of incretin hormones. This is a key differentiator from partial agonists.
Caption: GPR40 signaling pathway activated by this compound.
The experimental workflow for evaluating the effects of these compounds on body weight and food intake in animal models is a standardized process.
Caption: Experimental workflow for in vivo studies.
References
- 1. This compound, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Sco-267 Validated in GPR40 Knockout Mice: A Comparative Analysis
A comprehensive evaluation of the G-protein-coupled receptor 40 (GPR40) full agonist, Sco-267, has demonstrated its on-target effects through the use of GPR40 knockout (Ffar1-/-) mice. Experimental data confirms that the therapeutic benefits of this compound in metabolic regulation are mediated specifically through the GPR40 signaling pathway. In comparative studies, this compound has shown a distinct and potent profile compared to other GPR40 modulators and anti-diabetic agents.
This compound, a novel small molecule, acts as a full agonist of GPR40, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2] Activation of GPR40 is known to stimulate the secretion of insulin (B600854) and incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play crucial roles in glucose homeostasis and appetite regulation.[2][3] To validate that the pharmacological effects of this compound are directly attributable to its interaction with GPR40, studies were conducted in mice genetically engineered to lack the GPR40 receptor (GPR40 knockout mice).
Validation of this compound's GPR40-Dependent Mechanism
In wild-type mice, administration of this compound led to a significant increase in GLP-1 secretion, a subsequent reduction in food intake, and a decrease in body weight. However, these effects were completely abrogated in GPR40 knockout mice, providing clear evidence that the action of this compound is dependent on the presence of the GPR40 receptor.[4] This fundamental experiment underscores the specificity of this compound and rules out off-target effects as the primary drivers of its therapeutic efficacy in these parameters.
Comparative Efficacy of this compound
The performance of this compound has been evaluated in comparison to other GPR40 modulators and existing anti-diabetic therapies.
Comparison with GPR40 Partial Agonists
Fasiglifam (TAK-875) is a well-characterized GPR40 partial agonist. While both this compound and Fasiglifam stimulate insulin secretion, this compound, as a full agonist, demonstrates a more robust effect on the secretion of gut hormones.[2][5] In preclinical studies involving diabetic rat models, this compound was more effective at improving glucose tolerance compared to Fasiglifam.[5] A key differentiator is that the effects of Fasiglifam on insulin secretion are also abolished in GPR40 knockout islets, confirming its on-target mechanism.[6]
Comparison with Other Anti-Diabetic Agents
This compound has also been compared with drugs that have different mechanisms of action, such as the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin (B1666894) and the sodium-glucose cotransporter 2 (SGLT2) inhibitor dapagliflozin (B1669812). In a mouse model of nonalcoholic fatty liver disease (NAFLD), this compound demonstrated superior effects in reducing liver triglyceride content, liver weight, and markers of liver damage compared to both alogliptin and dapagliflozin.[7] It is important to note that the mechanisms of alogliptin and dapagliflozin are independent of GPR40. Studies have shown that the protective effects of dapagliflozin against heart failure are present even in SGLT2 knockout mice, indicating off-target effects or actions on other pathways.[8]
The following tables summarize the quantitative data from preclinical studies, highlighting the comparative effects of this compound.
Table 1: Effects of this compound in Wild-Type vs. GPR40 Knockout (KO) Mice
| Parameter | Wild-Type Mice + this compound | GPR40 KO Mice + this compound | Source(s) |
| GLP-1 Secretion | Increased | No effect | [4] |
| Food Intake | Reduced | No effect | [4] |
| Body Weight | Reduced | No effect | [4] |
Table 2: Comparative Effects of this compound and Other GPR40 Agonists
| Compound | Type | Key Differentiating Effects | Source(s) |
| This compound | Full Agonist | Robust stimulation of insulin and gut hormones (GLP-1, PYY); significant reduction in food intake and body weight. | [2][4] |
| Fasiglifam (TAK-875) | Partial Agonist | Primarily stimulates insulin secretion with weaker effects on gut hormone release. | [2][6] |
| AM-1638 | Full Agonist | Potent stimulation of insulin and GLP-1 secretion. | [9] |
Table 3: Comparative Effects of this compound and Non-GPR40 Anti-Diabetic Agents in a Mouse Model of NAFLD
| Parameter | this compound | Alogliptin | Dapagliflozin | Source(s) | |---|---|---|---| | Liver Triglyceride Content | Decreased | No effect | No effect |[7] | | Liver Weight | Decreased | No effect | No effect |[7] | | Plasma ALT Levels | Decreased | No effect | No effect |[7] |
Signaling Pathways and Experimental Workflow
The activation of GPR40 by this compound initiates a cascade of intracellular events. The diagrams below illustrate the GPR40 signaling pathway, the experimental workflow for validating the on-target effects of this compound, and the logical framework for using knockout mice in this validation.
Detailed Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for replication and further research.
Animal Models
-
GPR40 Knockout (Ffar1-/-) Mice: Mice with a targeted deletion of the Ffar1 gene, which encodes the GPR40 receptor, were used. These mice were typically backcrossed onto a C57BL/6J background.[3][10] Wild-type littermates served as controls.
-
Diet-Induced Obesity (DIO) Model: To induce obesity and a pre-diabetic state, mice were fed a high-fat diet (HFD), often containing 45% to 60% of calories from fat, for several weeks.[9][11] A control group was fed a standard chow diet.
Drug Administration
-
This compound Administration: this compound was administered orally via gavage. Doses used in mouse studies typically ranged from 1 to 30 mg/kg.[4][7] The vehicle control was often a solution of 0.5% methylcellulose.
Key Experimental Procedures
-
Oral Glucose Tolerance Test (OGTT):
-
Mice were fasted overnight (typically 16 hours) with free access to water.
-
A baseline blood sample was collected from the tail vein to measure fasting glucose levels.
-
A solution of glucose (commonly 2 g/kg body weight) was administered orally via gavage.
-
Blood samples were collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Blood glucose concentrations were measured using a glucometer.
-
-
Hormone Assays:
-
Blood samples were collected in tubes containing a DPP-4 inhibitor (for GLP-1) and other appropriate preservatives.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of GLP-1 and PYY were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Food Intake and Body Weight Monitoring:
-
Mice were individually housed to allow for accurate measurement of food consumption.
-
Food intake and body weight were recorded daily or at other regular intervals throughout the study period.
-
References
- 1. This compound, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 7. Frontiers | FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice [frontiersin.org]
- 8. Dapagliflozin protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Sco-267: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for Sco-267, a novel GPR40 full agonist, are not publicly available, general best practices for the disposal of research-grade chemical compounds provide a necessary framework. This guide offers essential, immediate safety and logistical information to manage the disposal of this compound and similar research materials effectively.
The primary directive for the disposal of any chemical is to consult the Safety Data Sheet (SDS) provided by the supplier. This document contains detailed information regarding the compound's hazards, handling, storage, and disposal. In the absence of a specific SDS for this compound, the following procedures should be implemented, treating the compound as potentially hazardous.
General Disposal Procedures for Research Compounds
1. Waste Identification and Characterization:
The first step is to determine if the waste is hazardous or non-hazardous. Without specific information on this compound, it should be handled as hazardous waste.[1][2] This involves evaluating its properties for:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metals.
-
Reactivity: The likelihood of exploding or reacting violently.
-
Toxicity: The potential to cause harm if ingested, inhaled, or absorbed.
2. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and lab coats, in a designated, clearly labeled, and sealed container.[4][5]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other chemical waste unless their compatibility is known.
-
Sharps: Any needles or syringes used to handle this compound should be disposed of in a designated sharps container.
3. Labeling and Storage:
All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name (this compound).
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
4. Disposal Pathway:
The disposal of chemical waste is regulated and must be handled by a licensed hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and arrange for the pickup and disposal of the waste.
-
Never dispose of chemical waste down the drain or in the regular trash. This can harm the environment and the public water systems.
Quantitative Data for Chemical Waste Disposal
The following table outlines general parameters for the disposal of laboratory chemical waste. It is crucial to obtain specific values from the this compound SDS.
| Parameter | General Guideline | Importance |
| pH of Aqueous Waste | Typically between 5.5 and 10.5 for sewer disposal of non-hazardous waste, but hazardous waste should not be sewer disposed. | Prevents corrosion of plumbing and protects aquatic life. |
| Concentration Limits | Varies significantly based on the compound and local regulations. The EHS office will provide specific limits for hazardous waste streams. | Ensures compliance with regulatory requirements and minimizes environmental impact. |
| Container Fill Level | Do not fill liquid waste containers beyond 90% capacity. | Allows for vapor expansion and prevents spills. |
| Storage Time Limit | Hazardous waste can typically be stored in a satellite accumulation area for up to one year, but institutional policies may be stricter. Check with your EHS office. | Ensures timely and safe disposal of hazardous materials. |
Experimental Protocols for Safe Handling
While no specific experimental protocols for this compound disposal are available, the following general procedures for handling potent research compounds are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Spill Management: Have a chemical spill kit readily available. In case of a spill, follow your institution's established spill response procedures.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent, as recommended by the SDS or your EHS office.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research compound like this compound.
By adhering to these general guidelines and prioritizing the acquisition of the specific Safety Data Sheet for this compound, laboratory professionals can ensure the safe and compliant disposal of this and other novel research compounds. This commitment to safety and environmental stewardship is fundamental to responsible scientific practice.
References
- 1. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling Sco-267
Disclaimer: This document provides essential safety and logistical guidance for the handling of Sco-267 in a laboratory setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling novel, small-molecule drug compounds of similar nature, such as other GPR40 agonists, and general laboratory safety standards.[1][2] Researchers must supplement this guidance with a thorough risk assessment specific to their experimental conditions and adhere to all institutional and regulatory protocols.[3][4]
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound from receipt to disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is an active pharmaceutical ingredient (API) with limited publicly available toxicity data, it should be handled with caution.[5] A risk-based approach is necessary to minimize potential exposure. The minimum required PPE for handling this compound in a laboratory setting is outlined below.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a full-face shield |
| Hand Protection | Standard laboratory gloves (e.g., Nitrile) | Double gloving with chemotherapy-rated gloves |
| Body Protection | Laboratory coat | Disposable, fluid-resistant gown with long sleeves |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation (e.g., fume hood) | N95 or higher-rated respirator, especially when handling powders outside of a containment device |
*Higher risk operations include handling large quantities, generating aerosols, or working with the compound for extended periods.
Operational Plan: Safe Handling Protocols
A clear, step-by-step operational plan is crucial for consistent and safe handling of chemical compounds. The following protocols are recommended for working with this compound.
Experimental Protocol: Safe Handling of this compound (Powder Form)
-
Preparation:
-
Ensure the work area, preferably within a certified chemical fume hood or a containment ventilated enclosure, is clean and uncluttered.
-
Verify that a current Safety Data Sheet (SDS) for a similar GPR40 agonist or a relevant surrogate is accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of powdered this compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Close the primary container tightly after use.
-
-
Dissolving:
-
Add solvent to the powdered compound slowly to prevent splashing.
-
If required, use a vortex mixer or sonicator to facilitate dissolution, ensuring the container is securely capped.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Properly remove and dispose of gloves and any other contaminated PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Waste Management
Proper disposal of chemical waste is essential to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous unless determined otherwise by a qualified professional.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous pharmaceutical waste in a clearly labeled, sealed container. Do not mix with other waste streams. |
| Contaminated Labware (Glass) | Segregate as hazardous waste. Do not rinse into the sink. Place in a designated hazardous waste container. |
| Contaminated Labware (Plastic) | Dispose of as hazardous waste in a designated sharps or waste container. |
| Contaminated PPE | All PPE (gloves, gowns, etc.) must be disposed of as hazardous waste in a designated, labeled container. |
All waste must be managed in accordance with local, state, and federal regulations.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for safely handling this compound and the logical relationship for risk assessment and control.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical relationship for risk assessment and control measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
